molecular formula C4H5N3O2 B1422720 Isoxazole-3-carbohydrazide CAS No. 62438-02-2

Isoxazole-3-carbohydrazide

Cat. No.: B1422720
CAS No.: 62438-02-2
M. Wt: 127.1 g/mol
InChI Key: BIDIOFINQYYTRY-UHFFFAOYSA-N
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Description

Isoxazole-3-carbohydrazide (CAS 62438-02-2) is a privileged chemical scaffold in medicinal chemistry, combining a versatile isoxazole heterocycle with a reactive carbohydrazide functional group. This structure serves as a critical building block for synthesizing novel compounds with multi-target therapeutic potential. Its significant research value is highlighted in the development of multi-target anti-Alzheimer's agents. Derivatives of this core structure, specifically indole-isoxazole carbohydrazides, have been designed as potent inhibitors of key enzymes involved in Alzheimer's disease pathogenesis. These compounds have demonstrated selective inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with one study identifying a lead compound with an IC50 of 29.46 ± 0.31 µM for AChE . Furthermore, these derivatives show promising BACE1 (β-secretase) inhibitory potential, with an IC50 value as low as 2.85 ± 0.09 µM, and exhibit in vitro metal chelating ability against Fe3+, which is relevant for addressing oxidative stress and amyloid-β aggregation in the brain . Beyond neurodegenerative research, the isoxazole-carbohydrazide motif is explored for its immunosuppressive properties. Synthetic derivatives have been shown to inhibit the proliferation of human peripheral blood mononuclear cells (PBMCs) and suppress the production of pro-inflammatory cytokines like TNF-α, suggesting a potential mechanism of action involving the induction of a pro-apoptotic pathway in immune cells such as Jurkat cells . The reactivity of the carbohydrazide group allows for the generation of diverse molecular libraries, particularly through the formation of Schiff bases and hydrazones, facilitating structure-activity relationship studies . With a molecular formula of C4H5N3O2 and a molecular weight of 127.10 g/mol, this compound is for research use only and is not intended for diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-oxazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-6-4(8)3-1-2-9-7-3/h1-2H,5H2,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDIOFINQYYTRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60710673
Record name 1,2-Oxazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60710673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62438-02-2
Record name 1,2-Oxazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60710673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Isoxazole-3-carbohydrazide: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The field of medicinal chemistry is in a constant search for novel molecular scaffolds that can serve as starting points for the development of new therapeutic agents. Among the vast array of heterocyclic compounds, the isoxazole ring system stands out for its unique chemical properties and significant pharmacological relevance. This guide provides an in-depth technical overview of Isoxazole-3-carbohydrazide, a key building block whose structural features are pivotal for the synthesis of a wide range of biologically active molecules. We will explore its fundamental properties, synthesis, and its critical role in the drug discovery process, supported by field-proven insights and detailed experimental protocols.

Core Properties of this compound

At the heart of any chemical synthesis is a thorough understanding of the starting material. This compound is a stable, crystalline solid that serves as a versatile precursor in various synthetic transformations. Its utility is primarily derived from the reactive carbohydrazide moiety attached to the 3-position of the isoxazole ring.

PropertyValueSource(s)
CAS Number 62438-02-2[1][2][3]
Molecular Formula C₄H₅N₃O₂[1][2][3]
Molecular Weight 127.10 g/mol [1][2][3]
Synonyms 3-Isoxazolecarboxylic acid hydrazide, 1,2-Oxazole-3-carbohydrazide[1]
Synthesis and Chemical Reactivity: The Foundation of Versatility

The reliable synthesis of this compound is fundamental to its application. The most common and efficient laboratory-scale synthesis involves the hydrazinolysis of an appropriate ester precursor, typically ethyl isoxazole-3-carboxylate.

The following diagram outlines the standard synthetic pathway. The choice of an alcoholic solvent like ethanol is crucial as it readily dissolves the starting ester and is compatible with hydrazine monohydrate, while also allowing for easy removal post-reaction. Refluxing provides the necessary thermal energy to drive the nucleophilic acyl substitution to completion.

SynthesisWorkflow Start Ethyl Isoxazole-3-carboxylate Reaction Reflux (e.g., 4-6 hours) Start->Reaction Dissolve Reagent Hydrazine Monohydrate (NH₂NH₂·H₂O) Reagent->Reaction Solvent Ethanol (EtOH) Solvent->Reaction Product This compound Filtration Vacuum Filtration Reaction->Filtration Cool to RT, Precipitate forms Washing Wash with cold Ethanol Filtration->Washing Collect Solid Drying Dry in vacuo Washing->Drying Pure Product Drying->Product

Caption: General workflow for the synthesis of this compound via hydrazinolysis.

This protocol is a self-validating system, incorporating purification and confirmation steps to ensure the final product's identity and purity.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl isoxazole-3-carboxylate (1.0 equivalent) in absolute ethanol (approx. 4 mL per mmol of ester).

  • Reagent Addition: To the stirred solution, add hydrazine monohydrate (20.0 equivalents) dropwise. The large excess of hydrazine ensures the reaction goes to completion and minimizes side reactions.[4]

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

  • Isolation: After completion, allow the mixture to cool to room temperature. The product typically precipitates as a white solid. Further cooling in an ice bath can maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted hydrazine and other soluble impurities.[4]

  • Drying & Characterization: Dry the purified solid under vacuum to obtain this compound. The purity should be assessed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, IR). Infrared spectroscopy is particularly useful for confirming the presence of the hydrazide N-H (~3300 cm⁻¹) and carbonyl (C=O) (~1700 cm⁻¹) stretches.[5]

Applications in Drug Discovery: A Scaffold for Bioactivity

The true value of this compound lies in its role as a versatile intermediate for creating libraries of compounds for biological screening.[6] The terminal -NH₂ group of the hydrazide is a potent nucleophile, readily reacting with electrophiles like aldehydes and ketones to form stable hydrazone linkages (Schiff bases). This reaction is a cornerstone of combinatorial chemistry for generating molecular diversity.

Derivatives of isoxazole have demonstrated a remarkable breadth of biological activities, including:

  • Antimicrobial and Antifungal [7][8]

  • Anti-inflammatory [6][8]

  • Anticancer [9][10]

  • Antiviral [6]

  • Neuroprotective [6]

The isoxazole ring itself is not just a passive linker; it is an electron-rich aromatic system that can engage in various non-covalent interactions (π-π stacking, hydrogen bonding) with biological targets, contributing significantly to the overall pharmacological profile of the final molecule.[10]

A common strategy in medicinal chemistry is to react this compound with a library of substituted benzaldehydes. This generates a series of N'-benzylidene derivatives, where the varied substitutions on the phenyl ring allow for the systematic probing of structure-activity relationships (SAR).

ReactionScheme cluster_reactants Reactants cluster_products Products Isoxazole Isoxazole-3- carbohydrazide Reaction Condensation (Reflux) Isoxazole->Reaction Aldehyde Substituted Benzaldehyde (R-CHO) Aldehyde->Reaction Product N'-Benzylidene-isoxazole- 3-carbohydrazide Derivative Water H₂O Catalyst Catalytic Acid (e.g., Acetic Acid) Catalyst->Reaction Solvent Methanol or Ethanol Solvent->Reaction Reaction->Product Reaction->Water

Caption: Reaction scheme for the synthesis of bioactive hydrazone derivatives.

This synthetic route is highly efficient and allows for the rapid generation of diverse compound libraries.[11] The resulting hydrazones are often evaluated for their ability to inhibit specific enzymes, such as cyclooxygenases (COX) in anti-inflammatory research, or their cytotoxic effects on cancer cell lines.[8] The isoxazole core provides a stable anchor, while the variable 'R' group on the phenyl ring can be tailored to optimize potency, selectivity, and pharmacokinetic properties.[10][12]

Conclusion

This compound is more than just a chemical reagent; it is a powerful tool in the arsenal of the medicinal chemist. Its straightforward synthesis, coupled with the predictable and efficient reactivity of its carbohydrazide functional group, makes it an ideal starting point for the exploration of new chemical space. The vast and diverse biological activities reported for its derivatives underscore the privileged nature of the isoxazole scaffold in drug discovery.[6][13] As researchers continue to push the boundaries of molecular design, the utility of foundational building blocks like this compound will undoubtedly continue to grow, paving the way for the next generation of therapeutics.

References

  • Kuey, N. (2024). Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. Vertex AI Search.
  • Synblock. (n.d.). CAS 62438-02-2 | this compound. Synblock.
  • Benchchem. (n.d.). 3-Isoxazolecarboxylic acid, 5-methyl-, 2-methylhydrazide | 89465-06-5. Benchchem.
  • CP Lab Safety. (n.d.). This compound, 95% Purity, C4H5N3O2, 100 mg. CP Lab Safety.
  • Various Authors. (2022). Synthesis of 3‐carbohydrazide derivatives 3. [a] Reaction conditions: Isoxazole 2 (1.0 mmol, 1.0 equiv.), hydrazine monohydrate (20.0 mmol, 20.0 equiv.), EtOH (4.0 mL). [b] Isolated yield after filtration and washed with cold water. ResearchGate.
  • BLD Pharm. (n.d.). 62438-02-2|this compound. BLD Pharm.
  • ChemicalBook. (n.d.). 5-Methyl-3-isoxazolecarboxylic Acid Hydrazide Product Description. ChemicalBook.
  • Yadav, P. et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
  • Gawel, K. et al. (2018). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules.
  • Rychlewska, P. et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences.
  • Ariston Publications. (n.d.). Carbohydrate-Isoxazole Hybrids: Design, Synthesis, and Therapeutic Applications in Drug Discovery. Ariston Publications.
  • IJCRT. (2025). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. International Journal of Creative Research Thoughts.
  • Singh, R. et al. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics.
  • Various Authors. (2021). Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... ResearchGate.
  • Kumar, A. et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.

Sources

Introduction: The Strategic Importance of Isoxazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fundamental Synthesis Pathways for Isoxazole-3-carbohydrazide

This compound is a pivotal molecular scaffold in contemporary drug discovery and materials science. As a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, the isoxazole core imparts unique electronic properties and conformational rigidity. The addition of a carbohydrazide functional group at the 3-position transforms this scaffold into a versatile and highly reactive building block. This functional group is a key synthon for constructing more complex molecular architectures, such as N'-substituted hydrazones, pyrazoles, and other heterocyclic systems, which are prevalent in a wide array of pharmacologically active agents.[1][2] This guide provides an in-depth exploration of the core synthetic pathways to this valuable intermediate, focusing on the underlying chemical principles, experimental causality, and validated protocols for its preparation.

Retrosynthetic Strategy: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound reveals that the most direct and reliable disconnection is at the amide bond of the hydrazide moiety. This approach identifies an Isoxazole-3-carboxylic acid ester as the immediate and most critical precursor. The synthesis of this ester, therefore, represents the heart of the synthetic challenge.

G Target This compound Precursor Isoxazole-3-carboxylic Acid Ester Target->Precursor Hydrazinolysis Reagent Hydrazine Hydrate Target->Reagent G cluster_0 Nitrile Oxide Generation (in situ) cluster_1 Cycloaddition Aldoxime Aldoxime Hydroximoyl_Chloride Hydroximoyl_Chloride Aldoxime->Hydroximoyl_Chloride Chlorination (e.g., NCS) Nitrile_Oxide Nitrile_Oxide Hydroximoyl_Chloride->Nitrile_Oxide Dehydrohalogenation (e.g., Et3N) Product Ethyl Isoxazole-3-carboxylate Nitrile_Oxide->Product [3+2] Cycloaddition Alkyne Ethyl Propiolate Alkyne->Product G Start Ethyl Nitroacetate + Alkyne Intermediate Cycloadduct Intermediate Start->Intermediate Base-catalyzed Condensation (e.g., NaOH) Product Ethyl Isoxazole-3-carboxylate Intermediate->Product Dehydration

Sources

An In-depth Technical Guide to the Biological Mechanisms of Isoxazole-3-Carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This structural motif is present in a range of pharmaceuticals, including the anti-inflammatory drug valdecoxib (a COX-2 inhibitor) and the antirheumatic agent leflunomide.[2][3] The incorporation of the isoxazole nucleus can enhance the physicochemical properties of a molecule and its ability to interact with biological targets.[2] Isoxazole-3-carbohydrazide, as a core derivative, serves as a crucial starting point for the synthesis of a diverse library of bioactive compounds with potential therapeutic applications in oncology, inflammation, infectious diseases, and neurodegenerative disorders.[4][5] This guide provides an in-depth technical overview of the known and putative mechanisms of action of this compound and its derivatives in biological systems, intended for researchers, scientists, and professionals in the field of drug development.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically involves multi-step chemical reactions. A common and efficient method is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne to form the isoxazole ring.[4][5] The carbohydrazide moiety is subsequently introduced through hydrazinolysis of a corresponding ester.

A general synthetic route is outlined below:

Synthesis Alkyne Alkyne Cycloaddition 1,3-Dipolar Cycloaddition Alkyne->Cycloaddition Nitrile_Oxide Nitrile Oxide Nitrile_Oxide->Cycloaddition Isoxazole_Ester Isoxazole-3-carboxylate Ester Cycloaddition->Isoxazole_Ester Hydrazinolysis Hydrazinolysis Isoxazole_Ester->Hydrazinolysis Hydrazine Hydrazine Hydrate Hydrazine->Hydrazinolysis Isoxazole_Carbohydrazide This compound Hydrazinolysis->Isoxazole_Carbohydrazide

Caption: General synthesis scheme for this compound.

Further derivatization of the carbohydrazide group allows for the creation of a wide array of compounds with diverse biological activities.[4][5]

Core Mechanisms of Action in Biological Systems

While much of the detailed mechanistic work has been performed on derivatives, the this compound core structure is fundamental to their biological effects. The following sections delineate the primary mechanisms of action, with the understanding that these are often elucidated from studies on substituted analogs.

Anticancer Activity: A Multi-pronged Approach

This compound derivatives have demonstrated significant potential as anticancer agents through various mechanisms that target key pathways in cancer cell proliferation, survival, and metastasis.[4][6]

1. Induction of Apoptosis: A primary mechanism of anticancer activity is the induction of programmed cell death, or apoptosis.[6][7] Studies on various isoxazole derivatives have shown that they can trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways.[7][8]

  • Caspase Activation: A key event in apoptosis is the activation of a cascade of cysteine proteases known as caspases. Isoxazole derivatives have been shown to induce the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7), leading to the cleavage of cellular substrates and eventual cell death.[8]

Apoptosis_Pathway Isoxazole This compound Derivative Mitochondria Mitochondria Isoxazole->Mitochondria Induces stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase37 Caspase-3, 7 (Executioner) Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: Putative intrinsic apoptosis pathway induced by Isoxazole derivatives.

2. Enzyme Inhibition: this compound derivatives have been identified as inhibitors of several enzymes crucial for cancer progression.

  • Heat Shock Protein 90 (HSP90) Inhibition: HSP90 is a molecular chaperone that is often overexpressed in cancer cells and is essential for the stability and function of numerous oncoproteins.[7] Some isoxazole derivatives have been shown to inhibit HSP90, leading to the degradation of its client proteins and subsequent cancer cell death.[7]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates this process. Certain isoxazole-based compounds have been developed as potent inhibitors of VEGFR-2, thereby blocking angiogenesis.

  • Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are involved in regulating pH, which is often dysregulated in the tumor microenvironment. Some isoxazole derivatives have shown inhibitory activity against CA isoforms, suggesting another avenue for their anticancer effects.[9][10]

Derivative ClassTarget EnzymeIC50 / ActivityReference
Benzo[d]isoxazole derivativesHIF-1α transcriptionIC50 = 24 nM (for compounds 15 and 31)[11]
Isoxazole-carboxamide derivativesCOX-1 and COX-2IC50 = 64 nM and 13 nM, respectively (for compound A13)[12]
Isoxazole derivativesCarbonic Anhydrase (CA)IC50 = 112.3 µM (for compound AC2)[9][10][13]
Isoindole-1,3-dione-isoxazole hybridsAcetylcholinesterase (AChE)IC50 = 4.65-12.83 nM[14]
Isoindole-1,3-dione-isoxazole hybridsCarbonic Anhydrase I and IIIC50 = 23.17-79.58 nM (hCA I), 36.58-88.28 nM (hCA II)[14]
Anti-inflammatory and Immunomodulatory Effects

The isoxazole scaffold is also implicated in the modulation of inflammatory and immune responses.

1. Inhibition of Pro-inflammatory Mediators: this compound derivatives can exert anti-inflammatory effects by controlling the production and release of pro-inflammatory cytokines and other mediators.[4]

  • Tumor Necrosis Factor-alpha (TNF-α) Inhibition: TNF-α is a potent pro-inflammatory cytokine involved in various inflammatory diseases. Certain isoxazole derivatives have been shown to suppress the production of TNF-α in response to inflammatory stimuli like lipopolysaccharide (LPS).[3][15]

2. Cyclooxygenase (COX) Inhibition: Some isoxazole-containing compounds, such as valdecoxib, are well-known inhibitors of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[3] Molecular docking studies of isoxazole-carboxamide derivatives have shown potential binding interactions with both COX-1 and COX-2 enzymes.[12]

Antimicrobial Activity

This compound derivatives have demonstrated broad-spectrum antimicrobial activity against bacteria, fungi, and protozoa.[4] The proposed mechanism often involves the targeting of essential microbial enzymes or cellular processes necessary for pathogen survival.[4] For instance, molecular docking studies of some isoxazole-oxadiazole hybrids suggest that they may act by inhibiting MurD ligase, an essential enzyme in bacterial cell wall biosynthesis.[16]

Neuroprotective and Anti-Alzheimer's Potential

Emerging research indicates that this compound derivatives may have therapeutic potential in neurodegenerative diseases like Alzheimer's disease. This is attributed to their ability to inhibit key enzymes involved in the disease pathology.

  • Acetylcholinesterase (AChE) Inhibition: AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Several isoxazole derivatives have been identified as potent inhibitors of AChE.[14]

Experimental Protocols for Mechanistic Elucidation

To investigate the mechanisms of action of this compound and its derivatives, a variety of in vitro assays can be employed.

Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is adapted from the well-established Ellman's method.

Objective: To determine the IC50 value of an this compound derivative for AChE inhibition.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (this compound derivative) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in phosphate buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add 25 µL of each test compound dilution. For the control (100% activity), add 25 µL of buffer.

  • Add 50 µL of DTNB solution (3 mM in buffer) to all wells.

  • Add 25 µL of AChE solution (0.5 U/mL in buffer) to all wells.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of ATCI solution (2 mM in buffer) to all wells.

  • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • Plot the percentage of inhibition versus the logarithm of the test compound concentration to determine the IC50 value.

AChE_Assay Prepare_Reagents Prepare Reagents (AChE, ATCI, DTNB, Buffer, Compound) Serial_Dilution Prepare Serial Dilutions of Compound Prepare_Reagents->Serial_Dilution Plate_Setup Add Compound, DTNB, and AChE to Plate Serial_Dilution->Plate_Setup Incubation Incubate at 37°C Plate_Setup->Incubation Reaction_Start Add ATCI to Initiate Reaction Incubation->Reaction_Start Measurement Measure Absorbance at 412 nm (kinetic) Reaction_Start->Measurement Analysis Calculate Inhibition and IC50 Measurement->Analysis

Caption: Workflow for the in vitro Acetylcholinesterase inhibition assay.

Conclusion and Future Perspectives

This compound represents a versatile and valuable scaffold in the field of medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including promising anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. The mechanisms underlying these activities are multifaceted, involving the induction of apoptosis, inhibition of key enzymes such as HSP90, VEGFR-2, and acetylcholinesterase, and modulation of inflammatory pathways.

While much of the in-depth mechanistic work has focused on more complex derivatives, the foundational role of the this compound core is evident. Future research should aim to further elucidate the specific molecular targets and signaling pathways directly modulated by the parent compound. Such studies will be instrumental in the rational design and development of novel, highly potent, and selective therapeutic agents based on this privileged heterocyclic structure. The continued exploration of the structure-activity relationships of this compound derivatives holds significant promise for addressing unmet needs in various disease areas.

References

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  • Rosa, F. A., et al. (2021). Synthesis and Antiprotozoal Profile of 3,4,5‐Trisubstituted Isoxazoles. Chemistry & Biodiversity, 18(8), e2100235.
  • Gambari, R., et al. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncology Letters, 20(5), 151.
  • Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of Molecular Structure, 1267, 133602.
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  • Gawel, K., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2724.
  • Ahmad, I., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 7(34), 30137–30150.
  • Ahmad, I., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies.
  • Kumar, A., et al. (2023). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 39(4).
  • Singh, S., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 12(5), 183-193.
  • Chen, Y.-L., et al. (2022). Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. Molecules, 27(18), 5945.
  • Jaitak, V., & Singh, P. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.
  • Unver, Y., et al. (2025). Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase. Journal of Biochemical and Molecular Toxicology, 39(1), e23550.
  • Iraji, A., et al. (2023). The IC50 inhibition values of the the synthesized compounds (3 and 4a-l) on XO and AChE/BChE enzymes.
  • Mączyński, M., et al. (2018). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative.
  • Mączyński, M., et al. (2018).
  • Das, S., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Biomolecular Structure and Dynamics, 1-20.
  • Wang, Y., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(15), 5801.
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Sources

Potential therapeutic applications of Isoxazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Therapeutic Applications of Isoxazole-3-carbohydrazide

Executive Summary

The isoxazole nucleus is a cornerstone pharmacophore in medicinal chemistry, integral to a multitude of clinically significant therapeutic agents.[1][2] Its unique electronic properties and structural versatility have enabled the development of drugs across a wide range of disease areas, including inflammatory conditions, infectious diseases, and oncology.[2][3] This technical guide focuses specifically on derivatives of this compound, a subclass that has garnered significant interest for its potent and diverse biological activities. The carbohydrazide moiety (-CONHNH₂) serves as a critical structural motif, acting as a versatile synthetic intermediate and a potent hydrogen bonding component, enhancing interactions with biological targets.[4] We will explore the key therapeutic applications of these compounds, delving into their mechanisms of action, summarizing pivotal preclinical data, and providing detailed experimental protocols to empower researchers in the field. This guide is designed for drug development professionals and researchers, offering a synthesis of current knowledge and practical methodologies for the exploration of this compound derivatives as next-generation therapeutics.

The this compound Scaffold: A Chemical and Therapeutic Overview

Core Chemical Characteristics and Synthesis

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms.[2] This arrangement results in a unique electronic distribution that makes the scaffold a versatile building block in drug design. The this compound structure is characterized by a carbohydrazide group attached to the C3 position of the isoxazole ring.

The synthesis of these derivatives typically involves multi-step reactions. A common and efficient approach is the 1,3-dipolar cycloaddition reaction, where nitrile oxides react with alkynes or alkenes to form the core isoxazole ring.[4] Subsequent functionalization, often through hydrazinolysis of an ester precursor, introduces the carbohydrazide moiety.[4] This synthetic flexibility allows for extensive structural modification to optimize pharmacological activity.

G A Starting Materials (e.g., Aldehyde, Hydroxylamine) B Step 1: Oxime Formation A->B Condensation C Step 2: 1,3-Dipolar Cycloaddition (with an alkyne) B->C Chlorination/ Dehydrochlorination D Isoxazole-3-carboxylate Ester (Intermediate) C->D Cyclization E Step 3: Hydrazinolysis (with Hydrazine Hydrate) D->E Nucleophilic Substitution F Final Product: This compound E->F

Caption: Generalized synthetic workflow for this compound.

Rationale for Therapeutic Investigation

The therapeutic potential of isoxazole derivatives is well-established, with FDA-approved drugs like the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide featuring this core structure.[2][5] The carbohydrazide functional group further enhances this potential by:

  • Acting as a Bioisostere: It can mimic other functional groups and participate in crucial molecular interactions.

  • Providing Hydrogen Bonding Sites: The -NH and -NH₂ groups are excellent hydrogen bond donors and acceptors, facilitating strong binding to enzyme active sites and receptors.

  • Serving as a Synthetic Handle: The hydrazide moiety is highly reactive and can be used to synthesize a variety of other heterocyclic systems, such as 1,2,4-triazoles or pyrazoles, expanding chemical diversity.[6]

These properties have led to the exploration of this compound derivatives in numerous therapeutic contexts.

Key Therapeutic Areas and Mechanisms of Action

Derivatives of this compound have demonstrated a remarkable breadth of biological activity, with the most promising applications in oncology, infectious diseases, and inflammation.[4]

Anticancer Activity

A significant body of research highlights the potential of isoxazole-containing compounds as anticancer agents.[7] Their mechanisms are diverse, often targeting pathways critical for tumor cell proliferation, survival, and metastasis.[3][4]

Mechanisms of Action:

  • Induction of Apoptosis: Many isoxazole derivatives exert their anticancer effects by triggering programmed cell death.[3][8] Studies on novel 3,4-isoxazolediamide derivatives demonstrated significant pro-apoptotic activity in human erythroleukemic (K562) and glioblastoma (U251-MG, T98G) cell lines.[9] This is often achieved through the activation of caspase cascades.

  • Enzyme and Protein Inhibition: These compounds can act as potent inhibitors of key proteins involved in oncogenesis. A primary target is Heat Shock Protein 90 (HSP90), which is crucial for the stability of many cancer-promoting proteins.[7][9] Other isoxazole derivatives have been shown to inhibit tubulin polymerization, disrupting the mitotic spindle and leading to cell cycle arrest.[7][8]

  • Signaling Pathway Modulation: Isoxazole derivatives can disrupt critical cancer signaling pathways, such as the Wnt and Hedgehog pathways, by inhibiting enzymes like Casein Kinase 1 (CK1).[1]

G cluster_cell Cancer Cell isoxazole Isoxazole Derivative hsp90 HSP90 isoxazole->hsp90 Inhibition caspases Caspase Cascade (Caspase-3, -7) isoxazole->caspases Activation oncoproteins Oncogenic Proteins (e.g., Akt, Raf-1) hsp90->oncoproteins Stabilizes proliferation Cell Proliferation & Survival oncoproteins->proliferation apoptosis Apoptosis (Programmed Cell Death) caspases->apoptosis

Caption: Anticancer mechanisms of isoxazole derivatives.

Preclinical Data Summary:

Compound ClassCell Line(s)Observed EffectMechanismReference
3,5-Disubstituted IsoxazolesMCF7 (Breast), HeLa (Cervical)Inhibition of proliferationNot specified[7]
3,4-IsoxazolediamidesK562 (Leukemia), T98G (Glioblastoma)Antiproliferative, Pro-apoptoticHSP90 Inhibition[9]
Isoxazole-ChalconesProstate Cancer CellsAntiproliferative (IC₅₀ 6-32 µg/mL)Not specified[10]
Antimicrobial and Antifungal Activity

This compound derivatives are promising leads for new antimicrobial agents, with activity against a wide spectrum of bacteria and fungi.[4] This is particularly relevant in an era of growing antimicrobial resistance.[4][11]

Mechanisms and Spectrum of Activity: The antimicrobial effects are often exerted by targeting essential microbial enzymes or cellular processes necessary for pathogen survival.[4] Studies have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal pathogens like Candida albicans.[11][12][13] The incorporation of certain structural motifs, such as a thiophene ring, has been observed to significantly enhance antimicrobial potency.[12]

Anti-inflammatory and Immunomodulatory Effects

The isoxazole scaffold is present in well-known anti-inflammatory drugs, and its carbohydrazide derivatives continue this legacy.[2] They can modulate the immune response through various mechanisms.[14]

Mechanisms of Action:

  • Inhibition of Inflammatory Mediators: These compounds can suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[5] They also inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are responsible for producing prostaglandins and leukotrienes, respectively.[4][15]

  • Immunosuppression and Immunomodulation: Certain derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide have demonstrated potent immunosuppressive activity by inhibiting the proliferation of peripheral blood mononuclear cells (PBMCs).[5] Conversely, other closely related structures can act as immunostimulants, highlighting the scaffold's potential for nuanced immunomodulation.[14] For instance, some derivatives can enhance antibody production in mice, suggesting potential use as vaccine adjuvants.[14]

Methodologies for Preclinical Evaluation

To facilitate further research, this section provides standardized, step-by-step protocols for the synthesis and evaluation of this compound derivatives.

Protocol: Synthesis of an this compound Derivative

This protocol provides a general method for the synthesis of an this compound from an isoxazole-3-carboxylate ester intermediate.

Causality Note: This two-step process is efficient. The first step creates the stable isoxazole core, and the second, hydrazinolysis, specifically converts the ester to the more reactive carbohydrazide, which is a key building block for creating a library of derivatives.

Materials:

  • Ethyl isoxazole-3-carboxylate (or similar ester)

  • Hydrazine monohydrate (NH₂NH₂·H₂O)

  • Ethanol (EtOH)

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Ice bath

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the ethyl isoxazole-3-carboxylate (1.0 equivalent) in ethanol.

  • Reagent Addition: While stirring, add hydrazine monohydrate (10-20 equivalents) to the solution. The large excess of hydrazine drives the reaction to completion.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature, and then place it in an ice bath to facilitate the precipitation of the solid product.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid product with a small amount of cold water or cold ethanol to remove any unreacted hydrazine and other impurities.

  • Drying: Dry the purified this compound product under vacuum.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR, IR spectroscopy, and Mass Spectrometry.

Protocol: In Vitro Antimicrobial Susceptibility Testing (MIC Determination)

This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound, a key metric of its antimicrobial potency.

Causality Note: This method is a gold standard for quantifying antimicrobial activity. By testing a range of concentrations, it precisely identifies the lowest concentration that prevents visible microbial growth, providing a reliable and reproducible endpoint.

Materials:

  • Test compound (Isoxazole derivative) dissolved in DMSO

  • Bacterial/Fungal strains (e.g., S. aureus ATCC 6538, P. aeruginosa ATCC 15442)[12]

  • Appropriate sterile broth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth + DMSO)

Procedure:

  • Inoculum Preparation: Culture the microbial strain overnight in the appropriate broth. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: Add 100 µL of sterile broth to each well of a 96-well plate. Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well.

  • Controls: Include wells for a positive control (broth + inoculum + standard antibiotic), a negative control (broth + inoculum + DMSO), and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring absorbance at 600 nm.

Future Directions and Conclusion

The this compound scaffold represents a highly promising platform for the development of novel therapeutics. The extensive research into its anticancer, antimicrobial, and anti-inflammatory properties provides a strong foundation for further investigation.[4][8][14]

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the isoxazole ring and the carbohydrazide moiety to identify derivatives with enhanced potency and selectivity.[8]

  • Mechanism of Action Elucidation: Deeper investigation into the specific molecular targets and pathways modulated by the most active compounds.

  • In Vivo Efficacy and Toxicology: Advancing lead compounds into animal models to assess their therapeutic efficacy, pharmacokinetics, and safety profiles.[8][16][17]

  • Hybrid Molecule Design: Conjugating the isoxazole-carbohydrazide core with other bioactive molecules, such as carbohydrates or known drugs, to create hybrid agents with multi-target activity or improved drug delivery properties.[18]

References

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An In-Depth Technical Guide to Isoxazole Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry. Its unique electronic and steric properties confer a remarkable versatility, enabling it to serve as a cornerstone in a multitude of clinically significant therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the isoxazole core, from its fundamental physicochemical characteristics and diverse synthetic routes to its multifaceted roles in drug design and its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Through an examination of structure-activity relationships, bioisosteric principles, and case studies of FDA-approved drugs, this guide illuminates the causality behind the isoxazole scaffold's enduring success in the development of novel therapeutics. Detailed experimental protocols and visual representations of key concepts are provided to offer both theoretical understanding and practical insights for professionals in the field of drug discovery.

Introduction: The Isoxazole Core in Drug Discovery

The strategic incorporation of heterocyclic moieties is a foundational principle in modern drug design, and among these, the isoxazole ring has emerged as a particularly valuable structural motif.[1][2] Its prevalence in a wide array of biologically active compounds underscores its importance to medicinal chemists.

The Isoxazole Scaffold: Structure and Physicochemical Properties

Isoxazole is an aromatic five-membered heterocycle with the molecular formula C₃H₃NO.[3][4] The arrangement of the nitrogen and oxygen atoms at the 1,2-position distinguishes it from its isomer, oxazole, and imparts a unique set of physicochemical properties that are highly relevant to its biological function.[5]

PropertyValueReference(s)
IUPAC Name 1,2-Oxazole[3]
Molecular Formula C₃H₃NO[3]
Molar Mass 69.06 g/mol [3]
Boiling Point 95 °C[4]
Density 1.075 g/mL[4]
pKa of Conjugate Acid -3.0[5]
Dipole Moment 3.0 D[5]
logP (Octanol/Water) 0.1[3]
Hydrogen Bonding The nitrogen atom acts as a hydrogen bond acceptor.[5]

The isoxazole ring is a planar, aromatic system that can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition at biological targets.[6] Its electronic properties also make it a versatile bioisostere for other functional groups, a concept that will be explored in greater detail in Section 3.2.

Why Isoxazole? A Privileged Scaffold in Medicinal Chemistry

The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for a variety of different biological targets. The isoxazole ring has earned this designation due to its presence in a wide range of therapeutic agents with diverse pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[7] The integration of an isoxazole moiety can enhance a molecule's metabolic stability and improve its pharmacokinetic profile, making it an attractive component in the design of novel drugs.[2][7]

Synthesis of the Isoxazole Scaffold: A Chemist's Perspective

A variety of synthetic methodologies have been developed for the construction of the isoxazole ring, providing chemists with a toolbox to access a wide range of derivatives.

The Workhorse: 1,3-Dipolar Cycloaddition of Nitrile Oxides

The most widely employed and versatile method for the synthesis of isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. This reaction is highly efficient and allows for the introduction of diverse substituents at the 3- and 5-positions of the isoxazole ring.

The reaction proceeds through a concerted pericyclic mechanism, where the nitrile oxide (the 1,3-dipole) reacts with the alkyne (the dipolarophile) to form the five-membered isoxazole ring in a single step. Nitrile oxides are typically generated in situ from the corresponding aldoximes or hydroximoyl halides.

G cluster_0 Nitrile Oxide Generation cluster_1 1,3-Dipolar Cycloaddition Aldoxime R-CH=NOH Aldoxime Oxidant [Oxidant] Aldoxime->Oxidant -H₂O NitrileOxide R-C≡N⁺-O⁻ Nitrile Oxide NitrileOxide_ref R-C≡N⁺-O⁻ NitrileOxide->NitrileOxide_ref Oxidant->NitrileOxide Alkyne R'-C≡C-R'' Alkyne Isoxazole 3,5-Disubstituted Isoxazole Alkyne->Isoxazole NitrileOxide_ref->Isoxazole

Figure 1: General workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.

This protocol outlines a general procedure for the synthesis of a 3,5-disubstituted isoxazole via a copper(I)-catalyzed 1,3-dipolar cycloaddition of an in situ generated nitrile oxide with a terminal alkyne.

Materials:

  • Aldoxime (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Pyridine (1.1 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the aldoxime (1.0 eq) in DCM, add NCS (1.1 eq) and a catalytic amount of pyridine at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material, to form the hydroximoyl chloride.

  • In a separate flask, dissolve the terminal alkyne (1.2 eq) and CuI (0.1 eq) in DCM.

  • To the alkyne solution, add the freshly prepared hydroximoyl chloride solution, followed by the dropwise addition of Et₃N (2.0 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Alternative Synthetic Strategies

While 1,3-dipolar cycloaddition is the most common method, other synthetic routes offer advantages in specific contexts.

MCRs provide an efficient and atom-economical approach to the synthesis of highly substituted isoxazoles in a single step from three or more starting materials. For example, a one-pot, three-component synthesis of 3-methyl-4-arylmethylene isoxazol-5(4H)-ones can be achieved using hydroxylamine hydrochloride, a benzaldehyde derivative, and ethyl acetoacetate.

The reaction of α,β-unsaturated carbonyl compounds, such as chalcones, with hydroxylamine is a classical and reliable method for the synthesis of isoxazolines, which can then be oxidized to isoxazoles.[3]

The Role of Isoxazole in Drug Design and Action

The isoxazole scaffold's utility in medicinal chemistry stems from its ability to influence a molecule's interaction with its biological target and its overall pharmacokinetic properties.

Structure-Activity Relationships (SAR) of Isoxazole-Containing Drugs

The substitution pattern on the isoxazole ring plays a critical role in determining the biological activity of a compound. By systematically modifying the substituents at the 3-, 4-, and 5-positions, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of a drug candidate. For example, in the development of antibacterial agents, the presence of specific groups at the C-3 and C-5 phenyl rings of isoxazole derivatives has been shown to enhance their activity.[3]

Isoxazole as a Bioisostere

Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological effects. The isoxazole ring can serve as a bioisostere for other functional groups, such as amides and esters. This substitution can lead to improved metabolic stability, enhanced oral bioavailability, and altered selectivity profiles.

Therapeutic Targets of Isoxazole-Containing Drugs

Isoxazole-containing drugs have been developed to target a wide range of biological molecules implicated in various diseases.[6][8]

Therapeutic TargetDisease AreaExample Drug(s)Reference(s)
Cyclooxygenase-2 (COX-2)InflammationValdecoxib[1]
Dihydroorotate dehydrogenaseAutoimmune DiseaseLeflunomide[1]
Penicillin-Binding Proteins (PBPs)Bacterial InfectionsCloxacillin, Dicloxacillin, Oxacillin[6]
γ-Aminobutyric acid (GABA) A ReceptorNeurological DisordersZonisamide[1]
HGF Receptor (c-Met)Cancer(Investigational compounds)[1]
Estrogen Receptor α (ERα)Cancer(Investigational compounds)[1]

ADMET Profile of Isoxazole Scaffolds

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical to its success. The isoxazole scaffold generally imparts favorable ADMET characteristics.[7][9]

Metabolic Stability and Routes of Metabolism

The isoxazole ring is generally considered to be metabolically stable. However, the substituents on the ring can be susceptible to metabolism. Common metabolic pathways include hydroxylation of alkyl or aryl substituents and N-dealkylation. The inherent stability of the isoxazole core can be advantageous in designing drugs with longer half-lives.

Physicochemical Properties Influencing ADMET

The physicochemical properties of isoxazole derivatives, such as lipophilicity (logP) and aqueous solubility, can be modulated by the choice of substituents to optimize their ADMET profiles. Computational tools are often used to predict the ADMET properties of novel isoxazole-based compounds in the early stages of drug discovery.[7][9]

G cluster_0 Drug Discovery and Development Workflow Design Design of Isoxazole Derivatives Synthesis Chemical Synthesis Design->Synthesis InVitro In Vitro Screening (Potency, Selectivity) Synthesis->InVitro ADMET In Silico & In Vitro ADMET Profiling InVitro->ADMET InVivo In Vivo Efficacy & Safety ADMET->InVivo Clinical Clinical Trials InVivo->Clinical

Figure 2: A simplified workflow for the development of isoxazole-based drugs.

Case Studies: FDA-Approved Drugs Featuring the Isoxazole Scaffold

The therapeutic success of the isoxazole scaffold is best illustrated by the number of FDA-approved drugs that incorporate this privileged structure.

Valdecoxib: A COX-2 Inhibitor

Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. The isoxazole ring is a key feature of its chemical structure, contributing to its binding affinity and selectivity for the COX-2 enzyme.

Leflunomide: An Immunosuppressive Agent

Leflunomide is an immunosuppressive disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid arthritis. Its active metabolite, teriflunomide, inhibits the enzyme dihydroorotate dehydrogenase, which is involved in pyrimidine synthesis. The isoxazole ring in leflunomide is opened in vivo to form the active metabolite.

A Wider View: Other Notable Examples

Numerous other FDA-approved drugs contain an isoxazole moiety, including:

  • Cloxacillin, Dicloxacillin, and Oxacillin: Penicillinase-resistant beta-lactam antibiotics.[6]

  • Zonisamide: An anticonvulsant used in the treatment of epilepsy.[1]

  • Sulfamethoxazole: An antibiotic often used in combination with trimethoprim.

Future Perspectives and Conclusion

The isoxazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[2] Advances in synthetic methodologies, including green chemistry approaches and novel catalytic systems, are expanding the accessible chemical space of isoxazole derivatives. The growing understanding of the structure-activity relationships and ADMET properties of this privileged scaffold will undoubtedly lead to the development of more potent, selective, and safer drugs in the future. The versatility and favorable drug-like properties of the isoxazole core ensure its continued prominence in the field of medicinal chemistry for years to come.

References

  • Scilit. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from [Link]

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  • Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry, 16(5), 1041-1065. [Link]

  • Cheméo. (n.d.). Isoxazole (CAS 288-14-2) - Chemical & Physical Properties. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2024). Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy. International Journal of Pharmaceutical Sciences and Research, 15(5), 2321-2334.
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Introduction: The Strategic Importance of the Isoxazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Isoxazole-3-carbohydrazide: A Cornerstone Precursor in Modern Synthetic Chemistry

In the landscape of medicinal chemistry and drug discovery, the isoxazole ring stands out as a "privileged structure"—a molecular framework that is recurrently found in a multitude of bioactive compounds.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions make it a highly sought-after motif for the design of novel therapeutic agents.[3][4] Within this important class of heterocycles, this compound emerges as a particularly versatile and powerful synthetic precursor. Its dual functionality, combining the stable isoxazole core with a highly reactive carbohydrazide moiety, provides a gateway to a vast array of more complex molecular architectures, including other key heterocyclic systems like pyrazoles and 1,3,4-oxadiazoles.[5][6][7]

This guide serves as a technical deep-dive for researchers, chemists, and drug development professionals, elucidating the synthesis of this compound and exploring its pivotal role as a launchpad for creating diverse and biologically relevant molecules. We will move beyond simple reaction schemes to explain the causality behind synthetic choices, providing detailed, field-proven protocols and a robust framework for its practical application in the laboratory.

Part 1: Synthesis of the Core Precursor

The most reliable and common pathway to this compound is a two-step process that begins with the construction of the isoxazole ring as an ester, followed by its conversion to the desired carbohydrazide.

Step 1.1: Formation of Ethyl Isoxazole-3-carboxylate via 1,3-Dipolar Cycloaddition

The cornerstone of isoxazole synthesis is the 1,3-dipolar cycloaddition reaction, a powerful and highly regioselective method for forming five-membered heterocyclic rings.[1][8] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). To obtain the desired 3-carboxylate substitution pattern, ethyl propiolate is the ideal alkyne component.

The nitrile oxide is typically generated in situ from a corresponding aldoxime to avoid its rapid dimerization. A common method involves the oxidation of an aldoxime using a mild chlorinating agent like N-chlorosuccinimide (NCS) followed by base-induced elimination of HCl.

Synthesis_of_Ethyl_Isoxazole-3-carboxylate Start Ethyl Propiolate + Chlorooximidoacetate Intermediate 1,3-Dipolar Cycloaddition Start->Intermediate Base (e.g., Na2CO3) Solvent (e.g., THF/H2O) Product Ethyl Isoxazole-3-carboxylate Intermediate->Product Ring Formation

Caption: Workflow for the synthesis of the key ester intermediate.

Experimental Protocol: Synthesis of Ethyl Isoxazole-3-carboxylate [9]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl chlorooximidoacetate (1.0 eq) and N-Boc-protected alkyne (or other suitable alkyne, 1.1 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 1:1 ratio).

  • Initiation of Cycloaddition: Cool the mixture in an ice bath. Add sodium carbonate (Na₂CO₃, 2.0 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C. The base facilitates the in situ generation of the nitrile oxide from the chlorooximidoacetate.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation: Upon completion, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure ethyl isoxazole-3-carboxylate as the final product.

Causality Insight: The use of a biphasic THF/water system and a mild base like Na₂CO₃ is crucial. It allows for the controlled generation of the highly reactive nitrile oxide intermediate, minimizing its self-condensation and maximizing the yield of the desired cycloaddition product.

Step 1.2: Hydrazinolysis to this compound

With the ester in hand, the final step is a straightforward nucleophilic acyl substitution. Hydrazine, being a potent alpha-effect nucleophile, readily displaces the ethoxy group of the ester to form the stable carbohydrazide.

Experimental Protocol: Synthesis of this compound [1][10]

  • Reaction Setup: Dissolve ethyl isoxazole-3-carboxylate (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Addition of Hydrazine: Add hydrazine monohydrate (N₂H₄·H₂O, 10-20 eq) dropwise to the solution at room temperature. A significant excess of hydrazine is used to drive the reaction to completion.

  • Heating: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 3-5 hours. The progress can be monitored by TLC.

  • Isolation of Product: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes. The product, this compound, will typically precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water and then a small amount of cold ethanol to remove any unreacted hydrazine and other impurities. Dry the product under vacuum to obtain pure this compound. No further purification is usually necessary.

Trustworthiness Note: This protocol is highly reliable and self-validating. The precipitation of the clean product upon cooling provides a simple yet effective purification method, often yielding material of >95% purity suitable for subsequent synthetic steps.

Part 2: this compound as a Versatile Synthetic Hub

The power of this compound lies in the synthetic versatility of its hydrazide functional group. It serves as a nucleophilic building block for the construction of a wide range of other important heterocyclic scaffolds.

Synthetic_Hub Core This compound Oxadiazole 1,3,4-Oxadiazoles Core->Oxadiazole 1. R-COCl or R-COOH 2. Dehydrating Agent (e.g., POCl3) Pyrazole Pyrazoles Core->Pyrazole 1,3-Diketone (e.g., Acetylacetone) Acid catalyst, Reflux SchiffBase Schiff Bases (N-Acylhydrazones) Core->SchiffBase Aldehyde / Ketone (R-CHO / R-CO-R') EtOH, cat. Acid Thiadiazole Thiadiazoles / Thiosemicarbazides Core->Thiadiazole 1. R-NCS 2. Cyclization

Caption: Key synthetic transformations starting from this compound.

Application 1: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole ring is a well-known bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties.[11] The most common route from a carbohydrazide involves a two-step, one-pot sequence: N-acylation followed by cyclodehydration.

Experimental Protocol: Synthesis of 2-(Isoxazol-3-yl)-5-aryl-1,3,4-oxadiazole [6][12][13]

  • N-Acylation: In a flask, dissolve this compound (1.0 eq) in a suitable solvent like pyridine or dichloromethane. Add an equimolar amount of the desired aromatic acid chloride (Ar-COCl, 1.0 eq) dropwise at 0°C. Stir the reaction at room temperature for 2-4 hours to form the intermediate 1,2-diacylhydrazine.

  • Cyclodehydration: Carefully add a dehydrating agent, such as phosphorus oxychloride (POCl₃, 3-5 eq), to the reaction mixture at 0°C. After the addition, heat the mixture to reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. A solid precipitate will form. If the pH is highly acidic, neutralize it with a saturated sodium bicarbonate solution.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole.

Expertise Insight: Phosphorus oxychloride is a harsh but highly effective dehydrating agent for this transformation. The reaction must be performed in a well-ventilated fume hood with caution. The mechanism involves the formation of a phosphorodichloridate intermediate on the amide oxygens, which facilitates the intramolecular nucleophilic attack and subsequent elimination to form the stable, aromatic oxadiazole ring.

Application 2: Synthesis of Pyrazole Derivatives

Pyrazoles are another class of heterocycles with immense importance in pharmaceuticals.[7][14] The Knorr pyrazole synthesis and related condensations provide a direct route from hydrazines/hydrazides to the pyrazole core by reacting them with a 1,3-dicarbonyl compound.

Experimental Protocol: Synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-ylcarbonyl)isoxazole [15][16]

  • Reaction Setup: Combine this compound (1.0 eq) and acetylacetone (a 1,3-dicarbonyl compound, 1.1 eq) in glacial acetic acid or ethanol containing a catalytic amount of acid (e.g., a few drops of HCl).

  • Condensation: Heat the mixture to reflux for 6-8 hours. The reaction involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

  • Isolation: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Pour the concentrated residue into ice-cold water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry. Recrystallization from ethanol typically yields the pure pyrazole derivative.

Application 3: Synthesis of Bioactive Schiff Bases (N-Acylhydrazones)

The condensation of the terminal -NH₂ group of the carbohydrazide with aldehydes or ketones provides N-acylhydrazones, also known as Schiff bases.[1] This reaction is often a goal in itself, as this class of compounds frequently exhibits potent biological activity.[17]

Experimental Protocol: Synthesis of N'-Benzylidene-isoxazole-3-carbohydrazide [1]

  • Reaction Setup: Dissolve this compound (1.0 eq) in ethanol. Add the desired aldehyde (e.g., benzaldehyde, 1.0 eq) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Stir the mixture at room temperature or gently heat to 50-60°C for 1-3 hours. The reaction is typically rapid, and the product often precipitates directly from the reaction medium.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Part 3: Applications in Medicinal Chemistry

Derivatives synthesized from this compound have demonstrated a wide spectrum of pharmacological activities. The isoxazole core acts as a stable anchoring scaffold, while the synthetically appended heterocycles (oxadiazole, pyrazole, etc.) and functional groups modulate the compound's interaction with biological targets.

Derivative ClassAppended MoietyReported Biological ActivityReference
N-Acylhydrazones Substituted BenzylideneImmunosuppressive, Pro-apoptotic[17]
1,3,4-Oxadiazoles 5-Aryl/AlkylAntimicrobial, Anticancer, Anti-inflammatory[5][6]
Pyrazoles 3,5-DisubstitutedAntimicrobial, Antiprotozoal, Anticonvulsant[7][14][18]
Thiosemicarbazides N-ArylImmunoregulatory[19][20]

These diverse activities underscore the potential of this compound derivatives as valuable leads in drug development.[5] For instance, certain N-acylhydrazone derivatives have shown promise as antiprotozoal agents, with activity against Leishmania amazonensis and Trypanosoma cruzi.[18]

Conclusion

This compound is far more than a simple chemical; it is a strategic linchpin in the synthesis of complex, biologically active molecules. Its straightforward, high-yield synthesis combined with the predictable and versatile reactivity of the carbohydrazide handle makes it an indispensable tool for medicinal chemists. By mastering the protocols for its synthesis and subsequent transformations, researchers can unlock rapid access to diverse chemical libraries built around the privileged isoxazole scaffold, accelerating the journey of drug discovery and development.

References

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The Dual-Faced Nature of a Privileged Scaffold: An In-depth Technical Guide to the Physical and Chemical Stability of the Isoxazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its prevalence in a multitude of clinically approved drugs and bioactive compounds underscores its significance as a "privileged scaffold."[1][4] This guide provides a comprehensive exploration of the physical and chemical stability of the isoxazole ring, offering insights into its degradation pathways, the factors influencing its resilience, and the experimental methodologies crucial for its characterization. Understanding this dual nature—its inherent stability and potential for controlled cleavage—is paramount for the rational design and development of robust and effective pharmaceuticals.

The Isoxazole Core: A Profile of its Fundamental Properties

The isoxazole ring is an aromatic system, a characteristic that imparts a significant degree of stability.[5][6] However, the presence of two electronegative heteroatoms, nitrogen and oxygen, creates a unique electronic landscape that influences its physical and chemical behavior.[5]

Physical Properties at a Glance:

PropertyValueSource
Molecular FormulaC₃H₃NO[7]
Molecular Weight69.06 g/mol [7][8]
Boiling Point95 °C[9]
Density1.075 g/mL[9]
pKa (of conjugate acid)-3.0[9]

Table 1: Key physical properties of the parent isoxazole molecule.

The isoxazole ring is a colorless liquid with a pyridine-like odor and is soluble in organic solvents.[5] Its aromaticity is influenced by the presence of both an electron-donating oxygen atom and an electron-attracting pyridine-type nitrogen atom.[5] This electronic arrangement makes it susceptible to both electrophilic and nucleophilic attack, a key factor in its chemical reactivity.[5]

The Achilles' Heel: Understanding the Chemical Instability of the Isoxazole Ring

While generally considered stable, the isoxazole ring possesses an inherent weakness: the N-O bond.[2][10][11] This bond is susceptible to cleavage under various conditions, leading to ring-opening and the formation of different degradation products. This controlled lability, however, can be harnessed as a powerful tool in medicinal chemistry, particularly in the design of prodrugs.[12]

The Influence of pH: A Tale of Two Extremes

The stability of the isoxazole ring is profoundly dependent on pH.[12]

  • Acidic Conditions: The isoxazole ring is generally stable in acidic environments.[6][13] However, strongly acidic conditions can lead to ring opening, although this is less common than under basic conditions.[14]

  • Basic Conditions: The isoxazole ring is significantly more labile under basic conditions.[12][13] Base-catalyzed hydrolysis can lead to the cleavage of the N-O bond, resulting in ring-opened products.[13] A notable example is the anti-inflammatory drug leflunomide, where the isoxazole ring opens to form its active metabolite, A771726, a reaction that is significantly accelerated at basic pH.[13]

The following diagram illustrates the general mechanism of base-catalyzed isoxazole ring opening:

G Isoxazole Substituted Isoxazole Intermediate Anionic Intermediate Isoxazole->Intermediate Nucleophilic Attack Base Base (e.g., OH⁻) RingOpened Ring-Opened Product (e.g., β-ketonitrile) Intermediate->RingOpened N-O Bond Cleavage

Caption: Base-catalyzed ring opening of an isoxazole.

The Impact of Temperature and Light
  • Thermal Stability: The isoxazole ring is generally stable to heat. However, at elevated temperatures, particularly in the liquid phase (160–280°C), thermal decomposition can occur, leading to the release of compounds like acetaldehyde and aromatic nitriles.[15] Under specific energetic conditions, the isoxazole ring can also rearrange to its more stable isomer, the oxazole ring.[12]

  • Photochemical Stability: Isoxazoles can be sensitive to ultraviolet (UV) light.[16] UV irradiation can promote the rearrangement of isoxazoles to oxazoles, a process that may proceed through a transient azirine intermediate.[12][16] This photochemical reactivity has been explored for applications in chemoproteomic crosslinking.[16]

The Body's Gauntlet: Metabolic Stability of Isoxazole-Containing Drugs

The metabolic fate of an isoxazole-containing drug is a critical determinant of its efficacy and safety. While the isoxazole ring can be metabolically stable, it can also be a site of biotransformation.[17]

Metabolic ring opening of the isoxazole moiety can lead to the formation of reactive metabolites.[17] For instance, the metabolism of some isoxazole-containing compounds can generate reactive species like cyanoacroleins or enimines, which have the potential to react with biological nucleophiles such as glutathione.[17] However, toxicity resulting from isoxazole metabolism is considered rare.[17] The substitution pattern on the isoxazole ring and the overall molecular structure significantly influence its metabolic stability.[17] For example, strategic modifications to the scaffold of isoxazole-containing BET inhibitors have been shown to dramatically increase their metabolic half-life.[17]

Assessing Stability: A Guide to Experimental Protocols

A thorough understanding of a drug candidate's stability profile is a regulatory requirement and a cornerstone of robust drug development.[18][19][20] Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[19][20]

Protocol: Forced Degradation Study of an Isoxazole-Containing Compound

This protocol outlines a general procedure for conducting forced degradation studies on a new chemical entity (NCE) containing an isoxazole ring.

Objective: To identify the degradation pathways and products of an isoxazole-containing NCE under various stress conditions.

Materials:

  • NCE (drug substance)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Buffers of various pH (e.g., pH 4.0, 7.4, 10.0)

  • Photostability chamber

  • Oven

  • HPLC-UV/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the NCE in a suitable solvent (e.g., ACN or MeOH) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at room temperature and an elevated temperature (e.g., 60°C) for defined periods.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a defined period.

    • Thermal Degradation: Expose the solid NCE to dry heat in an oven (e.g., 80°C) for a specified duration. Also, prepare a solution of the NCE and expose it to the same thermal stress.

    • Photolytic Degradation: Expose the solid NCE and a solution of the NCE to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[18] A control sample should be protected from light.

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method coupled with a UV detector and a mass spectrometer (LC-MS). The mass spectrometer is crucial for the identification and characterization of degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of the NCE.

    • Identify and characterize the major degradation products using their retention times, UV spectra, and mass spectral data.

    • Propose the degradation pathways based on the identified products.

The following diagram illustrates the workflow for a forced degradation study:

G cluster_stress Stress Conditions Acid Acidic (HCl) Analysis LC-UV/MS Analysis Acid->Analysis Base Basic (NaOH) Base->Analysis Oxidation Oxidative (H₂O₂) Oxidation->Analysis Thermal Thermal (Heat) Thermal->Analysis Photo Photolytic (Light) Photo->Analysis NCE NCE Stock Solution NCE->Acid NCE->Base NCE->Oxidation NCE->Thermal NCE->Photo Data Data Evaluation: - % Degradation - Impurity Profiling - Pathway Elucidation Analysis->Data

Caption: Workflow for a forced degradation study.

Fortifying the Core: Strategies to Modulate Isoxazole Stability

In drug design, it is often desirable to either enhance the stability of the isoxazole ring to prevent unwanted degradation or to fine-tune its lability for controlled drug release.

  • Steric Hindrance: Introducing bulky substituents near the N-O bond can sterically hinder the approach of nucleophiles, thereby increasing the ring's stability.

  • Electronic Effects: The electronic nature of the substituents on the isoxazole ring can significantly impact its stability. Electron-withdrawing groups can make the ring more susceptible to nucleophilic attack, while electron-donating groups can have the opposite effect.

  • Bioisosteric Replacement: In cases where the isoxazole ring is metabolically unstable, it can be replaced with a more stable bioisostere. For instance, replacing a metabolically unstable acetylene group with a stable isoxazole ring has been shown to improve the metabolic profile of certain compounds.[1]

  • Prodrug Strategies: The inherent lability of the isoxazole ring under specific conditions can be exploited in prodrug design. The isoxazole can act as a carrier moiety that is cleaved in vivo to release the active drug.

Conclusion: A Versatile Scaffold Requiring a Nuanced Approach

The isoxazole ring is a testament to the intricate balance of stability and reactivity in heterocyclic chemistry. Its aromatic character provides a robust foundation, yet the N-O bond presents a point of controlled vulnerability. For researchers and drug development professionals, a deep understanding of the factors that govern the physical and chemical stability of this privileged scaffold is not merely academic—it is a prerequisite for the design of safe, effective, and stable medicines. By leveraging the experimental protocols and strategic considerations outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of isoxazole-containing compounds.

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Methodological & Application

Application Note & Protocol: Synthesis of Schiff Bases from Isoxazole-3-carbohydrazide and Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Isoxazole-Schiff Base Hybrids

The isoxazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Its integration into molecular design can enhance physicochemical properties and biological activity.[2] Isoxazole derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[2]

Schiff bases, compounds containing an azomethine or imine group (-C=N-), are formed by the condensation of a primary amine with an aldehyde or ketone.[3][4] The imine linkage is not merely a structural linker but is often crucial for biological activity, enabling these molecules to act as versatile ligands that can coordinate with metal ions in the active sites of various enzymes.[5]

This application note provides a comprehensive guide to the synthesis of novel Schiff bases by combining the isoxazole-3-carbohydrazide moiety with various aromatic and heteroaromatic aldehydes. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols, and discuss the critical aspects of characterization and potential applications, particularly in drug discovery.

Mechanistic Insights: The Chemistry of Imine Formation

The synthesis of a Schiff base from a carbohydrazide and an aldehyde is a classic example of a nucleophilic addition-elimination reaction.[3] Understanding the mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.

The reaction proceeds in two main stages:

  • Nucleophilic Addition: The terminal nitrogen atom of the hydrazide group in this compound, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.[3][6] This step is generally reversible.

  • Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable imine (Schiff base).[3][6] This dehydration step is often the rate-determining step and is typically catalyzed by either an acid or a base.[3] In the protocols described herein, a catalytic amount of glacial acetic acid is employed to protonate the hydroxyl group of the carbinolamine, converting it into a better leaving group (water).[7]

The overall reaction is a reversible equilibrium. To drive the reaction towards the product (the Schiff base), it is often necessary to remove the water formed during the reaction, for instance, by azeotropic distillation, or to conduct the reaction under conditions that favor precipitation of the product.

Schiff_Base_Formation Isoxazole_Hydrazide This compound Carbinolamine Carbinolamine Intermediate Isoxazole_Hydrazide->Carbinolamine Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Carbinolamine Schiff_Base Schiff Base Product Carbinolamine->Schiff_Base Dehydration (-H₂O) Water Water (H₂O) Carbinolamine->Water Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Carbinolamine Protonation of -OH

Caption: Mechanism of Schiff Base Formation.

Experimental Protocols

Materials and Reagents
  • This compound

  • Various substituted aromatic/heteroaromatic aldehydes

  • Absolute Ethanol

  • Methanol

  • Glacial Acetic Acid

  • N,N-Dimethylformamide (DMF) (optional, for poorly soluble reactants)

  • Standard laboratory glassware (round-bottom flasks, condensers, etc.)

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus (Büchner funnel)

Protocol 1: Conventional Synthesis of Isoxazole Schiff Bases

This protocol describes a general and robust method for the synthesis of Schiff bases from this compound.

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (15-20 mL).

  • Aldehyde Addition: To this solution, add an equimolar amount (1.0 mmol) of the desired aldehyde. If the aldehyde is a solid, it can be dissolved in a minimum amount of ethanol before addition.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[7][8]

  • Reaction: Equip the flask with a condenser and reflux the mixture with constant stirring for 4-8 hours.[7][9] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.[8]

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a moderate temperature.

  • Recrystallization (if necessary): If further purification is required, the crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/DMF mixture.[9]

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good choice as it can dissolve a wide range of organic compounds, is relatively non-toxic, and has a suitable boiling point for refluxing.

  • Glacial Acetic Acid as Catalyst: The acid protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the hydrazide. It also facilitates the dehydration of the carbinolamine intermediate.

  • Reflux Conditions: Heating the reaction mixture increases the rate of reaction, allowing the equilibrium to be reached faster.

Protocol 2: Green Synthesis Approach (Microwave-Assisted)

For a more environmentally friendly and time-efficient synthesis, a microwave-assisted approach can be employed.[10]

Procedure:

  • Reactant Mixture: In a microwave-safe reaction vessel, combine this compound (1.0 mmol) and the aldehyde (1.0 mmol) in a minimal amount of a suitable solvent (e.g., ethanol or even water).[10]

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable power and temperature for a short duration (typically 5-15 minutes). The optimal conditions will need to be determined for each specific reaction.

  • Work-up: After irradiation, cool the vessel to room temperature. The product can then be isolated and purified as described in Protocol 1.

Advantages of the Green Approach:

  • Reduced Reaction Times: Microwave irradiation can significantly accelerate the reaction, reducing the time from hours to minutes.[10]

  • Higher Yields: In some cases, microwave synthesis can lead to higher product yields.

  • Reduced Solvent Usage: Often, these reactions can be performed with less solvent, making them more environmentally friendly.[10]

Characterization of Synthesized Schiff Bases

Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases. The following techniques are commonly used:

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Infrared (IR) Spectroscopy: The formation of the Schiff base can be confirmed by the appearance of a characteristic absorption band for the imine (C=N) group, typically in the range of 1599-1611 cm⁻¹.[11] Concurrently, the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the hydrazide will be observed.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the azomethine linkage is confirmed by the appearance of a singlet peak for the proton of the -N=CH- group, typically in the range of δ 8.5-9.5 ppm.[5][12] The signals corresponding to the aromatic protons of the aldehyde and the isoxazole ring will also be present.[11][13]

    • ¹³C NMR: The carbon atom of the C=N group will show a characteristic signal in the range of δ 150-170 ppm.[5]

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, which should correspond to the calculated molecular weight of the expected Schiff base product.[5][11]

Table 1: Expected Spectroscopic Data for a Representative Isoxazole Schiff Base

Spectroscopic TechniqueCharacteristic Peak/SignalApproximate Range/Value
IRC=N (imine) stretch1599-1611 cm⁻¹[11]
¹H NMR-N=CH- (azomethine) protonδ 8.5-9.5 ppm (singlet)[5][12]
¹³C NMR-N=C H- (azomethine) carbonδ 150-170 ppm[5]
Mass SpectrometryMolecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺Corresponds to the calculated molecular weight

Applications in Drug Development

Schiff bases derived from isoxazole are of significant interest to the pharmaceutical industry due to their wide range of biological activities. These compounds have been investigated for their potential as:

  • Antimicrobial Agents: The imine group is often associated with antimicrobial activity.[5] Isoxazole-Schiff base hybrids have shown promise as antibacterial and antifungal agents.[14][15]

  • Anticancer Agents: Many isoxazole derivatives exhibit antiproliferative activity against various cancer cell lines.[16] The Schiff base linkage can enhance this activity.

  • Anti-inflammatory Agents: The isoxazole moiety is present in some non-steroidal anti-inflammatory drugs (NSAIDs), and new Schiff base derivatives are being explored for their anti-inflammatory potential.[2]

Applications Core Isoxazole-Schiff Base Hybrids Antimicrobial Antimicrobial Agents Core->Antimicrobial Antibacterial & Antifungal Anticancer Anticancer Agents Core->Anticancer Antiproliferative Anti_inflammatory Anti-inflammatory Agents Core->Anti_inflammatory NSAID Analogs

Caption: Key Application Areas of Isoxazole Schiff Bases.

Conclusion

The synthesis of Schiff bases from this compound and various aldehydes is a straightforward and versatile method for generating a library of novel compounds with significant therapeutic potential. By understanding the underlying reaction mechanism and employing the optimized protocols provided in this application note, researchers can efficiently synthesize and characterize these promising molecules for further investigation in drug discovery and development programs. The combination of the privileged isoxazole scaffold with the biologically active Schiff base linkage offers a fertile ground for the creation of next-generation therapeutic agents.

References

  • Synthesis and characterization of some new Schiff base containing 4, 5-dihydroisoxazole moieties. (2020). In Journal of Physics: Conference Series (Vol. 1530, No. 1, p. 012009). IOP Publishing.
  • "SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS" - IOSR Journal. Available at: [Link]

  • Green route synthesis of Schiff's bases of isonicotinic acid hydrazide. (2009). Green Chemistry Letters and Reviews, 2(3), 143-146. Available at: [Link]

  • The recent progress of isoxazole in medicinal chemistry. (2018). Bioorganic & Medicinal Chemistry, 26(12), 3183-3195.
  • Synthesis of 3‐carbohydrazide derivatives 3. [a] Reaction conditions:... - ResearchGate. Available at: [Link]

  • CHEM 407 - Carbohydrate Chemistry - Schiff Base Formation - YouTube. (2017). Available at: [Link]

  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Available at: [Link]

  • Design, synthesis, and biological evaluation of Schiff-Base Isoxazole hybrids: Exploring novel antimicrobial agents. (2025). Bioorganic Chemistry, 155, 108428.
  • Synthesis and structures of three isoxazole-containing Schiff bases. (2020). Acta Crystallographica Section C: Structural Chemistry, 76(9), 927-931. Available at: [Link]

  • Synthesis, Characterization, and DFT Calculations of a New Sulfamethoxazole Schiff Base and Its Metal Complexes. (2022). Molecules, 27(23), 8527. Available at: [Link]

  • Design, synthesis, and biological evaluation of Schiff-Base Isoxazole hybrids: Exploring novel antimicrobial agents. (2025). Bioorganic Chemistry, 155, 108428. Available at: [Link]

  • Preparation of Schiff Bases of Hydrazide Prepared from Carboxymethyl-Chitosan. (2022). AIP Conference Proceedings, 2394(1), 020033. Available at: [Link]

  • CHEM 407 - Carbohydrate Chemistry - Hydrolysis of a Schiff Base - YouTube. (2017). Available at: [Link]

  • The recent progress of isoxazole in medicinal chemistry. (2018). Bioorganic & Medicinal Chemistry, 26(12), 3183-3195. Available at: [Link]

  • Molecular modeling, synthesis, and antiproliferative evaluation of new isoxazole ring linked by Schiff bases and azo bond. (2022). Journal of Applied Pharmaceutical Science, 12(11), 131-143. Available at: [Link]

  • IR, NMR and HR-MS Mass spectrum of isoxazole 2c - ResearchGate. Available at: [Link]

  • Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. (2023). International Journal of Molecular Sciences, 24(13), 10842. Available at: [Link]

  • Synthesis and structures of three isoxazole-containing Schiff bases - ResearchGate. Available at: [Link]

  • Synthesis and characterization study on some metal complexes of a schiff base derived from ninhydrin with s-methylhydrazine-carbodithioate - ResearchGate. Available at: [Link]

  • (PDF) Synthesis, Characterization and Biological activities of Hydrazide Schiff's Bases. (2015). Available at: [Link]

  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. (2016). Specialty Journal of Chemistry, 1(2), 1-10.
  • On the Mechanism of Schiff Base Formation and Hydrolysis. (1962). Journal of the American Chemical Society, 84(16), 3182-3191. Available at: [Link]

  • Synthesis and structures of three isoxazole containing Schiff bases - University of Bristol. Available at: [Link]

  • Synthesis of new schiff base compounds based on Tröger's base contain thiadiazole amine and study antioxidant activity. (2024). Chemical Review and Letters, 7(2), 972-980.
  • What are the best conditions in schiff-base reaction when I react hydrazide with aldehyde? - ResearchGate. (2023). Available at: [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). New Journal of Chemistry, 44(42), 18321-18334. Available at: [Link]

  • Synthesis, Chemical and Biological Activity Studies of Azo-Schiff Base Ligand and Its Metal Complexes. (2022). Egyptian Journal of Chemistry, 65(13), 1-10.
  • Synthesis and Characterization of Novel Schiff Bases Containing Isoxazoline or Pyrazoline Unit. (2011). Ibn Al-Haitham Journal For Pure And Applied Science, 24(2).
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  • Synthesis and Spectroscopic Characterization Study of Some Schiff Bases 1,3[N,N-Bis(5-Methyl-1,3,4-Triazole-2-Thione)] Benzene a. (2024). Nanosistemi, Nanomateriali, Nanotehnologii, 22(2), 457-467.

Sources

Application Note: A Validated Protocol for the Synthesis of N'-Substituted Isoxazole Hydrazides for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isoxazole Hydrazides in Medicinal Chemistry

The isoxazole ring is a prominent scaffold in medicinal chemistry, recognized for its contribution to a wide array of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and antiviral properties[1]. When derivatized to form N'-substituted hydrazides, these compounds gain additional functionalities that have proven crucial in the development of novel therapeutic agents. These derivatives, which incorporate an acylhydrazone moiety, have demonstrated potent biological activities, such as antiviral and antibacterial effects[2][3]. The hydrazone linkage (-CO-NH-N=CH-) is a key pharmacophore that enhances the biological profile of the parent molecule, making the synthesis of N'-substituted isoxazole hydrazides a significant area of interest for researchers in drug development[4].

This application note provides a comprehensive, step-by-step experimental procedure for the synthesis of N'-substituted isoxazole hydrazides. The protocol is designed for researchers, scientists, and drug development professionals, offering not only a validated methodology but also insights into the chemical principles governing each step. The procedure follows a logical and well-established multi-step pathway, beginning with the construction of the core isoxazole ring and culminating in the formation of the final N'-substituted derivatives.

Overall Synthetic Scheme

The synthesis is typically achieved through a four-step process, starting from a substituted acetophenone. The general scheme is illustrated below:

  • Step 1: A Claisen condensation reaction between a substituted acetophenone and diethyl oxalate to yield a 1,3-diketone intermediate.

  • Step 2: Cyclization of the diketone with hydroxylamine hydrochloride to form the ethyl isoxazole-3-carboxylate ring.

  • Step 3: Reaction of the ethyl ester with hydrazine hydrate to produce the key isoxazole-3-carbohydrazide intermediate.

  • Step 4: Condensation of the isoxazole hydrazide with various aldehydes to synthesize the target N'-substituted isoxazole hydrazides (hydrazones).

Experimental Workflow Diagram

The following diagram illustrates the sequential workflow of the synthesis process, from starting materials to the final products.

Synthesis_Workflow cluster_0 Part A: Isoxazole Core Synthesis cluster_1 Part B: Hydrazide Formation cluster_2 Part C: Final Product Synthesis Start Substituted Acetophenone + Diethyl Oxalate Step1 Step 1: Claisen Condensation (Sodium Ethoxide, Ethanol) Start->Step1 Intermediate1 Ethyl 2,4-dioxobutanoate (1,3-Diketone) Step1->Intermediate1 Step2 Step 2: Cyclization (Hydroxylamine HCl, Ethanol, Reflux) Intermediate1->Step2 Intermediate2 Ethyl 5-substituted-isoxazole-3-carboxylate Step2->Intermediate2 Step3 Step 3: Hydrazinolysis (Hydrazine Hydrate, Ethanol-Dioxane, Reflux) Intermediate2->Step3 Intermediate3 5-substituted-isoxazole-3-carbohydrazide Step3->Intermediate3 Step4 Step 4: Condensation (Dioxane, Reflux) Intermediate3->Step4 Aldehyde Substituted Aldehyde Aldehyde->Step4 FinalProduct N'-substituted isoxazole hydrazide Step4->FinalProduct

Caption: Logical workflow for the synthesis of N'-substituted isoxazole hydrazides.

Detailed Protocols

This section provides detailed, step-by-step methodologies for each stage of the synthesis. The following protocols are based on the synthesis of 5-(4-nitrophenyl)isoxazole derivatives as a representative example[5][6].

Part A: Synthesis of the Isoxazole Core Structure

Step 1: Synthesis of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate (1,3-Diketone Intermediate)

  • Principle: This step involves a Claisen condensation reaction. Sodium ethoxide, a strong base, deprotonates the α-carbon of 4-nitroacetophenone, forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl oxalate. Subsequent acidification yields the 1,3-diketone.

  • Protocol:

    • Prepare a solution of sodium ethoxide by dissolving sodium metal (2.3 g, 0.1 mol) in 40 mL of anhydrous ethanol under an inert atmosphere and cooling in an ice bath.

    • In a separate flask, prepare a mixture of 4-nitroacetophenone (16.50 g, 0.1 mol) and diethyl oxalate (13.4 mL, 0.1 mol).

    • Slowly add the acetophenone-oxalate mixture to the ice-cooled sodium ethoxide solution with continuous stirring.

    • Maintain the reaction at 0 °C for 1 hour, then continue stirring at room temperature for an additional 24 hours.

    • After allowing the mixture to stand overnight, pour it into ice water while stirring.

    • Acidify the aqueous phase to a pH of 4 using 2 N HCl.

    • Collect the resulting precipitate by filtration, wash thoroughly with water, and recrystallize from ethanol to obtain the product as dark red crystals[5].

Step 2: Synthesis of Ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate

  • Principle: This is a cyclization reaction where the 1,3-diketone reacts with hydroxylamine. The hydroxylamine undergoes a condensation reaction with the two carbonyl groups of the diketone, leading to the formation of the stable five-membered isoxazole ring.

  • Protocol:

    • In a round-bottom flask, combine the synthesized ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate (2.65 g, 0.01 mol) and hydroxylamine hydrochloride (0.7 g, 0.01 mol) in 20 mL of ethanol.

    • Reflux the mixture for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Collect the precipitate that forms by filtration and recrystallize it from dioxane to yield the product as yellow crystals[5].

Part B: Formation of the Key Hydrazide Intermediate

Step 3: Synthesis of 5-(4-nitrophenyl)this compound

  • Principle: This step involves the nucleophilic acyl substitution of the ethyl ester with hydrazine hydrate. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the more stable carbohydrazide.

  • Protocol:

    • Combine the ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate (1.31 g, 5.0 mmol) and 50% hydrazine hydrate (2.5 mL, approximately 0.03 mol) in a mixture of ethanol and dioxane.

    • Reflux the reaction mixture for 6 hours.

    • Cool the mixture to room temperature, allowing the product to precipitate.

    • Filter the precipitate and recrystallize from dioxane to obtain 5-(4-nitrophenyl)this compound as yellow crystals[5]. The use of excess hydrazine hydrate drives the reaction to completion[7].

Part C: Synthesis of the Final N'-Substituted Isoxazole Hydrazides

Step 4: General Procedure for the Synthesis of N'-Substituted Hydrazides

  • Principle: This final step is a condensation reaction between the isoxazole carbohydrazide and an aldehyde to form a hydrazone (a type of Schiff base). The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration, to form the C=N double bond of the hydrazone.

  • Protocol:

    • In a round-bottom flask, dissolve the 5-(4-nitrophenyl)this compound and an equimolar amount of the desired substituted aldehyde in dioxane.

    • Reflux the mixture for 4 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Collect the resulting precipitate by filtration.

    • Recrystallize the crude product from a suitable solvent, such as DMF, to obtain the pure N'-substituted isoxazole hydrazide[5].

Data Presentation: Examples of Synthesized Derivatives

The general procedure described in Step 4 can be used with a variety of aldehydes to generate a library of N'-substituted isoxazole hydrazides. The table below summarizes examples based on published data[5].

EntryAldehyde ReactantReaction Time (h)SolventYield (%)
1Benzaldehyde4Dioxane-
24-Chlorobenzaldehyde4Dioxane-
34-Methoxybenzaldehyde4Dioxane-
44-Nitrobenzaldehyde4Dioxane-
52-Hydroxybenzaldehyde4Dioxane-
6Furan-2-carbaldehyde4Dioxane-
Yields are typically reported as good to excellent but may vary.

Characterization and Validation

To ensure the successful synthesis and purity of the target compounds, a combination of standard analytical techniques is essential.

  • Infrared (IR) Spectroscopy: Used to confirm the presence of key functional groups. For the final products, characteristic peaks include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1650-1680 cm⁻¹), and C=N stretching of the hydrazone (around 1600-1640 cm⁻¹)[5][7].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the detailed structure of the synthesized molecules. Key signals to identify in ¹H NMR include the amide N-H proton, the hydrazone -N=CH- proton, and the aromatic protons from the various substituents[5].

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected molecular formula[2].

  • Melting Point: A sharp melting point range is a good indicator of the purity of the crystalline product[5].

Troubleshooting and Expert Insights

  • Handling of Reagents: Hydrazine hydrate is corrosive and toxic; always handle it in a well-ventilated fume hood with appropriate personal protective equipment. Anhydrous conditions are recommended for the Claisen condensation (Step 1) to prevent the hydrolysis of the sodium ethoxide base.

  • Reaction Monitoring: TLC is an indispensable tool for monitoring the progress of each reaction step. Choosing an appropriate solvent system is key to achieving good separation of starting materials, intermediates, and products.

  • Purification: Recrystallization is the most common method for purifying the solid intermediates and final products. The choice of solvent is critical and may require some optimization to achieve high purity and yield. Common solvents for these compounds include ethanol, dioxane, and DMF[5].

  • Reaction Times: The specified reaction times are guidelines. It is always best practice to monitor the reaction to completion using TLC to avoid incomplete reactions or the formation of byproducts from prolonged heating.

Conclusion

This application note details a robust and reproducible four-step procedure for the synthesis of N'-substituted isoxazole hydrazides. By providing a thorough explanation of the principles behind each step, along with a validated experimental protocol, this guide serves as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents. The versatility of the final condensation step allows for the creation of diverse chemical libraries, facilitating the exploration of structure-activity relationships and the identification of new drug candidates.

References

  • IUCr Journals. (2020-07-31). Synthesis and structures of three isoxazole-containing Schiff bases. [Link]

  • ResearchGate. (2020). Synthesis and structures of three isoxazole-containing Schiff bases. [Link]

  • PubMed Central (PMC). (2020-08-29). Synthesis and structures of three isoxazole-containing Schiff bases. [Link]

  • AIP Publishing. (2020-03-25). Synthesis and characterization of some new Schiff base containing 4, 5-dihydroisoxazole moieties. [Link]

  • PubMed. (2025-06-01). Design, synthesis, and biological evaluation of Schiff-Base Isoxazole hybrids: Exploring novel antimicrobial agents. [Link]

  • Tạp chí Khoa học (Journal of Science). (n.d.). SYNTHESIS OF SOME N-SUBSTITUTED HYDRAZIDES CONTAINING ISOXAZOLE HETEROCYCLE. [Link]

  • MDPI. (n.d.). Design, Synthesis, and Bioactivity Evaluation of Novel Isoxazole-Amide Derivatives Containing an Acylhydrazone Moiety as New Active Antiviral Agents. [Link]

  • ResearchGate. (2025-08-10). Synthesis of N'-substituted derivatives of 5-(4-methylphenyl)isoxazole-3-carbohydrazonamide. [Link]

  • PubMed Central (PMC) - NIH. (n.d.). Synthesis of Some New 3, 5-Bis (substituted) Pyrazoles and Isoxazoles Based on (N'1E, N'3E)- N'1, N'3-Bis (3, 4, 5-substitutedbenzlidene) Malonohydrazide under Solvothermal Conditions. [Link]

  • PubMed Central (PMC) - NIH. (2018-07-20). Novel Pyrazole-Hydrazone Derivatives Containing an Isoxazole Moiety: Design, Synthesis, and Antiviral Activity. [Link]

  • Ho Chi Minh City University of Education Journal of Science. (2019-09-20). Synthesis of some n-substituted hydrazidescontaining isoxazole heterocycle. [Link]

  • Semantic Scholar. (n.d.). [PDF] Novel Pyrazole-Hydrazone Derivatives Containing an Isoxazole Moiety: Design, Synthesis, and Antiviral Activity. [Link]

  • Asian Journal of Chemistry. (n.d.). Reactions of Isoxazoline and Isoxazole Derivatives with Hydrazine Hydrate. [Link]

  • (n.d.). A review of isoxazole biological activity and present synthetic techniques. [Link]

  • JOCPR. (n.d.). Synthesis and characterization of isoxazole derivatives from strained bicyclic hydrazines. [Link]

  • (n.d.). Synthesis of 5-Substituted 3-Isoxazolecarboxylic Acid Hydrazides and Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]

  • PubMed Central (PMC) - NIH. (n.d.). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. [Link]

  • PubMed Central (PMC). (2021-10-06). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Link]

  • ResearchGate. (2025-10-15). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]

  • JournalAgent. (n.d.). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. [Link]

Sources

Application Notes & Protocols: Isoxazole-3-carbohydrazide in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole nucleus is a prominent scaffold in medicinal chemistry, recognized for its wide range of biological activities.[1][2] This document provides a detailed guide for researchers on the application of isoxazole-3-carbohydrazide as a versatile starting material for the discovery of novel antimicrobial agents. We present a logical workflow, from the synthesis of derivative libraries to a comprehensive antimicrobial screening cascade, including protocols for determining minimum inhibitory concentrations (MIC), assessing cytotoxicity, and gaining preliminary insights into the mechanism of action. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols effectively.

Introduction: The Rationale for Isoxazole Scaffolds

Isoxazole derivatives are five-membered heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The isoxazole ring is a key feature in several clinically approved drugs, underscoring its value as a pharmacophore.[2] The carbohydrazide moiety (-CONHNH₂) attached at the 3-position serves as a highly versatile chemical handle. It can be readily reacted with a wide variety of aldehydes and ketones to form hydrazone linkages (-CONHN=CH-), providing a straightforward method to generate large, structurally diverse libraries of candidate compounds for screening.[5] This approach allows for systematic exploration of the chemical space around the isoxazole core to identify potent and selective antimicrobial agents.

Drug Discovery Workflow: From Synthesis to Lead Identification

The discovery of a new antimicrobial agent from the this compound core follows a structured, multi-stage process. This workflow is designed to efficiently identify promising candidates while progressively filtering out compounds with undesirable properties such as low potency or high toxicity.

Antimicrobial Discovery Workflow cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: In Vitro Screening Cascade cluster_2 Phase 3: Hit Characterization Synthesis Synthesis of This compound Derivatization Hydrazone Derivative Library Synthesis Synthesis->Derivatization Purification Purification & Characterization (NMR, LC-MS) Derivatization->Purification PrimaryScreen Primary Antimicrobial Screen (e.g., Disk Diffusion) Purification->PrimaryScreen Test Compounds MIC Quantitative MIC Determination (Broth Microdilution) PrimaryScreen->MIC Cytotoxicity Cytotoxicity Assay (e.g., MTT on Mammalian Cells) MIC->Cytotoxicity MoA Mechanism of Action Studies (e.g., Macromolecule Synthesis) Cytotoxicity->MoA Promising Hits SAR Structure-Activity Relationship (SAR) Analysis MoA->SAR SAR->Derivatization Rational Design for Next Generation Compounds

Caption: High-level workflow for isoxazole-based antimicrobial discovery.

Synthesis Protocols

Protocol: Synthesis of this compound Core

This protocol describes the synthesis of the key starting material. The classical approach involves the reaction of hydroxylamine with a β-ketoester derivative, followed by hydrazinolysis.

Rationale: This multi-step synthesis builds the heterocyclic core first and then functionalizes it with the reactive carbohydrazide group, which is essential for subsequent library generation.

Step-by-Step Methodology:

  • Step 1: Synthesis of Ethyl Isoxazole-3-carboxylate.

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve diethyl 2-(ethoxymethylene)malonate in ethanol.

    • Add an aqueous solution of hydroxylamine hydrochloride, followed by a base (e.g., sodium acetate) to liberate free hydroxylamine.

    • Reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.

  • Step 2: Synthesis of this compound.

    • Dissolve the crude ethyl isoxazole-3-carboxylate from Step 1 in ethanol.

    • Add hydrazine hydrate (typically 2-3 equivalents) to the solution.

    • Reflux the mixture for 8-12 hours. The formation of a precipitate often indicates product formation.

    • Cool the reaction mixture to room temperature, and then in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in vacuo to yield this compound.

    • Self-Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the ethyl ester signals and the appearance of hydrazide proton signals in the NMR spectrum are key indicators of a successful reaction.

Protocol: General Synthesis of Isoxazole-Hydrazone Derivatives

Rationale: This reaction, a Schiff base formation, is a robust and high-yielding method for rapidly generating a diverse library of compounds. By varying the aldehyde or ketone (R¹R²C=O), one can systematically modify the steric and electronic properties of the final molecule to probe structure-activity relationships (SAR).[6]

Step-by-Step Methodology:

  • Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.

  • Add the desired aromatic or heterocyclic aldehyde/ketone (1.1 equivalents).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to protonate the carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack by the hydrazide.

  • Reflux the mixture for 2-5 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product often precipitates out of solution.

  • Collect the solid product by vacuum filtration, wash with cold solvent, and recrystallize if necessary to obtain the pure isoxazole-hydrazone derivative.

  • Self-Validation: Confirm the structure via spectroscopy. The key evidence is the appearance of a new imine proton (-N=CH-) signal in the ¹H NMR spectrum (typically δ 8-9 ppm) and the loss of the aldehyde proton signal.

Antimicrobial Screening Protocols

Protocol: Primary Screening - Disk Diffusion Assay

Rationale: The disk diffusion assay is a rapid, qualitative method to screen a large number of compounds for antimicrobial activity. It identifies compounds that can inhibit microbial growth, which are then prioritized for more rigorous quantitative testing.

Step-by-Step Methodology:

  • Prepare a bacterial inoculum by suspending 4-5 well-isolated colonies from a fresh agar plate into sterile saline.[7]

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7]

  • Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate.

  • Prepare sterile filter paper disks (6 mm diameter) impregnated with a known concentration of the test compound (e.g., 100 µ g/disk ). A solvent control disk (e.g., DMSO) and a positive control disk (e.g., Ciprofloxacin) must be included.

  • Place the disks onto the inoculated MHA plate.

  • Incubate the plate at 37°C for 18-24 hours.

  • Measure the diameter (in mm) of the zone of inhibition around each disk. A larger zone indicates greater inhibitory activity.

Protocol: Secondary Screening - Broth Microdilution for MIC Determination

Rationale: This is the gold-standard quantitative method for determining the Minimum Inhibitory Concentration (MIC) — the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8][9] It provides a precise measure of a compound's potency. This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][11]

Step-by-Step Methodology:

  • Preparation: In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (MHB) to wells in columns 2 through 12. Add 100 µL of MHB to the sterility control well (e.g., A12).

  • Compound Dilution: Prepare a stock solution of the test compound in DMSO. Add 100 µL of the compound at 2x the highest desired final concentration to column 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, then transferring 50 µL from column 2 to column 3, and so on, until column 10. Discard the final 50 µL from column 10. This leaves column 11 as the growth control (no compound).

  • Inoculum Preparation: Prepare a bacterial suspension as described for the disk diffusion assay (0.5 McFarland). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the final bacterial inoculum to all wells except the sterility control (well A12). The final volume in wells 1-11 will be 100 µL.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or with a plate reader.

Data Presentation: Example MIC Values

Compound IDDerivative Structure (R-group on Hydrazone)MIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
Control Ciprofloxacin0.50.25
IZCH-01 Phenyl64>128
IZCH-02 4-Chlorophenyl1664
IZCH-03 4-Nitrophenyl832
IZCH-04 2-Hydroxyphenyl32>128

This table presents hypothetical data for illustrative purposes.

Cytotoxicity and Selectivity Assessment

Rationale: An ideal antimicrobial agent must be toxic to pathogens but safe for host cells. A cytotoxicity assay is a critical step to determine the compound's therapeutic window. The MTT assay is a standard colorimetric method for assessing cell viability.[12][13]

Protocol: MTT Assay for Mammalian Cell Cytotoxicity

Step-by-Step Methodology:

  • Cell Seeding: Seed a mammalian cell line (e.g., HEK293 or Vero cells) into a 96-well plate at a density of ~1 x 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include a vehicle control (e.g., 0.5% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) is determined by plotting viability against compound concentration. A high IC₅₀ value is desirable.

Mechanism of Action (MoA) Elucidation

Once potent and selective compounds ("hits") are identified, preliminary studies can help elucidate their mechanism of action (MoA). Most antibiotics disrupt key biosynthetic processes.[15]

Bacterial Targets center_node Bacterial Cell CW Cell Wall Synthesis (Peptidoglycan) center_node->CW Targeted by β-lactams PS Protein Synthesis (Ribosome) center_node->PS Targeted by Macrolides NA Nucleic Acid Synthesis (DNA Gyrase, RNA Polymerase) center_node->NA Targeted by Quinolones CM Cell Membrane Integrity center_node->CM Targeted by Daptomycin

Caption: Major cellular targets for antimicrobial agents.[16]

A common approach is to measure the effect of the compound on the synthesis of major macromolecules (DNA, RNA, protein, and peptidoglycan) by measuring the incorporation of radiolabeled precursors.[15] A compound that, for example, selectively inhibits the incorporation of ³H-thymidine into DNA suggests it may target DNA replication. This provides a hypothesis for more detailed target identification studies.

Structure-Activity Relationship (SAR) Insights

By comparing the MIC and cytotoxicity data across the library of derivatives, initial SAR can be established. For example, based on the hypothetical data in the table above:

  • Electronic Effects: The presence of electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring (IZCH-02, IZCH-03) appears to enhance activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria compared to the unsubstituted phenyl ring (IZCH-01).[1]

  • Positional Effects: The position of substituents is also critical. A hydroxyl group at the ortho-position (IZCH-04) may reduce activity, possibly due to intramolecular hydrogen bonding or altered steric profile.

These initial insights are crucial for the next phase of drug discovery: the rational design and synthesis of a second-generation library with improved potency and selectivity.[17][18]

References

  • Kumari V S, A. A brief review on isoxazole derivatives as antibacterial agents. International Journal of Research and Review. Available at: [Link].

  • Lopatkin, A. J., & Wrigley, S. D. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. ASM Journals. Available at: [Link].

  • Sethi, P., et al. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. Available at: [Link].

  • Müller, A., et al. (2021). Tackling Antimicrobial Resistance by Exploring New Mechanisms of Antibiotic Action. Taylor & Francis Online. Available at: [Link].

  • Ağalar, H. G., et al. (2010). Synthesis and structure-antibacterial activity relationship investigation of isomeric 2,3,5-substituted perhydropyrrolo[3,4-d]isoxazole-4,6-diones. PubMed. Available at: [Link].

  • Rekha, S., et al. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences. Available at: [Link].

  • Aarjane, M., et al. (2023). Structure–activity relationship of the novel isoxazole derivatives from acridone against Escherichia coli. ResearchGate. Available at: [Link].

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link].

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. ResearchGate. Available at: [Link].

  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. FDA. Available at: [Link].

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at: [Link].

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available at: [Link].

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). CHAIN. Available at: [Link].

  • Martis, G. J., & Gaonkar, S. L. (2025). Structure–activity relationship of isoxazole derivatives. ResearchGate. Available at: [Link].

  • Simner, P. J., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. Available at: [Link].

  • Drug Target Review. (2019). Antibiotics with novel mechanism of action discovered. Drug Target Review. Available at: [Link].

  • Creative Biolabs. (n.d.). Mode of Action & Target for Antibacterial Drug. Creative Biolabs. Available at: [Link].

  • Al-Ostoot, F. H., et al. (2023). Design and Synthesis of Novel Antimicrobial Agents. MDPI. Available at: [Link].

  • Zadykowicz, B., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. NIH. Available at: [Link].

  • Al-Qudah, M. A., et al. (2022). Synthesis, Characterization, Antimicrobial and Antioxidant Activities of 1,2,4-triazolyl-isoxazole Moieties via Dehydration Reactions of Carbohydrazides. Ingenta Connect. Available at: [Link].

  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link].

  • El-Sayed, N., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central. Available at: [Link].

  • Al-Qudah, M. A., et al. (2021). Synthesis, Characterization, Antimicrobial and Antioxidant Activities of 1,2,4-triazolyl-isoxazole Moieties via Dehydration Reactions of Carbohydrazides. ResearchGate. Available at: [Link].

  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link].

  • Vashisht, H., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. Available at: [Link].

  • Patel, N. B., & Patel, H. R. (2012). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL IMIDAZOLE BEARING ISOXAZOLE DERIVATIVES. TSI Journals. Available at: [Link].

Sources

Application Notes and Protocols for Evaluating Isoxazole-3-Carbohydrazide Derivatives in Anticancer Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Profile of Isoxazole Scaffolds in Oncology

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery.[1][2] In this landscape, heterocyclic compounds have emerged as a particularly fruitful area of research, with the isoxazole moiety gaining significant attention for its versatile pharmacological activities.[3][4][5][6] Isoxazole derivatives, including isoxazole-3-carbohydrazide analogues, have demonstrated a remarkable breadth of anticancer properties, positioning them as promising candidates for further development.[1][2][7][8]

These compounds exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis (programmed cell death), disruption of the cell cycle, and inhibition of key signaling pathways and enzymes crucial for tumor growth and survival.[1][2][9] Their ability to target multiple facets of cancer cell biology underscores their potential as potent and selective therapeutic agents.[7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound derivatives in a suite of standard in vitro anticancer assays. The protocols and insights provided herein are designed to facilitate the robust evaluation of these compounds and accelerate the identification of lead candidates.

Mechanisms of Action: Unraveling the Anticancer Activity

The efficacy of isoxazole derivatives in combating cancer stems from their ability to interfere with critical cellular processes. Understanding these mechanisms is paramount for designing effective screening cascades and interpreting experimental data.

Key Anticancer Mechanisms of Isoxazole Derivatives:

  • Induction of Apoptosis: A primary mechanism by which many isoxazole-containing compounds exhibit their anticancer effects is through the induction of apoptosis.[1][2][8] This programmed cell death is a crucial pathway for eliminating cancerous cells.

  • Cell Cycle Arrest: Isoxazole derivatives have been shown to cause cell cycle arrest at various phases (G1, S, or G2/M), thereby inhibiting the proliferation of cancer cells.[4][9][10]

  • Enzyme Inhibition: These compounds can act as inhibitors of various enzymes that are overexpressed or hyperactivated in cancer cells, such as protein kinases, topoisomerases, and histone deacetylases (HDACs).[1][2][9]

  • Tubulin Polymerization Inhibition: Some isoxazole derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization, a process essential for cell division.[1][2][11]

  • Receptor Inhibition: Certain derivatives can act as antagonists for receptors that play a role in cancer progression, such as the estrogen receptor α (ERα).[1][2]

The following diagram illustrates a generalized workflow for the initial screening and mechanistic evaluation of novel this compound derivatives.

Anticancer Drug Screening Workflow cluster_0 Initial Screening cluster_1 Mechanistic Studies cluster_2 Lead Optimization Compound Synthesis Compound Synthesis MTT Assay MTT Assay Compound Synthesis->MTT Assay Test Compounds Data Analysis (IC50) Data Analysis (IC50) MTT Assay->Data Analysis (IC50) Viability Data Apoptosis Assay Apoptosis Assay Data Analysis (IC50)->Apoptosis Assay Potent Compounds Cell Cycle Analysis Cell Cycle Analysis Data Analysis (IC50)->Cell Cycle Analysis Potent Compounds Target Identification Target Identification Apoptosis Assay->Target Identification Cell Cycle Analysis->Target Identification SAR Studies SAR Studies Target Identification->SAR Studies In Vivo Studies In Vivo Studies SAR Studies->In Vivo Studies

Caption: A typical workflow for screening and characterizing novel anticancer compounds.

Experimental Protocols: A Step-by-Step Guide

The following protocols are foundational for the in vitro evaluation of this compound derivatives. It is crucial to include appropriate positive and negative controls in every experiment to ensure data validity.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Culture cancer cells of interest (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, HepG2 for liver cancer) to ~80% confluency.[15]

    • Trypsinize and resuspend the cells in a fresh complete medium.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of medium.[16]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in a culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with vehicle control (medium with the same concentration of DMSO) and untreated control.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[17]

    • Incubate the plate for an additional 2 to 4 hours at 37°C until a purple precipitate is visible.[17]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[17]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.

Troubleshooting Common MTT Assay Issues: [18]

IssuePotential Cause(s)Suggested Solution(s)
High Background Contamination, degraded MTT solution.Use fresh, sterile reagents.
Low Signal Suboptimal cell density, incomplete formazan solubilization.Optimize cell seeding number and ensure complete dissolution.
High Variability Uneven cell seeding, pipetting errors.Ensure a homogenous cell suspension and use calibrated pipettes.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[19][20][21]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[22]

Protocol:

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat them with the this compound derivative at its IC50 concentration (determined from the MTT assay) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use appropriate compensation controls to correct for spectral overlap between FITC and PI.

    • Acquire data for at least 10,000 events per sample.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

The following diagram outlines the principles of apoptosis detection using Annexin V and PI staining.

Apoptosis Detection cluster_staining Staining Results LiveCell Live Cell Intact Membrane PS (inner) EarlyApoptotic Early Apoptotic Cell Intact Membrane PS (outer) LiveCell->EarlyApoptotic Apoptotic Stimulus LiveResult Annexin V (-) / PI (-) LiveCell->LiveResult LateApoptotic Late Apoptotic/Necrotic Cell Compromised Membrane PS (outer) EarlyApoptotic->LateApoptotic Progression EarlyResult Annexin V (+) / PI (-) EarlyApoptotic->EarlyResult LateResult Annexin V (+) / PI (+) LateApoptotic->LateResult

Sources

Application Note & Protocols: Laboratory-Scale Purification of Isoxazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Isoxazole-3-carbohydrazide is a pivotal heterocyclic building block in medicinal chemistry and drug development, valued for its role as a precursor to a wide range of pharmacologically active compounds.[1][2][3][4] The purity of this reagent is paramount, as trace impurities can lead to ambiguous biological data, side-product formation, and compromised yields in multi-step syntheses. This document provides a comprehensive guide to the laboratory-scale purification of this compound, detailing field-proven protocols for recrystallization and column chromatography. The causality behind experimental choices is explained, empowering researchers to adapt these methods to their specific needs.

Foundational Knowledge: Understanding the Analyte

Effective purification begins with a thorough understanding of the target molecule's physicochemical properties. This compound is a polar, heterocyclic compound. Its structure, featuring an isoxazole ring and a carbohydrazide moiety, dictates its behavior in various purification schemes.

Key Physicochemical Properties:

  • Structure: The molecule contains both a weakly acidic proton (amide N-H) and basic nitrogen atoms (isoxazole ring nitrogen and the terminal -NH2 of the hydrazide). The pKa of the isoxazole ring is typically low (acidic), while the hydrazide moiety provides basic character.[5][6][7][8]

  • Polarity: The presence of multiple nitrogen and oxygen atoms, coupled with hydrogen bonding capability, renders the molecule highly polar.

  • Solubility: It exhibits good solubility in polar protic solvents like methanol and ethanol and limited solubility in non-polar solvents such as hexanes or diethyl ether.[9][10][11] A related analog, 5-Methyl-isoxazole-3-carboxylic acid hydrazide, is noted to be soluble in dichloromethane and methanol.[9]

  • UV Activity: The conjugated system of the isoxazole ring allows for easy visualization on TLC plates using a UV lamp at 254 nm.[12][13][14]

Common Impurities: The most common synthesis route involves the hydrazinolysis of an isoxazole-3-carboxylate ester (e.g., ethyl isoxazole-3-carboxylate) with hydrazine hydrate.[1][15] Potential impurities include:

  • Unreacted ethyl isoxazole-3-carboxylate (less polar).

  • Hydrazine hydrate (highly polar, water-soluble).

  • Side-reaction products.

Strategic Purification Workflow

The choice of purification technique depends on the nature and quantity of impurities. A logical workflow ensures efficient and effective purification.

Purification_Workflow start Crude this compound tlc Step 1: TLC Analysis (e.g., 10% MeOH in DCM) start->tlc decision Purity Assessment tlc->decision recrystallization Technique 1: Recrystallization (Bulk Purification) decision->recrystallization Major spot + minor non-polar impurities column Technique 2: Flash Column Chromatography (High-Resolution Purification) decision->column Multiple spots with close Rf values final_purity Purity >95%? recrystallization->final_purity column->final_purity pure_product Pure Product final_purity->pure_product Yes further_purification Re-evaluate Strategy final_purity->further_purification No further_purification->tlc

Caption: Workflow for selecting the appropriate purification technique.

Protocol 1: Recrystallization for Bulk Purification

Recrystallization is the method of choice for removing small amounts of impurities from a solid sample, leveraging differences in solubility.[16] It is particularly effective for removing less polar starting materials from the more polar product.

Principle: The impure solid is dissolved in a minimum amount of a hot solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. As the solution cools, the decreased solubility forces the desired compound to crystallize, leaving impurities behind in the solvent.[16]

Solvent Selection: The ideal recrystallization solvent (or solvent system) will dissolve the this compound when hot but not when cold.

Solvent SystemRationale
Ethanol (EtOH) Often a good starting point for polar compounds like hydrazides.[17]
Methanol (MeOH) Higher polarity than ethanol; may require cooling to lower temperatures for good crystal recovery.
Ethyl Acetate/Hexane A two-solvent system. Dissolve in minimal hot ethyl acetate, then add hexane dropwise until turbidity persists. Reheat to clarify and then cool.[18]
Acetonitrile Can be effective for recrystallizing highly soluble or oily products.[17]

Step-by-Step Protocol:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add solvent dropwise if needed to achieve full dissolution at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[19]

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[19]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[19]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[19]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[19]

  • Drying: Dry the crystals under vacuum. For hydrazide-containing compounds, which can be hygroscopic, drying in a vacuum desiccator over a strong desiccant (e.g., P₂O₅) is recommended to ensure the complete removal of water.[19]

Protocol 2: Flash Column Chromatography

When impurities have polarities similar to the product, recrystallization is often ineffective. Flash column chromatography provides superior separation based on the differential adsorption of compounds to a stationary phase.[20][21]

Principle: A crude mixture is loaded onto a column of stationary phase (typically silica gel). A solvent (mobile phase) is then pushed through the column under pressure. Compounds travel down the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation.[20] Less polar compounds elute first, while more polar compounds are retained longer.

Column_Workflow cluster_prep Preparation cluster_run Elution cluster_analysis Analysis pack 1. Pack Column (Silica Slurry) load 2. Dry Load Sample (Adsorb on Silica) pack->load elute 3. Run Gradient Elution (e.g., 0-10% MeOH in DCM) load->elute collect 4. Collect Fractions elute->collect tlc_fractions 5. Analyze Fractions by TLC collect->tlc_fractions combine 6. Combine Pure Fractions tlc_fractions->combine evaporate 7. Evaporate Solvent combine->evaporate final_product Pure Product evaporate->final_product

Sources

Application Note: Accelerating Isoxazole Synthesis for Drug Discovery through Microwave-Assisted Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isoxazoles and the Need for Synthetic Efficiency

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and structural rigidity allow it to serve as a versatile pharmacophore, engaging with a wide range of biological targets. Consequently, isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[2][3][4] The development of potent drugs such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide underscores the therapeutic potential of this heterocyclic core.[1]

As the demand for novel chemical entities in drug discovery pipelines intensifies, the efficiency of synthetic methodologies becomes paramount. Traditional synthesis of isoxazoles often involves lengthy reaction times, harsh conditions, and complex purification procedures, which can impede the rapid generation of compound libraries for screening. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology to address these challenges.[5][6] By utilizing microwave irradiation, MAOS offers rapid, uniform heating of reaction mixtures, leading to dramatic accelerations in reaction rates, increased product yields, and often, enhanced product purity.[7] This application note provides an in-depth guide to the principles, protocols, and advantages of microwave-assisted synthesis of isoxazole derivatives for researchers in drug development.

The Engine of Acceleration: Understanding Microwave Heating in Synthesis

Unlike conventional heating where heat is transferred inefficiently via conduction and convection, microwave energy heats the reaction mixture volumetrically and directly. The mechanism relies on the interaction of the oscillating electromagnetic field with polar molecules or ions in the reaction mixture.

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents used in isoxazole synthesis, attempt to align their dipoles with the rapidly oscillating electric field of the microwave. This constant reorientation generates friction, leading to rapid and uniform heating throughout the sample.

  • Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the electric field. Collisions with surrounding molecules generate heat.

This direct energy transfer allows for precise temperature control and the ability to reach target temperatures in seconds or minutes, a stark contrast to the hours often required with an oil bath.[8] This rapid heating is the primary driver for the dramatic rate enhancements observed in MAOS, often reducing reaction times from hours or even days to mere minutes.[9][10]

General Workflow for Microwave-Assisted Synthesis

The following diagram illustrates the typical workflow for performing a microwave-assisted chemical reaction.

G cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Isolation & Analysis reagents 1. Select & Weigh Reagents (e.g., Chalcone, NH2OH·HCl) solvent 2. Choose Microwave-Compatible Solvent (e.g., EtOH, DMF) vessel 3. Combine in Microwave Reaction Vessel with Stir Bar load 4. Seal Vessel & Place in Microwave Cavity vessel->load Load params 5. Set Parameters (Temp, Power, Time) irradiate 6. Run Reaction (Real-time Monitoring) cool 7. Cool Vessel to Safe Temperature irradiate->cool Complete isolate 8. Product Isolation (Precipitation, Extraction) purify 9. Purification (Crystallization, Chromatography) end end purify->end Characterization (NMR, MS)

Caption: General experimental workflow for microwave-assisted synthesis.

Key Synthetic Protocols for Isoxazole Formation

Two primary and highly effective microwave-assisted methods for synthesizing isoxazole derivatives are detailed below.

Protocol 1: Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydroxylamine

This is a classic and reliable method for forming the isoxazole core. The reaction involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent, such as a chalcone) with hydroxylamine hydrochloride. Microwave irradiation dramatically accelerates this cyclization.[11]

Reaction Scheme: Chalcone + Hydroxylamine Hydrochloride → 3,5-Disubstituted Isoxazole

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the substituted chalcone (1.0 mmol, 1.0 eq) and hydroxylamine hydrochloride (1.5 mmol, 1.5 eq).

  • Solvent Addition: Add 3-4 mL of a suitable solvent such as ethanol or acetic acid.

  • Base Addition: Add a base, such as sodium acetate or potassium carbonate (2.0 mmol, 2.0 eq), to neutralize the HCl salt and facilitate the reaction.

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Parameters: Place the vessel in the microwave reactor. Irradiate the mixture at a constant temperature of 100-120 °C for 5-15 minutes. A standard power setting of 100-200 W is typically sufficient.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling the vessel to room temperature, pour the reaction mixture into ice-cold water (20-30 mL).

  • Isolation: The solid product that precipitates is collected by vacuum filtration, washed with cold water, and dried.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol.

ReagentMolar EquivalentTypical Amount (for 1 mmol scale)Role
Substituted Chalcone1.0~208 mg (for dibenzylideneacetone)Isoxazole Precursor
Hydroxylamine HCl1.5~104 mgNitrogen/Oxygen Source
Potassium Carbonate2.0~276 mgBase
Ethanol-3-4 mLSolvent
Protocol 2: One-Pot, Three-Component [3+2] Cycloaddition

This elegant approach builds complexity rapidly by combining three components in a single operation. A key step is the 1,3-dipolar cycloaddition of an in situ generated nitrile oxide with an alkyne.[9] Microwave heating is critical for driving this multi-step sequence to completion efficiently, reducing reaction times from days to just 30 minutes.[9]

Reaction Scheme: Acid Chloride + Terminal Alkyne + Hydroximinoyl Chloride → 3,4,5-Trisubstituted Isoxazole

G A Acid Chloride + Terminal Alkyne Sonogashira Coupling Pd/Cu Catalyst C Ynone Intermediate A->C B Hydroximinoyl Chloride Base (e.g., Et3N) In situ generation D Nitrile Oxide B->D E 1,3-Dipolar Cycloaddition Microwave Heating Rapid Ring Formation C->E D->E F 3,4,5-Trisubstituted Isoxazole High Yield Excellent Regioselectivity E->F

Caption: Logical flow of the one-pot, three-component isoxazole synthesis.

Detailed Step-by-Step Protocol:

  • Catalyst & Reagent Loading: To a 10 mL microwave vial with a stir bar, add the acid chloride (1.0 mmol, 1.0 eq), terminal alkyne (1.2 mmol, 1.2 eq), hydroximinoyl chloride (1.1 mmol, 1.1 eq), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Solvent and Base: Add 4 mL of degassed triethylamine (Et₃N), which acts as both the solvent and the base.

  • Vessel Sealing: Cap the vessel tightly.

  • Microwave Parameters: Place the vessel in the microwave reactor. Set the reaction temperature to 140 °C and hold for 30 minutes. The power can be set to dynamically adjust to maintain the target temperature.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel to yield the pure 3,4,5-trisubstituted isoxazole.

Comparative Analysis: Microwave vs. Conventional Heating

The primary advantage of MAOS is the significant reduction in reaction time and improvement in yield. The table below summarizes typical comparisons for isoxazole and other heterocyclic syntheses.

Reaction TypeMethodReaction TimeYield (%)Source(s)
3-Component Isoxazole SynthesisConventionalSeveral DaysLower, with byproducts[9]
3-Component Isoxazole SynthesisMicrowave 30 minutes Moderate to Good [9]
Quinoline SynthesisConventional6-8 hours62-65%[10]
Quinoline SynthesisMicrowave 5 minutes 92-97% [10]
1,2,4-Triazole SynthesisConventional9-19 hoursLower[8]
1,2,4-Triazole SynthesisMicrowave 31-68 seconds High [8]
CyclocondensationConventional4-6 hours~70%[12]
CyclocondensationMicrowave 2-5 minutes >85% [11][12]

Conclusion: A Green and Efficient Tool for Modern Drug Discovery

Microwave-assisted synthesis provides a powerful, reliable, and efficient platform for the construction of isoxazole derivatives. The technology offers unparalleled control over reaction conditions, leading to drastically reduced synthesis times, higher yields, and often cleaner reaction profiles.[5] These benefits align with the principles of green chemistry by reducing energy consumption and often minimizing the need for hazardous solvents.[6][7] For drug discovery professionals, MAOS is not merely a convenience but a strategic tool that accelerates the design-make-test-analyze cycle, enabling the rapid exploration of chemical space and the faster identification of promising therapeutic candidates.

References

  • Jadhav, V., & Agasimundin, Y. S. (2022). Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy, 16(2s), 25-30. [Link]

  • Willy, B., Rominger, F., & Müller, T. J. J. (2008). Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Synthesis, 2008(02), 293-303. [Link]

  • Gadek, Z., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Mohane, S. R., Thakare, V. G., & Berad, B. N. (2009). Microwave assisted novel synthesis of isoxazole and their antibacterial activity. Journal of the Indian Chemical Society, 86, 1228-1230. [Link]

  • Sharma, P., & Kumar, A. (2022). Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. Indian Journal of Pharmaceutical Sciences, 84(2), 269-281. [Link]

  • Marc, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2649. [Link]

  • Bobbili, K., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33763-33785. [Link]

  • Ali, M., et al. (2024). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances, 14(3), 1827-1857. [Link]

  • Soni, A., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28021-28031. [Link]

  • Kumar, R., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • Sharma, U., et al. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. [Link]

  • Borah, G. (2019). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Multidisciplinary Research and Development. [Link]

  • Kumar, R., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • De, P., & Baltus, C. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Molecules, 25(7), 1729. [Link]

  • Kumar, R., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [Link]

  • A. (2023). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 20(2), 1269-1283. [Link]

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One-Pot Synthesis of 3,5-Disubstituted Isoxazoles: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to act as a bioisostere for other functional groups and its versatile chemical handles that allow for further molecular elaboration. The efficient construction of this heterocyclic system is, therefore, of paramount importance. This guide provides an in-depth exploration of modern one-pot synthetic strategies for preparing 3,5-disubstituted isoxazoles, focusing on methods that offer high efficiency, regioselectivity, and operational simplicity.

The Significance of One-Pot Syntheses

Traditional multi-step syntheses often suffer from drawbacks such as lower overall yields due to losses at each step, increased consumption of solvents and reagents, and the need for isolation and purification of intermediates. One-pot reactions, where multiple transformations occur in a single reaction vessel, circumvent these issues, leading to more sustainable and cost-effective chemical processes.[1] This is particularly advantageous in drug discovery and development, where rapid access to diverse libraries of compounds is crucial for structure-activity relationship (SAR) studies.

Key Methodologies for One-Pot Isoxazole Synthesis

Several robust one-pot methodologies have emerged for the synthesis of 3,5-disubstituted isoxazoles. This guide will focus on three prominent and versatile approaches: Copper-Catalyzed 1,3-Dipolar Cycloaddition, Multi-Component Reactions (MCRs), and a Sonogashira Coupling-Cyclization Cascade.

Copper-Catalyzed [3+2] Cycloaddition of Alkynes and in situ Generated Nitrile Oxides

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is a cornerstone of isoxazole synthesis.[2] The development of copper(I) catalysis has significantly improved the regioselectivity and reaction rates, allowing the reaction to proceed under mild conditions.[3][4] This one-pot procedure typically involves the in situ generation of the nitrile oxide from a stable precursor, which then readily reacts with a terminal alkyne.

Causality Behind Experimental Choices:

  • Copper(I) Catalyst: Copper(I) salts, such as copper(I) iodide (CuI), are highly effective catalysts for this transformation. The copper acetylide intermediate formed in situ reacts regioselectively with the nitrile oxide to exclusively afford the 3,5-disubstituted isoxazole.[2][5]

  • Nitrile Oxide Precursor: Aldoximes are common and readily available precursors for nitrile oxides. Their oxidation in situ avoids the isolation of the often unstable and hazardous nitrile oxides.[6] Various oxidizing agents can be employed, including mild and environmentally friendly options.

  • Solvent System: The reaction can often be performed in a variety of solvents, including aqueous media, which aligns with the principles of green chemistry.[3]

Visualizing the Workflow:

Copper_Catalyzed_Cycloaddition cluster_0 One-Pot Reaction Vessel Aldoxime Aldoxime (R1-CH=NOH) Nitrile_Oxide *In situ* Generation of Nitrile Oxide (R1-C≡N+-O-) Aldoxime->Nitrile_Oxide Oxidation Alkyne Terminal Alkyne (R2-C≡CH) Cycloaddition [3+2] Cycloaddition Alkyne->Cycloaddition Oxidant Oxidizing Agent Cu_cat Cu(I) Catalyst Cu_cat->Cycloaddition Catalysis Solvent Solvent Nitrile_Oxide->Cycloaddition Isoxazole 3,5-Disubstituted Isoxazole Cycloaddition->Isoxazole

Caption: Workflow for Copper-Catalyzed One-Pot Isoxazole Synthesis.

Experimental Protocol: Copper(I)-Catalyzed Synthesis from an Aldoxime and a Terminal Alkyne

This protocol is adapted from established procedures.[2][3]

  • Reagent Preparation:

    • Prepare a solution of the aldoxime (1.0 mmol) and the terminal alkyne (1.1 mmol) in a suitable solvent such as a mixture of water and t-butanol (1:1, 5 mL).

    • Prepare a solution of sodium ascorbate (0.2 mmol) in water (1 mL).

    • Prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol) in water (1 mL).

  • Reaction Setup:

    • To a round-bottom flask containing the aldoxime and alkyne solution, add the sodium ascorbate solution.

    • Add a suitable base, such as triethylamine (1.5 mmol).

    • Add the copper(II) sulfate solution. The Cu(II) is reduced in situ to the active Cu(I) species by sodium ascorbate.

    • Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring and Workup:

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 3,5-disubstituted isoxazole.

Three-Component Synthesis from Aldehydes, β-Ketoesters, and Hydroxylamine

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to complex molecules.[7] For the synthesis of isoxazoles, a common MCR involves the condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and hydroxylamine hydrochloride.[8] This method is often lauded for its operational simplicity and can be performed under environmentally benign conditions.[9]

Causality Behind Experimental Choices:

  • Reactant Stoichiometry: Equimolar amounts of the three components are typically used, maximizing atom economy.

  • Catalyst: The reaction can proceed without a catalyst, although mild acid or base catalysis can accelerate the process.[8][10] Green catalysts, such as pyruvic acid or even fruit juices containing natural acids, have been successfully employed.[9][11]

  • Solvent: Water is often a suitable solvent, making this a green synthetic route.[8] The use of ultrasound or microwave irradiation can further enhance reaction rates and yields.[11][12]

Visualizing the Workflow:

MCR_Synthesis cluster_0 One-Pot Reaction Vessel Aldehyde Aldehyde (R1-CHO) Intermediate_B Knoevenagel Condensation Aldehyde->Intermediate_B Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Intermediate_A Oxime Formation & Cyclization Ketoester->Intermediate_A Hydroxylamine Hydroxylamine (NH2OH·HCl) Hydroxylamine->Intermediate_A Intermediate_A->Intermediate_B Isoxazole 3,5-Disubstituted Isoxazol-5(4H)-one derivative Intermediate_B->Isoxazole

Caption: General workflow for the three-component synthesis of isoxazoles.

Experimental Protocol: Ultrasound-Assisted Three-Component Synthesis

This protocol is based on green chemistry principles and utilizes ultrasound irradiation.[8]

  • Reagent Preparation:

    • In a suitable reaction vessel, add the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and hydroxylamine hydrochloride (1.2 mmol).

    • Add water (10 mL) as the solvent.

  • Reaction Setup:

    • Place the reaction vessel in an ultrasonic bath.

    • Irradiate the mixture with ultrasound (e.g., 40 kHz, 300 W) at room temperature.

  • Reaction Monitoring and Workup:

    • Monitor the reaction by TLC. The reaction is often complete within 30-60 minutes.

    • Upon completion, the solid product typically precipitates from the aqueous solution.

    • Collect the precipitate by vacuum filtration and wash with cold water.

  • Purification:

    • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure isoxazole derivative.

One-Pot Sonogashira Coupling and Intramolecular Cyclization

This elegant one-pot method combines a palladium/copper-catalyzed Sonogashira coupling with a subsequent intramolecular cyclization to furnish 3,5-disubstituted isoxazoles.[5][13] An acid chloride and a terminal alkyne are first coupled to form an α,β-unsaturated ynone in situ. This intermediate is then trapped by hydroxylamine to yield the final isoxazole product.

Causality Behind Experimental Choices:

  • Catalytic System: A dual catalytic system is often employed, with a palladium catalyst for the C-C bond formation and a copper(I) co-catalyst. However, some procedures have shown that an inexpensive copper(I) catalyst alone can efficiently promote the reaction.[5]

  • Base: An organic base, such as triethylamine (Et3N), is required to neutralize the HCl generated during the Sonogashira coupling.

  • Sequential Addition: This is a sequential one-pot reaction. The Sonogashira coupling is allowed to complete before the addition of hydroxylamine hydrochloride and a buffer like sodium acetate to facilitate the cyclization step.

Visualizing the Workflow:

Sonogashira_Cyclization cluster_0 One-Pot Sequential Reaction Acid_Chloride Acid Chloride (R1-COCl) Ynone *In situ* Formation of α,β-Unsaturated Ynone Acid_Chloride->Ynone Alkyne Terminal Alkyne (R2-C≡CH) Alkyne->Ynone Catalyst CuI Catalyst Et3N Base Catalyst->Ynone Sonogashira Coupling Hydroxylamine NH2OH·HCl NaOAc Cyclization Intramolecular Cyclization Hydroxylamine->Cyclization Ynone->Cyclization Isoxazole 3,5-Disubstituted Isoxazole Cyclization->Isoxazole

Caption: Sequential one-pot Sonogashira coupling and cyclization.

Experimental Protocol: CuI-Catalyzed Sonogashira Coupling and Cyclization

This protocol is based on the work of Kumar and coworkers.[5]

  • Reagent Preparation and First Step:

    • To a round-bottom flask, add CuI (0.05 mmol), the acid chloride (1.0 mmol), triethylamine (3.0 mmol), and the terminal alkyne (1.2 mmol) in a suitable solvent like THF (2 mL).

    • Stir the reaction mixture at 60 °C for approximately 3 hours.

    • Monitor the formation of the ynone intermediate by TLC.

  • Second Step - Cyclization:

    • Once the first step is complete, add hydroxylamine hydrochloride (2.0 mmol) and sodium acetate (2.4 mmol) to the reaction mixture.

    • Continue stirring at 60 °C for an additional 5 hours.

  • Reaction Monitoring and Workup:

    • Monitor the formation of the isoxazole by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Dilute with water and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to obtain the pure 3,5-disubstituted isoxazole.

Data Presentation: Comparison of Methodologies

Methodology Key Starting Materials Typical Catalyst Advantages Potential Limitations
Copper-Catalyzed [3+2] Cycloaddition Aldoximes, Terminal AlkynesCu(I) salts (e.g., CuI)High regioselectivity, mild conditions, good functional group tolerance.[2][3]Requires pre-synthesis of aldoximes.
Three-Component Reaction Aldehydes, β-Ketoesters, HydroxylamineOften catalyst-free or mild acid/base.[8][10]High atom economy, operational simplicity, green solvents (water).[9]May produce isoxazol-5(4H)-one derivatives which may require further steps.
Sonogashira/Cyclization Acid Chlorides, Terminal AlkynesCuI or Pd/Cu system.[5][13]Utilizes readily available acid chlorides, good yields.Requires elevated temperatures, sequential addition of reagents.

Conclusion

The one-pot synthesis of 3,5-disubstituted isoxazoles has evolved significantly, offering researchers and drug development professionals a powerful toolkit of efficient and sustainable methods. The choice of a particular methodology will depend on factors such as the availability of starting materials, desired substitution patterns, and scalability. The copper-catalyzed cycloaddition offers excellent control over regioselectivity, while multi-component reactions provide a rapid and atom-economical route. The Sonogashira coupling-cyclization cascade presents a valuable alternative, particularly when starting from acid chlorides. By understanding the principles and practicalities of these one-pot strategies, chemists can accelerate the discovery and development of novel isoxazole-based therapeutics.

References

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  • Kumar, A., et al. (2022). One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. Journal of the Indian Chemical Society, 99(10), 100701. Available from: [Link]

  • da Silva, W. R., et al. (2021). Ionic Liquid-Catalyzed Multicomponent Synthesis of Isoxazole-5(4H)-ones: in vitro Activities and Principal Component Analysis. Journal of the Brazilian Chemical Society, 32(8), 1667-1678. Available from: [Link]

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764. Available from: [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link]

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  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. ResearchGate. Available from: [Link]

  • Harigae, R., Moriyama, K., & Togo, H. (2014). Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine. The Journal of Organic Chemistry, 79(5), 2049–2058. Available from: [Link]

  • Sravani, G., et al. (2021). Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy, 15(4), 424-432. Available from: [Link]

  • Wagh, S. B., et al. (2021). Fruit juice mediated multicomponent reaction for the synthesis of substituted isoxazoles and their in-vitro bio-efficacy. SciSpace. Available from: [Link]

  • Ghorbani-Vaghei, R., et al. (2020). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Scilit. Available from: [Link]

  • Harigae, R., Moriyama, K., & Togo, H. (2014). Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine. The Journal of Organic Chemistry, 79(5), 2049–2058. Available from: [Link]

  • Jat, R. S., Khan, R., & Bhanuchandra, M. (2023). Construction of C5‐Tetrasubstituted Pyrazolines and Isoxazolines: An Update. Asian Journal of Organic Chemistry. Available from: [Link]

  • da Silva, W. R., et al. (2021). Ionic Liquid-Catalyzed Multicomponent Synthesis of Isoxazole-5(4H)-ones: in vitro Activities and Principal Component Analysis. ResearchGate. Available from: [Link]

  • Al-dujaili, A. H., & Al-Janabi, M. H. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available from: [Link]

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  • Kadam, K. S., et al. (2016). Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Synthesis, 48(23), 3996-4008. Available from: [Link]

  • Harigae, R., Moriyama, K., & Togo, H. (2014). Preparation of 3,5-disubstituted pyrazoles and isoxazoles from terminal alkynes, aldehydes, hydrazines, and hydroxylamine. PubMed. Available from: [Link]

  • Request PDF. Recent Progresses in the Synthesis of Functionalized Isoxazoles. Available from: [Link]

  • Sharma, V., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 26(19), 5229-5243. Available from: [Link]

  • Duan, M., et al. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry, 87(16), 11222–11225. Available from: [Link]

  • Duan, M., et al. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry, 87(16), 11222–11225. Available from: [Link]

  • Wang, Y., et al. (2023). One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. Molecules, 28(6), 2757. Available from: [Link]

  • Bouyahya, A., et al. (2020). Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. Molecules, 25(23), 5727. Available from: [Link]

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Troubleshooting & Optimization

Troubleshooting common side reactions in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common side reactions encountered during the synthesis of isoxazole derivatives. Our goal is to provide you with the mechanistic insights and practical, field-proven solutions necessary to optimize your synthetic outcomes.

Introduction: The Challenge of Isoxazole Synthesis

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its synthesis, most commonly via the [3+2] cycloaddition of a nitrile oxide and an alkyne or the condensation of a 1,3-dicarbonyl compound with hydroxylamine, is powerful yet prone to specific side reactions. These challenges, from poor regioselectivity to low yields, can often be traced back to the stability and reactivity of key intermediates. This guide provides a structured approach to diagnosing and resolving these common issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during isoxazole synthesis.

FAQ 1: My overall yield is extremely low. What are the most likely causes?

Low yield is a common frustration and can stem from several factors. The primary suspects are the decomposition or undesired consumption of your nitrile oxide intermediate and incomplete reaction.

  • Nitrile Oxide Instability: Nitrile oxides are high-energy, reactive intermediates. The most common pathway for their decomposition is dimerization to form furoxans (1,2,5-oxadiazole-2-oxides). This process is highly concentration-dependent and is accelerated at elevated temperatures.

  • Hydrolysis of Precursors: If generating the nitrile oxide from an oxime, the presence of water can hydrolyze the intermediate chloro-oxime back to the oxime, halting the reaction. Similarly, if starting from a nitroalkane, residual water can interfere with the dehydrating agent.

  • Poor Reagent Purity: Impurities in your starting materials (alkyne, 1,3-dicarbonyl, etc.) can inhibit the reaction or lead to a cascade of side products.

Initial Diagnostic Steps:

  • Run a Control Reaction: Set up a small-scale reaction where you attempt to isolate the nitrile oxide dimer. Use TLC or LC-MS to check for the presence of the furoxan. Its formation confirms your nitrile oxide is being generated but is not reacting with the alkyne.

  • Check for Starting Material: Analyze your crude reaction mixture. A significant amount of unreacted alkyne or 1,3-dicarbonyl suggests either the nitrile oxide was never generated effectively or the reaction conditions (temperature, time) are suboptimal.

FAQ 2: I am getting a mixture of two isomers. How can I control the regioselectivity?

The formation of regioisomers (e.g., 3,5-disubstituted vs. 3,4-disubstituted isoxazoles) is a classic challenge in 1,3-dipolar cycloadditions, governed by frontier molecular orbital (FMO) theory. The reaction can be under either kinetic or thermodynamic control, and the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne play a crucial role.

  • Electronic Effects: In general, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For terminal alkynes, the 3,5-disubstituted product is often favored.

  • Steric Hindrance: Bulky substituents on either the alkyne or the nitrile oxide precursor can sterically direct the cycloaddition to favor one regioisomer over the other.

Strategies for Control:

  • Solvent Polarity: Changing the solvent can sometimes influence the transition state and favor one isomer. Experiment with a range from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile).

  • Lewis Acid Catalysis: The use of Lewis acids (e.g., ZnCl₂, Cu(I)) can chelate to the reactants, altering the orbital energies and enhancing the regioselectivity of the cycloaddition.

  • Substituent Modification: If possible, modifying the electronic nature (adding an electron-withdrawing or -donating group) of the substituents can decisively favor one FMO interaction over the other.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, mechanism-based solutions to specific, persistent side reactions.

Guide 1: Problem - Dominant Furoxan (Nitrile Oxide Dimer) Formation

The dimerization of nitrile oxides is the most common and yield-destroying side reaction. Understanding its kinetics is key to suppression.

This is a second-order reaction, meaning its rate is proportional to the square of the nitrile oxide concentration. In contrast, the desired [3+2] cycloaddition is a first-order reaction with respect to the nitrile oxide. Therefore, at high concentrations of the nitrile oxide, dimerization will kinetically outcompete the cycloaddition.

G start High Furoxan Formation Detected q1 How is the nitrile oxide generated? start->q1 in_situ In Situ Generation (e.g., Dehydrohalogenation) q1->in_situ In Situ pre_formed Pre-formed & Added q1->pre_formed Pre-formed solution2 ACTION: Lower the concentration of the chloro-oxime precursor. in_situ->solution2 solution1 ACTION: Switch to 'Slow Addition' or 'In Situ Generation' protocol. pre_formed->solution1 solution3 ACTION: Add the alkyne in excess (1.5-2.0 equiv.). solution2->solution3 solution4 ACTION: Lower the reaction temperature. solution3->solution4

Caption: Troubleshooting decision tree for furoxan formation.

  • In Situ Generation with Slow Addition: The most effective strategy is to generate the nitrile oxide in situ in the presence of the alkyne dipolarophile. This ensures the concentration of the nitrile oxide is always kept at a minimum, favoring the cycloaddition.

    • Method: Prepare a solution of the alkyne. Separately, prepare a solution of the chloro-oxime precursor and a base (e.g., triethylamine). Add the base/chloro-oxime mixture dropwise to the alkyne solution over several hours using a syringe pump.

  • Increase Dipolarophile Concentration: By Le Châtelier's principle, increasing the concentration of the alkyne will push the equilibrium towards the desired cycloaddition product. Using a 1.5 to 2.0 fold excess of the alkyne is often effective.

  • Lower Temperature: Both dimerization and cycloaddition rates decrease with temperature, but the effect on the second-order dimerization can be more pronounced. Running the reaction at 0 °C or even lower can significantly suppress furoxan formation.

Guide 2: Problem - Competing Michael Addition in 1,3-Dicarbonyl Method

When synthesizing isoxazoles from β-diketones or β-ketoesters and hydroxylamine, a common side reaction is the Michael addition of a second hydroxylamine molecule to the intermediate enone, leading to undesired di-adducts or other impurities.

The initial condensation of hydroxylamine with one carbonyl group forms an oxime. This is followed by a cyclization/dehydration step. However, the intermediate enone (or its imine equivalent) is an electrophile susceptible to nucleophilic attack by another molecule of hydroxylamine. This is particularly problematic if the cyclization step is slow.

G sub 1,3-Dicarbonyl + Hydroxylamine int Enone/Oxime Intermediate sub->int desired Desired Pathway: Intramolecular Cyclization int->desired Fast side Side Reaction: Intermolecular Michael Addition int->side Slow Cyclization prod Isoxazole Product desired->prod byprod Side Products side->byprod

Caption: Competing reaction pathways for 1,3-dicarbonyls.

  • Strict pH Control: The rate-limiting step (cyclization vs. Michael addition) is highly pH-dependent. The optimal pH is typically weakly acidic to neutral (pH 4-6).

    • Protocol: Use a buffered solution (e.g., acetate buffer) instead of just adding a mineral acid or base. This maintains the optimal pH throughout the reaction, favoring the desired intramolecular cyclization.

  • Control Stoichiometry: Use hydroxylamine hydrochloride (NH₂OH·HCl) and a weak base like sodium acetate or pyridine. This ensures a slow, controlled release of free hydroxylamine, keeping its concentration low and disfavoring the bimolecular Michael addition. A stoichiometry of 1.05 equivalents of hydroxylamine is often sufficient.

  • Choice of Base: Strong bases can deprotonate the 1,3-dicarbonyl, leading to other condensation side reactions. Using a mild base like sodium carbonate or triethylamine is recommended.

Part 3: Experimental Protocols & Data

Protocol 1: In Situ Generation of Nitrile Oxide (Mukaiyama Method)

This protocol is designed to minimize nitrile oxide dimerization.

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the alkyne (1.0 eq) and nitroalkane (1.2 eq) in anhydrous dichloromethane (DCM).

  • Reagents: In the dropping funnel, prepare a solution of phenyl isocyanate (2.5 eq) and triethylamine (5 drops, catalytic) in anhydrous DCM.

  • Reaction: Cool the flask to 0 °C in an ice bath. Add the solution from the dropping funnel to the flask dropwise over a period of 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the alkyne.

  • Workup: Once the reaction is complete, quench by adding a few mL of methanol. Concentrate the mixture under reduced pressure and purify the residue by column chromatography.

Mechanistic Note: This method, a variation of the Mukaiyama reaction, uses phenyl isocyanate and a catalytic amount of base to dehydrate the nitroalkane to the nitrile oxide in situ. The slow addition ensures the nitrile oxide concentration remains low.

Table 1: Influence of Solvent on Regioselectivity

The following table summarizes typical observations for the cycloaddition of benzonitrile oxide with phenylacetylene. The ratio is for the 3,5-diphenyl-isoxazole to 3,4-diphenyl-isoxazole product.

SolventDielectric Constant (ε)Typical Regioisomeric Ratio (3,5- : 3,4-)Primary Rationale
Toluene2.4~ 4 : 1Nonpolar; favors kinetic product based on FMO coefficients.
Dichloromethane9.1~ 3.5 : 1Moderate polarity; slight decrease in selectivity.
Acetonitrile37.5~ 2 : 1Polar aprotic; can stabilize charged transition states, lowering selectivity.
Methanol32.7~ 1.5 : 1Polar protic; hydrogen bonding can alter transition state geometry.

Note: These ratios are illustrative and can vary based on specific substituents and reaction conditions.

References

  • Title: K. B. G. Torssell, "Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis," VCH, New York (1988). Source: Wiley-VCH URL: [Link]

  • Title: The Chemistry of Furoxans. Source: Chemical Reviews, American Chemical Society. URL: [Link]

  • Title: Frontier Orbitals and Organic Chemical Reactions. Source: Wiley Online Library. URL: [Link]

  • Title: Copper-Catalyzed Azide–Alkyne Cycloaddition. Source: Chemical Reviews, American Chemical Society. URL: [Link] (Note: While this review focuses on triazoles, the principles of using Cu(I) to activate alkynes in cycloadditions are highly relevant and widely cited for isoxazole synthesis as well).

  • Title: The reaction of hydroxylamine with 1,3-dicarbonyl compounds. Source: Canadian Journal of Chemistry. URL: [Link]

  • Title: A new method for the generation of nitrile oxides from primary nitroalkanes. Source: Tetrahedron Letters, Elsevier. URL: [Link]

Technical Support Center: Optimization of Reaction Conditions for Isoxazole-3-carbohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Isoxazole-3-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to help you optimize your reaction conditions effectively.

This compound is a pivotal building block in medicinal chemistry, serving as a precursor for a wide range of biologically active compounds.[1][2] However, its synthesis, while straightforward in principle, can present challenges related to yield, purity, and reproducibility. This guide addresses common issues encountered during its preparation, primarily focusing on the widely used method of hydrazinolysis of an isoxazole-3-carboxylate ester.

Core Synthesis Protocol: From Ester to Hydrazide

The most common and direct route to this compound involves the reaction of a corresponding alkyl isoxazole-3-carboxylate (typically methyl or ethyl ester) with hydrazine hydrate.[3][4]

Experimental Protocol: Synthesis of 5-Methylthis compound

This protocol describes a representative procedure starting from ethyl 5-methylisoxazole-3-carboxylate.

Materials:

  • Ethyl 5-methylisoxazole-3-carboxylate

  • Hydrazine hydrate (85% or higher)

  • Ethanol (or Methanol)

  • Cold distilled water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 5-methylisoxazole-3-carboxylate (1.0 equivalent) in ethanol (approx. 5-10 mL per gram of ester).

  • Reagent Addition: While stirring, add hydrazine hydrate (10-20 equivalents) dropwise to the solution.[4][5] An exothermic reaction may be observed.

  • Reaction Conditions: Stir the reaction mixture. The reaction can often proceed at room temperature over several hours or be gently heated (e.g., to 45-50°C or reflux) to reduce the reaction time.[3][4] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, cool the reaction mixture in an ice bath. The product often precipitates as a white solid. If not, the volume of the solvent can be reduced under vacuum.[4]

  • Purification: Filter the solid product and wash it thoroughly with a small amount of cold water or ethanol to remove excess hydrazine hydrate and other impurities.[5]

  • Drying: Dry the purified solid under vacuum to obtain this compound.

  • Characterization: Confirm the identity and purity of the product using techniques such as NMR (¹H, ¹³C), IR spectroscopy, and melting point analysis.[6][7]

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction yield for this compound is consistently below 50%. What are the potential causes and how can I improve it?

Answer: Low yields are a common frustration and can originate from several factors, from starting material quality to suboptimal reaction conditions. A systematic approach is key to identifying the root cause.

  • Starting Material Integrity: The primary cause of low yield is often the quality of the starting ester. Ensure your alkyl isoxazole-3-carboxylate is pure and has not degraded. The stability of the isoxazole ring can sometimes be an issue under certain conditions.[8][9]

  • Insufficient Reagent: Hydrazinolysis is a nucleophilic acyl substitution reaction. A large excess of hydrazine hydrate is typically used to drive the reaction to completion.[5] Insufficient hydrazine can lead to incomplete conversion.

  • Reaction Time and Temperature: The reaction may be slow at room temperature. While heating can accelerate the reaction, excessive heat or prolonged reaction times can lead to the degradation of the isoxazole ring, especially under basic conditions.[8] Optimization is crucial.

  • Workup Losses: The product may have some solubility in the reaction solvent or wash solutions, leading to losses during isolation and purification. Using ice-cold solvents for washing can mitigate this.

Below is a decision-making flowchart to systematically troubleshoot low yield.

low_yield_troubleshooting start Low Yield Observed check_sm Verify Purity of Starting Ester (NMR, GC-MS) start->check_sm sm_ok Starting Material is Pure check_sm->sm_ok Pass sm_bad Impure Starting Material check_sm->sm_bad Fail check_reagents Analyze Reaction Conditions sm_ok->check_reagents purify_sm Purify Ester (Distillation/Chromatography) & Restart sm_bad->purify_sm purify_sm->start reagents_ok Conditions Appear Optimal check_reagents->reagents_ok No Obvious Issue reagents_bad Suboptimal Conditions check_reagents->reagents_bad Identify Issue check_workup Review Product Isolation Procedure reagents_ok->check_workup optimize_hydrazine Increase Hydrazine Hydrate Stoichiometry (e.g., to 20 eq.) reagents_bad->optimize_hydrazine optimize_temp Adjust Temperature & Time (See Table 2) optimize_hydrazine->optimize_temp optimize_temp->check_workup final_yield Improved Yield optimize_temp->final_yield workup_issue Potential Loss During Workup/Purification check_workup->workup_issue workup_solution Minimize Wash Volumes & Use Ice-Cold Solvents workup_issue->workup_solution workup_solution->final_yield reaction_workflow cluster_reaction Synthesis cluster_workup Workup & Purification cluster_analysis Analysis ester Alkyl Isoxazole-3-carboxylate reaction_flask Reaction (RT to 60°C) ester->reaction_flask hydrazine Hydrazine Hydrate (10-20 eq.) hydrazine->reaction_flask solvent Ethanol solvent->reaction_flask cooling Cooling & Precipitation reaction_flask->cooling filtration Filtration cooling->filtration washing Wash with Cold H₂O/EtOH filtration->washing drying Drying under Vacuum washing->drying product Pure this compound drying->product analysis Characterization (NMR, IR, MS, MP) product->analysis

Sources

Preventing degradation of Isoxazole-3-carbohydrazide during reaction

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for Isoxazole-3-carbohydrazide. This versatile heterocyclic compound is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of novel therapeutic agents.[1][2][3][4] However, its unique chemical structure, featuring both a labile isoxazole ring and a reactive hydrazide moiety, presents specific challenges during synthesis. Degradation can lead to reduced yields, impure products, and misleading biological data.

This guide is designed to provide you, the researcher, with practical, in-depth solutions to prevent the degradation of this compound. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions for maximal success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of this compound.

Q1: What are the primary functional groups of concern in this compound?

A: The two main areas of chemical instability are the isoxazole ring itself and the carbohydrazide functional group. The N-O bond in the isoxazole ring is susceptible to cleavage under certain conditions, while the hydrazide is prone to oxidation and can undergo unwanted side reactions.

Q2: How stable is this compound to different pH conditions?

A: The isoxazole ring is generally stable in acidic to neutral pH. However, it can be susceptible to base-catalyzed ring opening, especially at elevated temperatures.[5] One study on the related isoxazole-containing drug, leflunomide, showed significant decomposition at pH 10.0, a process that was considerably faster at 37°C than at 25°C.[5] Therefore, strongly basic conditions should be avoided.

Q3: Can I use strong oxidizing or reducing agents in my reaction?

A: Extreme caution is advised. The hydrazide moiety is sensitive to oxidation, which can lead to the formation of acyl radicals and other undesired byproducts.[6][7][8] Strong oxidizing agents like hypochlorites or permanganates should be avoided.[6][9] Similarly, certain reducing conditions, particularly catalytic hydrogenation, can cleave the weak N-O bond in the isoxazole ring.[10]

Q4: What is the general thermal stability of this compound?

A: While specific data for this compound is not extensively published, isoxazoles as a class are reasonably stable. However, like most organic molecules, prolonged exposure to high temperatures can lead to decomposition. It is always best practice to run reactions at the lowest effective temperature.

Part 2: In-Depth Troubleshooting Guide

This section provides a more detailed, scenario-based approach to tackling degradation issues you might encounter during your experiments.

Scenario 1: My reaction to acylate the hydrazide is giving low yields and multiple spots on my TLC plate.

  • Question: What is likely happening?

    • Answer: This is a classic case of competing side reactions and potential degradation. The primary culprits are often overly harsh reaction conditions or the choice of acylating agent and base. The multiple spots suggest that besides your desired product, you may be forming di-acylated products, cyclized impurities (like 1,3,4-oxadiazoles), or products resulting from isoxazole ring cleavage.

  • Question: How can I improve my acylation reaction?

    • Answer:

      • Choice of Base: Avoid strong, nucleophilic bases like NaOH or KOH, which can promote ring opening.[5] Opt for non-nucleophilic organic bases like Diisopropylethylamine (DIPEA) or pyridine.

      • Temperature Control: Run the reaction at 0°C or even lower to start, and allow it to warm slowly to room temperature. This minimizes the energy available for degradation pathways.

      • Acylating Agent: If using a highly reactive acyl chloride, consider switching to a corresponding carboxylic acid activated with a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole).[11] This provides a much milder and more controlled acylation.

      • Stoichiometry: Use a precise 1:1 molar ratio of your acylating agent to the this compound to minimize di-acylation.

Scenario 2: I am attempting a reaction on another part of my molecule, but I am losing the isoxazole ring.

  • Question: What reaction conditions are known to cleave the isoxazole ring?

    • Answer: The N-O bond is the weakest point in the isoxazole ring.[12] Conditions that can lead to its cleavage include:

      • Reductive Cleavage: Catalytic hydrogenation (e.g., H₂/Pd-C) is a common method for intentionally opening the isoxazole ring to form β-enaminoketones.[10] If you need to perform a reduction elsewhere on your molecule, consider alternative reagents that are less aggressive towards the N-O bond.

      • Strong Base: As mentioned, strong bases can catalyze ring-opening, particularly with heat.[5][13]

      • Photochemical Reactions: Isoxazoles can be photochemically labile, undergoing ring-opening upon irradiation with UV light.[14] Reactions should be protected from light unless photochemistry is intended.

  • Question: How can I protect the isoxazole ring?

    • Answer: Protecting the isoxazole ring itself is not a common strategy. It is usually more effective to choose reaction conditions that are compatible with the ring's stability profile. This involves careful selection of reagents to avoid harsh reductive, basic, or photochemical conditions.

Scenario 3: My final product appears to be a 1,3,4-oxadiazole, not the expected derivative.

  • Question: How does this transformation occur?

    • Answer: This is a very common side reaction for carbohydrazides. If you are performing a reaction that involves dehydrating conditions (e.g., using reagents like POCl₃, SOCl₂, or even strong acids at high temperatures), the hydrazide can cyclize with a carbonyl source (which could be your reagent or a breakdown product) to form a stable 1,3,4-oxadiazole ring.[15] Oxidative cyclization of an intermediate acyl hydrazone can also lead to this product.[16][17]

  • Question: How can I prevent this cyclization?

    • Answer:

      • Avoid Dehydrating Agents: Be mindful of reagents that remove water. If a reaction requires such a reagent, it may be necessary to protect the hydrazide group first.

      • Protect the Hydrazide: The hydrazide can be protected, for example, as a Boc-hydrazide (tert-butyloxycarbonyl).[18][19] This group is stable to many reaction conditions and can be removed later with acid.

      • Control the Reaction Pathway: In syntheses aiming for 1,3,4-oxadiazoles, the reaction is often driven by strong dehydrating agents or oxidants.[15][20] By avoiding these specific conditions, you can disfavor the cyclization pathway.

Part 3: Visualization & Process Flow

To better understand the challenges and solutions, the following diagrams illustrate key concepts.

Potential Degradation Pathways

This diagram shows the two primary routes of degradation for this compound: base-catalyzed ring opening and oxidative degradation of the hydrazide.

G cluster_0 This compound cluster_1 Degradation Pathways cluster_2 Degradation Products start This compound path1 Base-Catalyzed Ring Opening start->path1 Strong Base (e.g., NaOH) + Heat path2 Oxidative Degradation start->path2 Oxidizing Agent (e.g., NaOCl) prod1 β-Ketonitrile Derivative path1->prod1 prod2 Acyl Radical & Side Products path2->prod2

Caption: Key degradation routes for this compound.

Troubleshooting Decision Tree

Use this flowchart to diagnose and solve degradation issues in your reaction.

G decision decision start Low Yield or Impure Product? q1 Is the Isoxazole Ring Intact? (Check NMR/MS) start->q1 q2 Is the Hydrazide Reacting as Expected? q1->q2 Yes sol1 AVOID: - Strong Bases (NaOH) - Catalytic Hydrogenation - UV Light Exposure q1->sol1 No sol2 OPTIMIZE: - Use milder base (DIPEA) - Lower reaction temp (0°C) - Use coupling agents (EDC) - Consider protecting group (Boc) q2->sol2 No (Side Reactions) sol3 AVOID: - Strong Oxidizing Agents - Dehydrating Conditions (POCl₃, heat) q2->sol3 No (Oxidation/Cyclization) G cluster_0 Step 1: Setup cluster_1 Step 2: Activation cluster_2 Step 3: Coupling cluster_3 Step 4: Workup A Dissolve this compound and Carboxylic Acid in DMF/DCM B Cool to 0°C (Ice Bath) A->B C Add EDC and HOBt (1.1 eq each) B->C D Stir at 0°C for 30 min C->D E Warm to RT, Stir 4-12h (Monitor by TLC/LC-MS) D->E F Aqueous Workup & Extraction E->F

Caption: Workflow for a mild and controlled acylation reaction.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) and the desired carboxylic acid (1.05 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with stirring.

  • Activation: Add HOBt (1.1 eq) and EDC (1.1 eq) to the cooled solution.

  • Reaction:

    • Maintain the reaction at 0°C for 30 minutes.

    • Remove the ice bath and allow the reaction to slowly warm to room temperature.

    • Continue stirring for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material and the formation of the desired product.

  • Workup: Upon completion, quench the reaction with water or saturated ammonium chloride solution. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

By implementing these informed strategies and protocols, you can significantly enhance the success rate of your synthetic campaigns involving this compound, ensuring the integrity of your target molecules and the reliability of your research outcomes.

References

  • Castegnaro, M., et al. (1986). Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species. American Industrial Hygiene Association Journal, 47(6), 360-364. Available at: [Link]

  • Augusto, O., et al. (2002). Hydrazide derivatives produce active oxygen species as hydrazine. IUBMB Life, 53(3), 133-138. Available at: [Link]

  • Scribd. (n.d.). PROTECTING GROUPs.pptx. Available at: [Link]

  • Perdew, M. H., et al. (2011). A mechanistic study on the oxidation of hydrazides: application to the tuberculosis drug isoniazid. Chemical Communications, 47(30), 8635-8637. Available at: [Link]

  • Kihara, N., et al. (2018). Synthesis and Oxidative Degradation of Leucine-Based Poly(diacylhydrazine). Polymers, 10(5), 486. Available at: [Link]

  • Cheung, H. T., & Blout, E. R. (1965). The Hydrazide as a Carboxylic-Protecting Group in Peptide Synthesis. The Journal of Organic Chemistry, 30(1), 315-316. Available at: [Link]

  • Cheung, H. T., & Blout, E. R. (1965). The hydrazide as a carboxylie-protecting group in peptide synthesis. The Journal of Organic Chemistry, 30(1), 315-316. Available at: [Link]

  • Hoffman, R. V., & Belfoure, E. L. (1983). Oxidation of hydrazine derivatives with arylsulfonyl peroxides. The Journal of Organic Chemistry, 48(13), 2171-2179. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3‐carbohydrazide derivatives 3. Available at: [Link]

  • Hafez, H. N., et al. (2011). Synthesis of New 1,3,4-Thiadiazole and 1,2,3,4-Oxathiadiazole Derivatives from Carbohydrate Precursors and Study of Their Effect on Tyrosinase Enzyme. Molecules, 16(12), 10147-10161. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Available at: [Link]

  • Kumar, V., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32966-32991. Available at: [Link]

  • Douglas, C. J., et al. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 2638-2643. Available at: [Link]

  • Douglas, C. J., et al. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 2638-2643. Available at: [Link]

  • Kuey, N. (2024). Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. Journal of Namibian Studies: History Politics Culture, 30, 4566-4580. Available at: [Link]

  • Kumar, S., et al. (2013). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2013, 172791. Available at: [Link]

  • Maciejek, M., et al. (2018). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Oxidative Medicine and Cellular Longevity, 2018, 6420365. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. Available at: [Link]

  • ResearchGate. (n.d.). A Convenient and Chemoselective Method for the Reductive Ring Cleavage of Isoxazoles and Isoxazolines with EtMgBr/Ti(O i Pr) 4 Reagent. Available at: [Link]

  • Kumar, V., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32966-32991. Available at: [Link]

  • Piktel, E., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2855. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2022). A review of isoxazole biological activity and present synthetic techniques. Available at: [Link]

  • Kashima, C., et al. (1985). Synthetic reactions using isoxazole compounds. Journal of Synthetic Organic Chemistry, Japan, 43(3), 242-254. Available at: [Link]

  • Lee, J. W., et al. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A, 124(15), 2956-2964. Available at: [Link]

  • Wang, Y., et al. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. International Journal of Molecular Sciences, 23(15), 8196. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017). Synthesis and Characterization of Novel Isoxazole derivatives. Available at: [Link]

  • Fisher, C. A., et al. (2020). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. ACS Central Science, 6(1), 100-108. Available at: [Link]

  • Sharma, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(22), 5839-5867. Available at: [Link]

  • Zhang, Z., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 17(1), 1179. Available at: [Link]

  • Al-Ostath, A., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Bioinorganic Chemistry and Applications, 2021, 6649811. Available at: [Link]

  • ResearchGate. (n.d.). Thermal degradation of someo[6][8][21]xadiazole derivatives with liquid crystalline properties. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2,3 and 4,5-Dihydro-hydroxy-isoxazoles and Isoxazoles Under Different pH Conditions. Available at: [Link]

  • DTIC. (n.d.). THERMAL DEGRADATION STUDIES ON OXADIAZOLES. Available at: [Link]

Sources

Addressing regioselectivity issues in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isoxazole Synthesis

A Guide to Addressing and Controlling Regioselectivity

Welcome to the Technical Support Center for Isoxazole Synthesis. As Senior Application Scientists, we understand that controlling regioselectivity is a critical and often challenging aspect of synthesizing substituted isoxazoles, which are pivotal scaffolds in medicinal chemistry and drug development. This guide is designed to provide you, our fellow researchers and chemists, with in-depth, field-proven insights and actionable troubleshooting advice to navigate the complexities of isoxazole regiochemistry.

The formation of regioisomers is a common hurdle in popular synthetic methods like the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the Claisen condensation of 1,3-dicarbonyls with hydroxylamine.[1][2] The outcome is delicately balanced by the interplay of steric hindrance, electronic effects, and reaction conditions.[1][3] This guide will dissect these factors and equip you with the knowledge to steer your reactions toward the desired isomeric product.

Troubleshooting Guide: Common Regioselectivity Problems

This section addresses specific experimental issues in a direct Q&A format.

Q1: My 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne is producing a mixture of 3,5- and 3,4-disubstituted isoxazoles. How can I selectively synthesize the 3,5-disubstituted isomer?

Answer: This is a classic regioselectivity challenge. The formation of the 3,5-disubstituted isomer is often kinetically favored with terminal alkynes, but achieving high selectivity requires careful optimization. The regiochemical outcome is governed by Frontier Molecular Orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other dictates the preferred orientation.[4][5][6]

Here are strategies to strongly favor the 3,5-isomer:

  • Employ Copper(I) Catalysis: This is one of the most reliable methods for ensuring high regioselectivity for the 3,5-isomer.[7] Copper(I) salts (e.g., CuI, or Cu(I) generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) coordinate to the terminal alkyne.[8] This coordination lowers the energy of the alkyne's LUMO and alters the orbital coefficients, directing the nitrile oxide to add in a highly specific manner.[9]

  • Use Hypervalent Iodine Reagents: Generating the nitrile oxide in situ from an aldoxime using a hypervalent iodine reagent (e.g., PIDA, PIFA) in the presence of the terminal alkyne can lead to excellent regioselectivity for the 3,5-isomer under mild conditions.[10][11]

  • Optimize In Situ Generation: The slow, in situ generation of the nitrile oxide (e.g., from a hydroximoyl chloride with a mild base or from an aldoxime with NCS) is crucial.[1][8] This keeps the concentration of the highly reactive nitrile oxide low, minimizing side reactions like dimerization into furoxans and often improving selectivity.[1]

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Start [label="Problem:\nMixture of 3,4- and 3,5-isomers\nfrom a terminal alkyne", fillcolor="#F1F3F4"]; Method [label="Are you using a catalyst?", shape=diamond, fillcolor="#FBBC05"]; Catalyst_Check [label="Is it a Cu(I) source?\n(e.g., CuI, CuSO4/Ascorbate)", shape=diamond, fillcolor="#FBBC05"]; Add_Cu [label="Action:\nIntroduce a Cu(I) catalyst (5-10 mol%).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nitrile_Oxide_Gen [label="How is the nitrile oxide generated?", shape=diamond, fillcolor="#FBBC05"]; Slow_Gen [label="Action:\nUse slow in-situ generation.\n(e.g., NCS or hypervalent iodine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result [label="Result:\nHigh selectivity for\n3,5-disubstituted isomer", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Method; Method -> Catalyst_Check [label="Yes"]; Method -> Add_Cu [label="No"]; Add_Cu -> Result; Catalyst_Check -> Nitrile_Oxide_Gen [label="Yes"]; Catalyst_Check -> Add_Cu [label="No"]; Nitrile_Oxide_Gen -> Result [label="Slow in-situ method"]; Nitrile_Oxide_Gen -> Slow_Gen [label="Pre-formed or fast generation"]; Slow_Gen -> Result; }

Caption: FMO interactions governing regioselectivity in cycloaddition.

Q4: Besides catalysis, can solvent or temperature be used to control the regioisomeric ratio?

Answer: Yes, to a certain extent. While catalysis and substrate modification are the most powerful tools, reaction conditions can influence the outcome.

  • Solvent: Solvent polarity can impact regioselectivity, although its effects can be substrate-dependent and less dramatic than catalytic effects. For instance, in some cyclocondensation reactions to form isoxazoles, switching from a polar protic solvent like ethanol to a non-polar solvent can alter the isomeric ratio. [2][12]Optimization studies have shown that less polar solvents can sometimes lead to higher yields in specific cycloaddition reactions. [12][13]* Temperature: Lowering the reaction temperature can sometimes enhance the selectivity of the kinetically favored product by increasing the energy difference between the competing transition states. However, this may also significantly slow down the reaction rate. Conversely, higher temperatures may overcome the activation barrier for a thermodynamically favored but kinetically slower pathway. [8]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles [7][9] This protocol describes the highly regioselective synthesis of a 3,5-disubstituted isoxazole from a terminal alkyne and an in situ generated nitrile oxide.

  • Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the terminal alkyne (1.0 mmol, 1.0 eq) and the aldoxime precursor (1.1 mmol, 1.1 eq) in a suitable solvent (e.g., THF/H₂O mixture, 10 mL).

  • Catalyst Addition: Add Sodium L-ascorbate (0.2 mmol, 20 mol%) followed by Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol, 10 mol%). The mixture should turn a light yellow/green color as Cu(I) is formed.

  • Nitrile Oxide Generation: Slowly add a solution of N-Chlorosuccinimide (NCS) (1.2 mmol, 1.2 eq) in the same solvent via syringe pump over 1-2 hours at room temperature. The slow addition is critical to maintain a low concentration of the nitrile oxide.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alkyne is consumed (typically 4-12 hours).

  • Work-up and Purification: Quench the reaction with aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.

Protocol 2: Metal-Free Regiospecific Synthesis of 3,4-Disubstituted Isoxazoles via Enamine Intermediate [12][13] This protocol provides a reliable, metal-free route to 3,4-disubstituted isoxazoles.

  • Reactant Preparation: To a solution of the aldehyde (1.0 mmol, 1.0 eq) in a non-polar solvent like toluene (5 mL), add pyrrolidine (1.2 mmol, 1.2 eq). Stir for 10 minutes at room temperature to allow for enamine formation.

  • Nitrile Oxide Precursor: In the same flask, add the N-hydroximidoyl chloride (1.05 mmol, 1.05 eq).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Add triethylamine (Et₃N) (1.5 mmol, 1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the formation of the dihydroisoxazole intermediate by TLC or LC-MS.

  • Oxidation and Work-up: Once the cycloaddition is complete, the intermediate is typically oxidized without isolation. Add an oxidizing agent (e.g., DDQ or MnO₂) and stir until the conversion to the aromatic isoxazole is complete. Filter the reaction mixture through a pad of celite, wash with an organic solvent, and concentrate the filtrate.

  • Purification: Purify the crude product by flash column chromatography to obtain the pure 3,4-disubstituted isoxazole.

References

  • Jia, Q. F., et al. (2013). Synthesis of 3,4-disubsituted isoxazoles via enamine [3+2] cycloaddition. Synlett, 24(1), 79-84. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Available at: [Link]

  • Wang, J. (n.d.). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Organic Chemistry Portal. Available at: [Link]

  • Singh, R., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34229-34255. Available at: [Link]

  • Kim, J., et al. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. ACS Combinatorial Science, 19(4), 241-248. Available at: [Link]

  • Jia, Q. F., et al. (2012). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett, 24(01), 79-84. Available at: [Link]

  • Pérez, A., & Ramón, D. J. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 3(6), 1292-1297. Available at: [Link]

  • de la Cruz, R., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(3), 1334-1344. Available at: [Link]

  • Chen, Y.-T., et al. (2021). Sustainable Continuous Synthesis of 3,5-Disubstituted Isoxazoles: Development of an Integrated Reaction–Separation–Recovery System for Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 9(18), 6246-6253. Available at: [Link]

  • Song, C., et al. (2022). Copper(I)-Catalyzed Tandem Synthesis of 4,5-Functionalized Oxazoles from Isocyanoacetate and Aldehydes. Organic & Biomolecular Chemistry, 20(33), 6653-6657. Available at: [Link]

  • Ohtani, Y., et al. (2015). Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives. Chemical & Pharmaceutical Bulletin, 63(11), 1065-1074. Available at: [Link]

  • Song, C., & Zhu, C. (2022). Copper-Catalyzed Isoxazole Synthesis. Synfacts, 18(10), 1065. Available at: [Link]

  • Ballini, R., et al. (2011). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry, 9(15), 5522-5526. Available at: [Link]

  • O'Reilly, R. K., et al. (2018). Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. Organic & Biomolecular Chemistry, 16(43), 8239-8243. Available at: [Link]

  • Doherty, J. B., et al. (2005). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications, (32), 4033-4035. Available at: [Link]

  • Houk, K. N., et al. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry, 24(20), 4787-4790. Available at: [Link]

  • MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available at: [Link]

  • Sharma, K., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 27(10), 2217-2241. Available at: [Link]

  • Al-Zaydi, K. M., et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. SpringerPlus, 5(1), 472. Available at: [Link]

  • Wikipedia. (n.d.). Frontier molecular orbital theory. Available at: [Link]

  • Trogu, E., et al. (2010). Copper-Catalyzed Synthesis of Isoxazoles. ResearchGate. Available at: [Link]

  • Imperial College London. (n.d.). The Frontier Orbital approach. Available at: [Link]

  • Houk, K. N. (1975). Frontier molecular orbital theory of cycloaddition reactions. Accounts of Chemical Research, 8(11), 361-369. Available at: [Link]

  • Martínez, A., et al. (2021). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 11(26), 15830-15838. Available at: [Link]

  • Salman, H. M., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(13), 5058. Available at: [Link]

  • Ballester, P., et al. (2021). Acceleration and regioselectivity switching in 1,3-dipolar cycloaddition reactions confined in a bis-calixp[13]yrrole cage. Chemical Science, 12(1), 254-262. Available at: [Link]

  • ResearchGate. (n.d.). Frontier molecular orbital (FMO) model of cycloaddition for a Diels–Alder cycloaddition reaction and IEDDA with ∆E depicting the energy gap between the orbitals. Available at: [Link]

  • Liu, Y., et al. (2022). Describing Chemical Reactivity with Frontier Molecular Orbitalets. JACS Au, 2(10), 2200-2210. Available at: [Link]

  • Vitale, F., et al. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Molecules, 25(1), 161. Available at: [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of Isoxazole-3-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Isoxazole-3-carbohydrazide derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the primary hurdle in the development of this compound class: poor aqueous solubility. Our goal is to equip you with the scientific rationale and practical methodologies to diagnose, troubleshoot, and overcome solubility challenges in your experiments.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about the solubility of this compound derivatives, providing the necessary context for effective troubleshooting.

Q1: What are the underlying chemical reasons for the poor aqueous solubility of many this compound derivatives?

A1: The limited aqueous solubility of this class of compounds typically stems from a combination of their structural and physicochemical properties. The isoxazole ring is a five-membered, planar heterocyclic system.[1][2] This planarity, combined with its partial aromatic character, can promote strong intermolecular interactions, such as π-π stacking, in the solid state. These forces lead to a highly stable crystal lattice that requires significant energy to break apart, resulting in low solubility.

Furthermore, while the carbohydrazide moiety introduces hydrogen bonding capabilities, the overall molecule often possesses a high degree of lipophilicity, especially when substituted with nonpolar functional groups.[3] The parent isoxazole itself is more soluble in polar solvents, but its derivatives can have significantly lower aqueous solubility depending on their substituents.[4] This often places these derivatives in the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), making dissolution the rate-limiting step for absorption.[5]

Q2: I have a newly synthesized this compound derivative. What are the essential first steps to characterize its solubility profile?

A2: A thorough pre-formulation study is critical to understanding the nature of the solubility problem before attempting to solve it.[5] This initial characterization will guide your selection of an appropriate enhancement strategy.

Recommended Initial Steps:

  • Determine Thermodynamic (Equilibrium) Solubility: Use the shake-flask method (see Protocol 1 ) in various aqueous media. At a minimum, this should include purified water, 0.1 N HCl (to simulate gastric fluid), and phosphate buffer at pH 6.8 or 7.4 (to simulate intestinal fluid).[6][7] This will reveal any pH-dependent solubility.

  • Assess Physicochemical Properties:

    • pKa: Determine the ionization constant(s) of your molecule. The carbohydrazide group and any other ionizable moieties will dictate how solubility changes with pH.

    • LogP/LogD: The partition coefficient (LogP) or distribution coefficient (LogD) will quantify the lipophilicity of your compound, which is a key predictor of solubility.

    • Solid-State Characterization: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to determine if your material is crystalline or amorphous and to identify its melting point. The presence of different crystalline forms (polymorphs) can significantly impact solubility.[8][9][10]

Q3: How do I select the most appropriate solubility enhancement strategy for my specific compound?

A3: The selection is not one-size-fits-all; it depends on the compound's properties and the intended application (e.g., early-stage in vitro screening vs. late-stage in vivo formulation).[5][11] The decision can be guided by a systematic approach, as illustrated in the flowchart below. For instance, compounds with high melting points may be poor candidates for amorphous solid dispersions made by melt extrusion, while highly lipophilic compounds are well-suited for lipid-based formulations.[11][12]

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// Edges Start -> Ionizable; Ionizable -> Salt [label="Yes"]; Ionizable -> pH_Adjust [label="Yes"]; Ionizable -> NonIonizable [label="No"]; NonIonizable -> Lipid [label="Yes"]; NonIonizable -> ThermallyStable [label="No"]; ThermallyStable -> ASD [label="Yes"]; ThermallyStable -> SizeReduction [label="No"]; SizeReduction -> Complexation; Complexation -> Prodrug; Prodrug -> ProdrugYes [label="Yes"]; }

Caption: Decision tree for selecting a solubility enhancement strategy.
Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your research.

Problem 1: My compound precipitates out of the aqueous buffer during my in vitro cell-based assay.

Cause: This common issue, often called "crashing out," occurs when a compound-concentrated organic solvent (like DMSO) is diluted into an aqueous medium where the compound's solubility is exceeded.

Solutions:

  • Tier 1: Co-Solvent Optimization:

    • Action: Ensure the final concentration of your co-solvent (e.g., DMSO, ethanol) in the assay medium is as low as possible, typically below 0.5% or 1%, to avoid solvent-induced artifacts or cytotoxicity.[13] Prepare serial dilutions of your stock solution to achieve the final concentration.

    • Causality: Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of nonpolar compounds.[14] However, their effect diminishes upon high dilution.

  • Tier 2: pH Adjustment:

    • Action: If your compound has an ionizable group (e.g., a basic nitrogen), adjusting the pH of the buffer to a value where the compound is in its more soluble ionized form can prevent precipitation.[14]

    • Causality: The ionized (salt) form of a drug is generally much more water-soluble than its neutral form.

  • Tier 3: Use of Solubilizing Excipients:

    • Action: Incorporate cyclodextrins (e.g., HP-β-CD) into your assay buffer. These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their apparent solubility.[11][13]

    • Causality: The drug molecule is encapsulated within the cyclodextrin cavity, shielding it from the aqueous environment and presenting a soluble complex.

Problem 2: My chosen formulation (e.g., micronized suspension) shows high variability in dissolution testing.

Cause: High variability can be caused by particle agglomeration, poor wettability of the drug powder, or inconsistent formation of the solid dosage form.[5]

Solutions:

  • Improve Wetting:

    • Action: Add a small amount of a surfactant (e.g., 0.1% Sodium Dodecyl Sulfate - SDS) to the dissolution medium.[5] This is especially important for highly hydrophobic powders.

    • Causality: Surfactants reduce the surface tension between the solid drug particles and the liquid medium, allowing the medium to spread over the particle surface and facilitate dissolution.

  • Prevent Agglomeration:

    • Action: For nanosuspensions, ensure you have an adequate concentration of a stabilizer (steric or electrostatic) in your formulation to prevent the fine particles from clumping together. For powders, consider co-processing with a hydrophilic excipient.

    • Causality: Nanoparticles have a very high surface energy, which drives them to aggregate to minimize this energy.[15] Stabilizers adsorb to the particle surface, creating a repulsive barrier (either through charge or polymeric chains) that prevents aggregation.[16]

  • Standardize Assay Conditions:

    • Action: Ensure your dissolution medium is de-aerated and that sink conditions are maintained (i.e., the total volume of the medium is at least three times the volume needed to form a saturated solution).[5]

    • Causality: Dissolved gases can form bubbles on the particle surface, reducing the available surface area for dissolution. Lack of sink conditions means the concentration of the dissolved drug approaches its saturation solubility, slowing down the dissolution rate as predicted by the Noyes-Whitney equation.[5][11]

Problem 3: I need a significant solubility increase for in vivo studies, but simple methods are insufficient.

Cause: For compounds with extremely low solubility, conventional methods like micronization or co-solvent use may not provide the necessary concentration for therapeutic efficacy.

Solutions:

  • Nanosuspensions:

    • Action: Reduce the particle size of your compound to the nanometer range (typically < 1 µm). This can be achieved through top-down methods like media milling or high-pressure homogenization, or bottom-up methods like antisolvent precipitation (see Protocol 2 ).[16][17]

    • Causality: Nanonization dramatically increases the surface area-to-volume ratio, which significantly enhances the dissolution rate. It can also increase the saturation solubility of the drug.[17]

  • Amorphous Solid Dispersions (ASDs):

    • Action: Disperse the drug at a molecular level within a hydrophilic polymer matrix (e.g., PVP, HPMC-AS). This is often done via spray drying or hot-melt extrusion.[11]

    • Causality: The amorphous form of a drug does not have the stable crystal lattice of its crystalline counterpart.[13] This disordered state has higher free energy, leading to a much greater apparent solubility and faster dissolution. The polymer serves to stabilize this amorphous state and prevent recrystallization.[11]

  • Prodrug Approach:

    • Action: Chemically modify the this compound derivative by attaching a polar, water-solubilizing promoiety. This promoiety is designed to be cleaved in vivo by metabolic enzymes, releasing the active parent drug.[13][18][19]

    • Causality: This strategy fundamentally alters the molecule's chemical structure to make it more soluble for administration.[18] This is a powerful but resource-intensive approach, often reserved for promising lead candidates.

Comparative Summary of Key Techniques

The following table summarizes and compares the most common strategies for enhancing the solubility of this compound derivatives.

StrategyTypical Solubility IncreaseMechanismAdvantagesLimitations
pH Adjustment 10-1000xShifts equilibrium to the more soluble ionized formSimple, low cost for in vitro workLimited in vivo utility due to physiological pH changes[14]
Particle Size Reduction 2-10xIncreases surface area, enhancing dissolution rateBroadly applicable, established technologyMay not be sufficient for very insoluble compounds[5][13]
Nanosuspension 10-100xDrastically increases surface area and saturation solubilityHigh drug loading, significant bioavailability enhancement[16][17]Physical instability (aggregation, crystal growth) can be a challenge[15][16]
Cyclodextrin Complexation 10-1000xForms a soluble host-guest inclusion complexIncreases apparent solubility, can mask tasteLimited by drug size and binding affinity; potential toxicity at high doses[11][13]
Amorphous Solid Dispersion 10-10,000xConverts crystalline drug to a high-energy amorphous stateCan achieve supersaturation, large solubility increasePotential for physical instability (recrystallization); can be complex to manufacture[11][13]
Lipid-Based Formulations 10-1000xSolubilizes drug in a lipid carrier; forms micro/nanoemulsion in situEnhances both solubility and permeability for lipophilic drugsCan be complex to formulate and characterize[11][13]
Prodrug Synthesis >1000xCovalent attachment of a hydrophilic promoietyOvercomes fundamental solubility limits; can improve other propertiesRequires chemical synthesis and extensive safety testing[18][19]
Experimental Protocols & Workflows
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic solubility of an this compound derivative in a specific medium.

Methodology:

  • Preparation: Add an excess amount of the compound to a known volume (e.g., 2 mL) of the test medium (e.g., pH 7.4 phosphate buffer) in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Dilution & Analysis: Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Calculation: Report the solubility in units such as mg/mL or µg/mL.

Protocol 2: Preparation of a Nanosuspension by Antisolvent Precipitation

Objective: To formulate an this compound derivative as a nanosuspension to improve its dissolution rate.[16]

Methodology:

  • Organic Phase: Dissolve the compound in a suitable water-miscible organic solvent (e.g., acetone, ethanol) to create a concentrated solution.[16]

  • Aqueous Phase: Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer 188, HPMC).

  • Precipitation: Under high-speed stirring or sonication, inject the organic phase rapidly into the aqueous phase. The drug will precipitate out as nanoparticles due to the solvent shift.

  • Solvent Removal: Remove the organic solvent from the suspension, typically using a rotary evaporator under reduced pressure.

  • Characterization: Analyze the resulting nanosuspension for particle size and distribution (using Dynamic Light Scattering), zeta potential (to assess stability), and drug content.

graph "Nanosuspension_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10];

// Node styles process [fillcolor="#4285F4", fontcolor="#FFFFFF"]; qc [fillcolor="#FBBC05", fontcolor="#202124", shape=parallelogram]; output [fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Nodes A [label="1. Dissolve Drug\nin Organic Solvent", class="process"]; B [label="2. Prepare Aqueous\nStabilizer Solution", class="process"]; C [label="3. Mix via Rapid Injection\n(Antisolvent Precipitation)", class="process"]; D [label="4. Remove\nOrganic Solvent", class="process"]; E [label="Characterize:\n- Particle Size (DLS)\n- Zeta Potential", class="qc"]; F [label="Characterize:\n- Drug Content (HPLC)\n- Solid State (XRPD)", class="qc"]; G [label="5. Perform Dissolution\n& Permeability Studies", class="process"]; H [label="Final Nanosuspension\nFormulation", class="output"];

// Edges A -> C; B -> C; C -> D -> E -> F -> G -> H; }

Caption: General workflow for nanosuspension preparation and characterization.
References
  • Benchchem. Technical Support Center: Enhancing the Bioavailability of 3-Methyl-5-(oxazol-5-yl)isoxazole.
  • Benchchem.
  • Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. World Pharma Today.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Jadhav, S. P., et al. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy.
  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • Nanosuspension: An approach to enhance solubility of drugs. PMC - NIH.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Formulation strategies for poorly soluble drugs.
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Technical Support Center: Challenges in the Scale-Up of Isoxazole-3-carbohydrazide Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support center for the synthesis and scale-up of Isoxazole-3-carbohydrazide. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. Isoxazole derivatives are pivotal in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The successful production of this compound, a key building block, hinges on a robust and scalable synthetic process.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during synthesis and scale-up. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your process effectively.

General Synthetic Workflow

The production of this compound is typically a multi-step process. Understanding the overall workflow is critical for identifying potential bottlenecks and challenges during scale-up. The most common and scalable route involves three primary stages:

  • Oxime Formation: Synthesis of a key intermediate, Ethyl 2-cyano-2-(hydroxyimino)acetate (also known as Oxyma), via nitrosation of ethyl cyanoacetate.

  • Isoxazole Ring Formation: Cyclization of the intermediate to form the core isoxazole ring structure, yielding Ethyl Isoxazole-3-carboxylate.

  • Hydrazinolysis: Conversion of the ethyl ester to the final this compound product using hydrazine hydrate.

G cluster_0 Stage 1: Oxime Formation cluster_1 Stage 2: Isoxazole Ring Formation cluster_2 Stage 3: Hydrazinolysis A Ethyl Cyanoacetate B Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) A->B  NaNO2, Acid (e.g., Acetic Acid)  Controlled Temp (0-5°C) & pH (~4.5) C Ethyl Isoxazole-3-carboxylate B->C  Cyclization Reaction  (e.g., via nitrile oxide intermediate) D This compound C->D  Hydrazine Hydrate (NH2NH2·H2O)  Solvent (e.g., Ethanol), Reflux

Caption: General three-stage synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical stage to control during the scale-up of this synthesis?

A1: All stages require careful control, but Stage 1 (Oxime Formation) and Stage 2 (Cyclization) are particularly critical. In Stage 1, the nitrosation of ethyl cyanoacetate is highly sensitive to temperature and pH.[4][5] Deviations can lead to ester hydrolysis and reduced yield, which creates downstream purification challenges.[5] In Stage 2, the cyclization reaction can be exothermic, posing a safety risk at scale, and conditions must be optimized to prevent the formation of regioisomers.[6][7]

Q2: What are the primary safety concerns when handling hydrazine for the final step?

A2: Hydrazine and its hydrate are toxic, corrosive, and can be absorbed through the skin.[8] It is crucial to work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including chemically resistant gloves and safety goggles. While hydrazine itself is a high-energy material, hydrazine hydrate in solution (as is typically used) is less hazardous, but care must still be taken to avoid contact and inhalation.

Q3: How can I effectively monitor the progress of the hydrazinolysis reaction (Stage 3)?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the conversion of the ethyl ester to the carbohydrazide.[8] Use a suitable solvent system (e.g., ethyl acetate/hexane mixture) to achieve good separation between the starting material (ester) and the product (hydrazide). The disappearance of the starting material spot indicates reaction completion.

Q4: What are the recommended storage conditions for the final product, this compound?

A4: this compound should be stored in a cool, dry, and well-sealed container, protected from light.[9] The hydrazide functional group can be susceptible to hydrolysis or degradation in the presence of moisture and acidic or basic conditions.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the synthesis.

Guide 1: Issues in Stage 1 & 2 - Low Yield or Purity of Ethyl Isoxazole-3-carboxylate
Problem: My yield of the isoxazole ester is consistently low (<60%). What are the likely causes?

This is a frequent issue that often traces back to the initial oxime formation or the cyclization step. Low yields can stem from poor starting material quality, suboptimal reaction conditions, or intermediate instability.[6]

Potential Cause Underlying Rationale & Verification Recommended Solution
Ester Hydrolysis during Oxime Formation The reaction to form Ethyl 2-cyano-2-(hydroxyimino)acetate is acid-catalyzed but the ester is base-labile. If the pH rises or is not properly buffered, the ester can hydrolyze back to the carboxylate, which will not proceed to the next step.Maintain the reaction pH strictly around 4.5.[5] Using a buffered system (e.g., acetic acid or a phosphoric acid system) is highly recommended for scale-up.[4][10] Ensure the temperature is kept low (0-5°C) during the addition of sodium nitrite to control the exothermic reaction and minimize side reactions.[4]
Incomplete Reaction Insufficient reaction time or inadequate mixing can lead to incomplete conversion of the starting materials.Monitor the reaction closely using TLC until the starting ethyl cyanoacetate is fully consumed. Ensure vigorous and efficient stirring, especially in larger reactors, to maintain homogeneity.
Formation of Regioisomers During the [3+2] cycloaddition to form the isoxazole ring, different regioisomers can form depending on the electronic and steric properties of the reactants.[6][11] This is a common challenge in isoxazole synthesis.[6]Modify reaction conditions to favor the desired isomer. Changing the solvent polarity or adding a Lewis acid catalyst can influence regioselectivity.[6][11] For certain cycloadditions, copper-catalyzed conditions are known to provide high regioselectivity.[11]
Decomposition of Isoxazole Ring The N-O bond in the isoxazole ring is relatively weak and can be cleaved under strongly basic or reductive conditions during workup.[6]Use mild workup procedures. Avoid using strong bases like NaOH or KOH for extraction. A mild bicarbonate wash is generally safer. Protect the reaction from strong reducing agents if they are not part of the intended chemistry.
Guide 2: Issues in Stage 3 - Incomplete Reaction or Impure this compound
Problem: After the reaction with hydrazine hydrate, I still see a significant amount of the starting ester by TLC.

Incomplete hydrazinolysis is a common scale-up challenge, often related to reaction stoichiometry, conditions, or reagent quality.

G Start Problem: Incomplete Hydrazinolysis CheckHydrazine Check Quality & Molarity of Hydrazine Hydrate Start->CheckHydrazine CheckStoichiometry Verify Stoichiometry (Ester:Hydrazine Ratio) Start->CheckStoichiometry CheckConditions Review Reaction Conditions (Temp & Time) Start->CheckConditions CheckSolvent Evaluate Solvent (Purity & Volume) Start->CheckSolvent SolutionHydrazine Solution: Use fresh, verified reagent. Anhydrous hydrazine may be required in some cases. CheckHydrazine->SolutionHydrazine SolutionStoichiometry Solution: Increase molar excess of hydrazine hydrate (e.g., 1.5-3 eq). For scale-up, up to 20 eq. has been reported. CheckStoichiometry->SolutionStoichiometry SolutionConditions Solution: Ensure consistent reflux temperature. Increase reflux time and monitor by TLC until ester is consumed. CheckConditions->SolutionConditions SolutionSolvent Solution: Use absolute ethanol to avoid excess water which can hinder the reaction. Ensure sufficient volume for dissolution. CheckSolvent->SolutionSolvent

Caption: Troubleshooting decision tree for incomplete hydrazinolysis.
Problem: The final product is an oil or fails to crystallize properly, indicating impurities.

This issue points towards challenges in the workup and purification stages. The goal is to effectively remove excess reagents and byproducts.

Potential Cause Underlying Rationale & Verification Recommended Solution
Excess Hydrazine Hydrate Hydrazine hydrate is highly polar and soluble in water and alcohols. If not properly removed, it can act as an impurity that prevents the product from crystallizing.Workup: After the reaction, pour the mixture into cold water or onto crushed ice. The desired carbohydrazide product is often less soluble and will precipitate, leaving the excess hydrazine in the aqueous phase.[6][12] Washing: Thoroughly wash the filtered product with cold water to remove any residual hydrazine.[12]
Formation of Dimer/Side Products Hydrazine can potentially react with the product or itself under certain conditions, leading to impurities.Ensure the reaction is not heated for an excessively long time after completion. Once TLC shows full conversion, proceed to workup. Using a moderate excess of hydrazine, rather than a very large one, can sometimes minimize side reactions.
Incorrect Crystallization Solvent The choice of solvent is critical for obtaining a pure, crystalline solid.Recrystallization: If the crude product is impure, recrystallization is a highly effective purification method.[8] Experiment with different solvent systems. Ethanol or ethanol/water mixtures are commonly used for carbohydrazides. Ethyl acetate can also be effective.[8][10]

Detailed Experimental Protocols

These protocols are provided as a starting point and should be optimized for your specific equipment and scale.

Protocol 1: Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)

This protocol is adapted from established methods for the nitrosation of active methylene compounds.[4][5][10]

  • Reaction Setup: In a reactor equipped with an overhead stirrer, thermometer, and addition funnel, dissolve ethyl cyanoacetate (1.0 eq.) in acetic acid. Cool the solution to 0-5°C using an ice bath.

  • Reagent Addition: Separately, prepare a solution of sodium nitrite (NaNO₂, ~1.0 eq.) in water.

  • Nitrosation: Slowly add the sodium nitrite solution dropwise to the cooled ethyl cyanoacetate solution, ensuring the internal temperature is maintained below 5°C. The reaction is exothermic.

  • Reaction Monitoring: Stir the mixture vigorously at 0-5°C. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the ethyl cyanoacetate spot has disappeared.

  • Workup: Once complete, extract the product into an organic solvent such as diethyl ether or ethyl acetate.[10][13]

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting white to light yellow solid can be further purified by recrystallization from ethanol or an ethyl acetate/hexane mixture.[5]

Protocol 2: Hydrazinolysis of Ethyl Isoxazole-3-carboxylate

This protocol is a general method for converting esters to hydrazides.[8][12][14]

  • Reaction Setup: Charge a reactor with Ethyl Isoxazole-3-carboxylate (1.0 eq.) and absolute ethanol.

  • Reagent Addition: Add hydrazine monohydrate (a molar excess, typically 1.5 to 20 equivalents, should be tested at lab scale first) to the solution.[8][12]

  • Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 2-5 hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting ester is no longer visible.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum. Pour the concentrated mixture into cold water to precipitate the product.

  • Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum. If necessary, recrystallize from ethanol.

References
  • ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...). Retrieved from [Link]

  • Nano Biorheology Letters. (2024). Construction of Isoxazole ring: An Overview. Retrieved from [Link]

  • Larock, R. C., & Dong, D. (2009). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. Organic letters, 7(19), 4185–4187. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of ethyl (hydroxyimino)cyanoacetate. Retrieved from [Link]

  • RSC Advances. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]

  • International Journal of Scientific Research in Science and Technology. (n.d.). Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-carbohydrazide derivatives 3. Retrieved from [Link]

  • Dosymbekov, Z., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Biointerface Research in Applied Chemistry, 12(4), 5133-5144. Retrieved from [Link]

  • Szymańska, E., et al. (2018). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules, 23(11), 2759. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl cyanohydroxyiminoacetate. Retrieved from [Link]

  • Chen, W. C., et al. (2016). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules, 21(11), 1545. Retrieved from [Link]

  • RSC Advances. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]

  • Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound.
  • Reddit. (2022). Isoxazole synthesis. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (2015). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine? Retrieved from [Link]

  • ACS Publications. (2024). Enantioselective Synthesis of 3-Alkyl-1,5-Functionalized 1,4-Diynes via Isoxazol-5(4H)-ones. Retrieved from [Link]

  • ACS Publications. (n.d.). Reactions of hydrazines with esters and carboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of isoxazole derivatives by 1,3-DC of NOs and alkynes.... Retrieved from [Link]

  • PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis, Characterization, Antimicrobial and Antioxidant Activities of 1,2,4-triazolyl-isoxazole Moieties via Dehydration Reactions of Carbohydrazides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). New water-soluble isoxazole-linked 1,3,4-oxadiazole derivative with delocalized positive charge. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 95% Purity, C4H5N3O2, 100 mg. Retrieved from [Link]

  • MDPI. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Retrieved from [Link]

  • MDPI. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

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Technical Support Center: Minimizing Furoxan Byproduct Formation in Nitrile Oxide Cycloadditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of nitrile oxide cycloadditions. This resource is designed for researchers, scientists, and drug development professionals who utilize this powerful transformation for the synthesis of isoxazolines and isoxazoles. A significant challenge in this chemistry is the undesired dimerization of the nitrile oxide intermediate to form furoxan (1,2,5-oxadiazole-2-oxide) byproducts. This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize these side reactions and maximize the yield of your desired cycloadduct.

I. Understanding the Problem: The Dimerization of Nitrile Oxides

Nitrile oxides are highly reactive 1,3-dipoles that are central to the [3+2] cycloaddition reaction, a cornerstone in heterocyclic chemistry. However, their high reactivity also makes them prone to self-condensation, leading to the formation of furoxans. This dimerization is often the primary competing reaction, significantly reducing the efficiency of the desired cycloaddition.

The dimerization process is understood to be a stepwise reaction involving a dinitrosoalkene diradical intermediate.[1][2] The rate-determining step is the initial C-C bond formation between two nitrile oxide molecules.[2] Several factors can influence the rate of this dimerization relative to the rate of the cycloaddition, and understanding these is key to controlling the reaction outcome.

Reaction Pathway: Cycloaddition vs. Dimerization

G cluster_0 Nitrile Oxide Generation cluster_1 Reaction Pathways Start Precursor (e.g., Aldoxime) RCNO R-C≡N⁺-O⁻ (Nitrile Oxide) Start->RCNO Dipolarophile Dipolarophile (Alkene/Alkyne) RCNO->Dipolarophile Dimer Furoxan Byproduct RCNO->Dimer Cycloadduct Desired Product (Isoxazoline/Isoxazole)

Figure 1: Competing pathways for in situ generated nitrile oxides.

II. Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason nitrile oxides dimerize?

A1: Nitrile oxides possess a high-energy, strained electronic structure, making them highly reactive. Dimerization to the more stable furoxan ring system is a thermodynamically favorable process. The reaction proceeds through a stepwise mechanism involving a dinitrosoalkene diradical intermediate.[1][2] The propensity for dimerization is a major limitation in the synthetic utility of nitrile oxides, especially for those that are less stable.[1]

Q2: Are aromatic or aliphatic nitrile oxides more prone to dimerization?

A2: Aliphatic and acyl nitrile oxides generally dimerize more rapidly than aromatic nitrile oxides.[1] The dimerization of aromatic nitrile oxides is often slower due to the interruption of conjugation between the aryl group and the nitrile oxide moiety during the C-C bond formation step.[2] Steric hindrance from substituents on the aromatic ring, particularly at the ortho positions, can further suppress dimerization.[1]

Q3: How does the method of nitrile oxide generation affect furoxan formation?

A3: The method of generation is critical. The key is to maintain a low, steady-state concentration of the nitrile oxide in the presence of the dipolarophile. In situ generation methods, where the nitrile oxide is formed slowly in the reaction mixture, are highly preferred over methods where the nitrile oxide is pre-formed and then added. Common in situ methods include the oxidation of aldoximes (e.g., with reagents like Oxone®[3]) or the dehydrohalogenation of hydroxamoyl halides. The slow, controlled generation ensures that the nitrile oxide has a higher probability of reacting with the dipolarophile rather than another molecule of itself.[1][4]

Q4: Can furoxan formation be completely eliminated?

A4: While complete elimination is often challenging, furoxan formation can be minimized to negligible levels in many cases through careful optimization of reaction conditions. The goal is to ensure the rate of the [3+2] cycloaddition significantly exceeds the rate of dimerization. This is achieved by manipulating factors such as concentration, temperature, solvent, and the electronic/steric properties of the reactants.

III. Troubleshooting Guide: Minimizing Furoxan Formation

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem 1: High levels of furoxan byproduct detected by NMR/LC-MS.

Probable Cause A: High Nitrile Oxide Concentration

  • Explanation: If the nitrile oxide is generated too quickly, its concentration will build up, favoring the second-order dimerization reaction over the bimolecular cycloaddition.

  • Solution:

    • Slow Addition of Reagents: If you are generating the nitrile oxide from a hydroxamoyl chloride using a base (like triethylamine), add the base solution dropwise over an extended period.[1] This maintains a low concentration of the nitrile oxide.

    • Use a Slow-Release Method: Consider methods like the use of a solid-supported base or a diffusion mixing technique, where a volatile base (e.g., triethylamine) is introduced in the vapor phase to slowly generate the nitrile oxide.[4]

    • Optimize Oxidant Stoichiometry: When generating nitrile oxides from aldoximes, carefully control the stoichiometry and addition rate of the oxidizing agent.

Probable Cause B: Low Reactivity of the Dipolarophile

  • Explanation: If your alkene or alkyne is electron-deficient or sterically hindered, its reaction with the nitrile oxide will be slow, allowing more time for dimerization to occur.

  • Solution:

    • Increase Dipolarophile Concentration: Use an excess of the dipolarophile (e.g., 1.5 to 3 equivalents) to increase the probability of a successful cycloaddition.

    • Increase Reaction Temperature: Cautiously increasing the temperature can sometimes accelerate the cycloaddition more than the dimerization. However, this must be optimized, as high temperatures can also promote decomposition.

    • Consider Catalysis: For certain systems, Lewis acid or organocatalysts can activate the dipolarophile and accelerate the cycloaddition.[5][6]

Problem 2: Furoxan is the major product, even with slow addition.

Probable Cause A: Unfavorable Solvent Choice

  • Explanation: The solvent can influence the relative rates of dimerization and cycloaddition. While a systematic study is often substrate-dependent, non-polar solvents can sometimes favor dimerization.

  • Solution:

    • Solvent Screening: Perform a solvent screen. Common solvents for nitrile oxide cycloadditions include toluene, THF, dichloromethane, and acetonitrile. In some cases, greener solvents or even aqueous conditions have been shown to be effective.[7][8]

    • Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol have been reported to accelerate cycloadditions in some systems, potentially through hydrogen bonding interactions.[9]

Probable Cause B: Steric Hindrance in the Nitrile Oxide Precursor

  • Explanation: While steric bulk on the nitrile oxide can retard dimerization, excessive bulk can also hinder the desired cycloaddition, tipping the balance in favor of byproduct formation if the dipolarophile is also hindered.

  • Solution:

    • Re-evaluate Substrate Design: If possible, consider if a less sterically demanding analogue of your nitrile oxide precursor could be used.

    • Prolonged Reaction Times: For sterically hindered systems, extended reaction times at ambient or slightly elevated temperatures may be necessary to allow the slower cycloaddition to proceed to completion.

Problem 3: Inconsistent results and variable furoxan formation between batches.

Probable Cause A: Moisture in the Reaction

  • Explanation: Water can interfere with some methods of nitrile oxide generation and can also potentially hydrolyze the nitrile oxide or its precursor.

  • Solution:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Store hygroscopic reagents (e.g., bases, dehydrating agents) appropriately.

Probable Cause B: Purity of Starting Materials

  • Explanation: Impurities in the aldoxime, hydroxamoyl halide, or dipolarophile can act as catalysts or inhibitors for either the desired reaction or the side reaction.

  • Solution:

    • Purify Starting Materials: Ensure the purity of all reactants through recrystallization, distillation, or chromatography before use.

    • Check for Competing Dipolarophiles: Impurities containing alkene or alkyne functionalities can act as competing dipolarophiles, leading to a complex product mixture.[10]

IV. Experimental Protocols & Data

Protocol: Minimizing Furoxan by Slow Addition of Base

This protocol describes a general procedure for the in situ generation of a nitrile oxide from a hydroxamoyl chloride, emphasizing the slow addition of base to minimize dimerization.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add the dipolarophile (1.2 eq.) and the hydroxamoyl chloride (1.0 eq.).

  • Dissolution: Dissolve the solids in an appropriate anhydrous solvent (e.g., toluene, 20 mL per mmol of hydroxamoyl chloride).

  • Base Preparation: In the dropping funnel, prepare a dilute solution of triethylamine (1.1 eq.) in the same anhydrous solvent.

  • Slow Addition: With vigorous stirring at room temperature, add the triethylamine solution dropwise to the reaction mixture over a period of 4-8 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting materials and the formation of the desired cycloadduct versus the furoxan byproduct.

  • Workup: Once the reaction is complete, filter the triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography.

Data Summary: Impact of Reaction Conditions on Product Distribution

The following table summarizes typical outcomes when optimizing a nitrile oxide cycloaddition.

ParameterCondition A (High Furoxan)Condition B (Optimized)Rationale
Base Addition Bolus additionSlow dropwise addition (6h)Maintains low [R-CNO], disfavoring second-order dimerization.
Dipolarophile 1.0 equivalent1.5 equivalentsIncreases the probability of cycloaddition over dimerization.
Concentration 1.0 M0.1 MLower concentration can disfavor the bimolecular dimerization.
Temperature 80 °CRoom TemperatureHigher temperatures can sometimes accelerate dimerization disproportionately.
Workflow for Troubleshooting Furoxan Formation

G Start High Furoxan Formation Observed Check_Conc Is Nitrile Oxide Concentration Too High? Start->Check_Conc Slow_Add Implement Slow Addition of Base/Oxidant Check_Conc->Slow_Add Yes Check_Reactivity Is Dipolarophile Unreactive? Check_Conc->Check_Reactivity No Slow_Add->Check_Reactivity Use_Excess Increase Stoichiometry of Dipolarophile (1.5-3x) Temp_Opt Optimize Temperature (Start at RT) Use_Excess->Temp_Opt Check_Reactivity->Use_Excess Yes Check_Reactivity->Temp_Opt No Solvent_Screen Perform Solvent Screen (Toluene, THF, CH2Cl2, MeCN) Check_Purity Are Starting Materials Pure and Dry? Solvent_Screen->Check_Purity Temp_Opt->Solvent_Screen Purify Purify All Reagents Use Anhydrous Conditions Check_Purity->Purify No Success Furoxan Minimized Check_Purity->Success Yes Purify->Success

Figure 2: A systematic workflow for troubleshooting and minimizing furoxan byproduct formation.

By methodically addressing these potential issues, researchers can significantly improve the outcomes of their nitrile oxide cycloaddition reactions, leading to higher yields of the desired heterocyclic products and simplifying purification processes.

V. References

  • Yu, J., et al. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules. [Link]

  • Pasinszki, T., et al. (2003). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Journal of the American Chemical Society, 125(50), 15420-15425. [Link]

  • Chalyk, B. A., et al. (2021). 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under “Non-Conventional” Conditions: Green Solvents, Irradiation, and Continuous Flow. Molecules. [Link]

  • Gasco, A. M., et al. (2013). Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. PLoS One. [Link]

  • Jarosz, S., et al. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for generation of nitrile oxide... [Link]

  • Wang, Q., et al. (2022). Synthesis and application of α-carbonyl nitrile oxides. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (n.d.). 1,3‐Dipolar cycloaddition reaction of nitrile oxides. [Link]

  • Tolstikov, A. S., et al. (2022). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. MDPI. [Link]

  • Beltrame, P., et al. (1974). Behaviour of nitrile oxides towards nucleophiles. Part III. Dimerisation of aromatic nitrile oxides catalysed by trimethylamine. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Sibi, M. P., & Itoh, K. (2014). Metal-catalyzed 1,3-dipolar cycloaddition reactions of nitrile oxides. Organic & Biomolecular Chemistry. [Link]

  • Chalyk, B. A., & Grygorenko, O. O. (2019). Mini-Review: Organic Catalysts in the 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides. Frontiers in Chemistry. [Link]

  • Beltrame, P., et al. (1974). Behaviour of nitrile oxides towards nucleophiles. Part III. Dimerisation of aromatic nitrile oxides catalysed by trimethylamine. Semantic Scholar. [Link]

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Stability of the isoxazole N-O bond under reductive conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Stability of the Isoxacle N-O Bond Under Reductive Conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoxazole-containing compounds. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of the isoxazole N-O bond during reduction reactions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you navigate the complexities of your experiments.

Introduction: The Isoxazole Moiety - A Double-Edged Sword

The isoxazole ring is a valuable heterocycle in medicinal chemistry and drug discovery, present in numerous clinically approved drugs.[1][2][3] Its utility stems from its ability to act as a bioisostere for other functional groups and its participation in various biological interactions.[2][4] However, the inherent reactivity of the isoxazole ring, particularly the lability of the N-O bond, presents a significant challenge during synthetic transformations, especially under reductive conditions.[5][6][7] Cleavage of this bond can lead to a variety of desired or undesired products, making a thorough understanding of its stability paramount for successful and reproducible synthetic outcomes.

This guide is structured to address common questions and problems encountered in the laboratory. We will explore the factors influencing N-O bond stability, provide guidance on selecting appropriate reducing agents for chemoselective transformations, and offer detailed troubleshooting protocols for when your reactions do not proceed as planned.

Frequently Asked Questions (FAQs)

Q1: How stable is the isoxazole N-O bond to common reducing agents?

The stability of the isoxazole N-O bond is highly dependent on the choice of reducing agent and the substitution pattern of the isoxazole ring.[5][6] Generally, the N-O bond is susceptible to cleavage under many reductive conditions.

  • Strong Hydride Reagents (e.g., Lithium Aluminum Hydride - LiAlH₄): These are potent reducing agents that readily cleave the N-O bond. The reduction of isoxazoles with LiAlH₄ can yield a variety of products, including 1,3-amino alcohols and aziridines.[8][9][10][11] The product distribution can be influenced by factors such as the solvent and the substituents on the isoxazole ring.[8]

  • Catalytic Hydrogenation (e.g., H₂/Pd, Raney Nickel): Catalytic hydrogenation is a common method for N-O bond cleavage.[12][13] Raney Nickel, in particular, is frequently used for the reductive cleavage of isoxazolines to afford β-hydroxy ketones.[14][15] However, the conditions can sometimes be harsh and may affect other functional groups.

  • Dissolving Metal Reductions & Other Reagents: Other reagents like Molybdenum Hexacarbonyl (Mo(CO)₆) in the presence of water can effect reductive ring opening to give β-aminoenones.[16][17] Similarly, reagents like samarium iodide (SmI₂) and low-valent titanium have also been employed for N-O bond cleavage.[14][18]

Q2: I want to reduce another functional group in my molecule without cleaving the isoxazole ring. Is this possible?

Yes, achieving chemoselectivity is a common challenge. The key is to choose a reducing agent that is mild enough to leave the isoxazole ring intact while still being effective for the desired transformation.

  • Sodium Borohydride (NaBH₄): In many cases, NaBH₄ is a suitable choice for the reduction of aldehydes and ketones in the presence of an isoxazole ring.[19][20][21] It is generally less reactive than LiAlH₄ and often does not affect the N-O bond under standard conditions.[20][22]

  • Tin(II) Chloride (SnCl₂): This reagent is often used for the selective reduction of nitro groups to amines in the presence of other sensitive functionalities, including isoxazoles.[23]

  • Poisoned Catalysts: For catalytic hydrogenations, using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead), can sometimes allow for the selective reduction of more reactive functional groups, like alkynes, without affecting the isoxazole ring.[23]

Q3: My isoxazole ring is opening under what I thought were mild reductive conditions. What could be the cause?

Several factors beyond the choice of reducing agent can influence the stability of the isoxazole N-O bond:

  • Substituent Effects: The electronic nature and steric bulk of the substituents on the isoxazole ring can significantly impact its stability. Electron-withdrawing groups can sometimes make the ring more susceptible to cleavage.

  • Reaction Temperature: Higher reaction temperatures can promote N-O bond cleavage, even with milder reducing agents.[24] It is often advisable to perform reductions at lower temperatures (e.g., 0 °C to room temperature) and monitor the reaction progress carefully.

  • pH of the Reaction Medium: The stability of the isoxazole ring can be pH-dependent.[25] Strongly acidic or basic conditions can facilitate ring opening. For instance, leflunomide's isoxazole ring is more prone to opening under basic conditions.[25]

  • Solvent Effects: The choice of solvent can influence the reactivity of the reducing agent and the stability of the isoxazole ring.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments and provides a systematic approach to troubleshooting.

Issue 1: Unexpected Isoxazole Ring Cleavage During a Reduction Reaction

You are attempting to reduce a functional group (e.g., a ketone) in the presence of an isoxazole ring, but you are observing byproducts resulting from N-O bond cleavage.

Troubleshooting Workflow:

G start Unexpected Ring Cleavage Observed reagent Re-evaluate the Reducing Agent start->reagent Is the reagent too harsh? temp Lower the Reaction Temperature reagent->temp Using a milder reagent (e.g., NaBH₄) outcome Successful Selective Reduction reagent->outcome Problem Solved ph Check the Reaction pH temp->ph Run at 0°C or lower temp->outcome Problem Solved substituents Consider Substituent Effects ph->substituents Buffer the reaction if necessary ph->outcome Problem Solved protect Consider a Protecting Group Strategy substituents->protect Are there activating groups on the isoxazole? protect->outcome If all else fails

Troubleshooting Low Yields in Isoxazole Synthesis.

Step-by-Step Troubleshooting:

  • Assess the Reducing Agent: If you are using a strong reducing agent like LiAlH₄, consider switching to a milder one such as sodium borohydride (NaBH₄).[20] If reducing a nitro group, tin(II) chloride is a good alternative to catalytic hydrogenation.[23]

  • Optimize Reaction Temperature: Run the reaction at a lower temperature (e.g., 0 °C or even -78 °C) and monitor the progress by TLC or LC-MS. Slower reaction times at lower temperatures are preferable to rapid reactions with byproduct formation.[24]

  • Control the pH: If your reaction conditions are acidic or basic, consider if this might be contributing to ring opening. Buffering the reaction mixture may be necessary.

  • Analyze Substituent Effects: Be aware of any electron-withdrawing or activating groups on the isoxazole ring that might make it more labile.

  • Protecting Group Strategy: In complex syntheses, it may be necessary to carry the functionality that requires reduction through a few steps before forming the isoxazole ring, or vice-versa.

Issue 2: Low or No Yield in a Desired N-O Bond Cleavage Reaction

You are intentionally trying to cleave the isoxazole N-O bond to obtain a specific product (e.g., a β-hydroxy ketone), but the reaction is sluggish or not proceeding.

Troubleshooting Workflow:

G start Low or No N-O Bond Cleavage reagent Increase Reagent Equivalents/Activity start->reagent Is the reagent active? temp Increase Reaction Temperature reagent->temp Try a stronger reducing agent or more equivalents outcome Successful Ring Opening reagent->outcome Problem Solved catalyst Evaluate the Catalyst (if applicable) temp->catalyst Reflux the reaction temp->outcome Problem Solved solvent Screen Different Solvents catalyst->solvent Check catalyst activity/loading catalyst->outcome Problem Solved solvent->outcome Problem Solved

Troubleshooting Inefficient N-O Bond Cleavage.

Step-by-Step Troubleshooting:

  • Reagent Activity: Ensure your reducing agent is active. For example, LiAlH₄ can decompose upon exposure to moisture. Use freshly opened or properly stored reagents. For catalytic hydrogenations, ensure the catalyst is not poisoned or deactivated.

  • Increase Reagent Equivalents: Stoichiometry is crucial. You may need to increase the equivalents of the reducing agent.

  • Elevate the Temperature: Some N-O bond cleavage reactions require heating to proceed at a reasonable rate.[24] Refluxing the reaction mixture may be necessary.

  • Catalyst Choice and Additives: For catalytic reductions, the choice of catalyst and support can be critical. In some cases, additives are necessary. For example, the combination of Raney Nickel with AlCl₃ has been shown to be effective for the N-O bond cleavage of certain isoxazolines where other reagents failed.[14][24]

  • Solvent Screening: The solvent can play a significant role. For instance, the product ratio in LiAlH₄ reductions can be solvent-dependent.[8] Consider screening a few different solvents.

Experimental Protocols

Protocol 1: Selective Reduction of a Ketone in the Presence of an Isoxazole Ring using Sodium Borohydride

This protocol describes a general procedure for the chemoselective reduction of a ketone to a secondary alcohol without affecting a co-existing isoxazole moiety.

Materials:

  • Isoxazole-containing ketone (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 - 2.0 eq)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the isoxazole-containing ketone in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride in small portions over 10-15 minutes.

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC or LC-MS.

  • Once the starting material is consumed (typically 1-3 hours), slowly quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent like DCM or EtOAc.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Protocol 2: Reductive Cleavage of an Isoxazoline to a β-Hydroxy Ketone using Raney Nickel

This protocol outlines a general method for the N-O bond cleavage of an isoxazoline to yield a β-hydroxy ketone.

Materials:

  • Isoxazoline substrate (1.0 eq)

  • Raney Nickel (catalytic amount, typically 50% w/w slurry in water)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Boric acid (optional, can aid in hydrolysis of the intermediate imine)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Celite®

Procedure:

  • To a solution of the isoxazoline in ethanol or methanol in a round-bottom flask, add Raney Nickel.

  • If desired, add boric acid (1.0 - 2.0 eq).

  • Purge the flask with hydrogen gas and stir the reaction mixture under a hydrogen atmosphere (balloon pressure or in a Parr apparatus).

  • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric when dry. Keep the filter cake wet with solvent.

  • Rinse the filter cake with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Data Summary

The outcome of reducing isoxazole-containing compounds is highly dependent on the chosen reagent. The following table summarizes the expected products with common reducing agents.

Reducing AgentTypical Product(s) from Isoxazole/Isoxazoline CleavageChemoselectivity Notes
LiAlH₄ 1,3-Amino alcohols, Aziridines[8][9][10][11]Generally not chemoselective; will reduce many other functional groups.
NaBH₄ Isoxazole ring is often stable[20]Good for reducing aldehydes and ketones in the presence of isoxazoles.[19][21]
H₂/Raney Ni β-Hydroxy ketones (from isoxazolines)[14][15]Can be harsh; may reduce other functional groups like alkenes and alkynes.
H₂/Pd-C γ-Amino alcohols, β-hydroxy ketonesSimilar to Raney Ni, can be quite reactive.
Mo(CO)₆/H₂O β-Aminoenones[16][17]Milder than catalytic hydrogenation for some substrates.
Fe/NH₄Cl β-Hydroxy ketones (from isoxazolines)[26]A milder alternative to catalytic hydrogenation.
SnCl₂ Isoxazole ring is generally stableExcellent for the selective reduction of nitro groups.[23]

References

  • Khurana, A. L., & Unrau, A. M. (1975). Reduction of Some Alkylisoxazoles with Lithium Aluminum Hydride. Canadian Journal of Chemistry, 53(20), 3011–3014. [Link]

  • Memeo, M. G., Mella, M., & Quadrelli, P. (2017). The Chemoselective Reduction of Isoxazoline γ-Lactams Through Iminium Aza-Diels-Alder Reactions: A Short-Cut Synthesis of Aminols as Valuable Intermediates towards Nucleoside Derivatives. Molecules, 22(10), 1649. [Link]

  • Khurana, A. L., & Unrau, A. M. (1975). Reduction of Some Alkylisoxazoles with Lithium Aluminum Hydride. Canadian Journal of Chemistry. [Link]

  • Nitta, M., & Kobayashi, T. (1982). Reductive ring opening of isoxazoles with Mo(CO)6 and water. Journal of the Chemical Society, Chemical Communications, (15), 877–878. [Link]

  • Doleschall, G., & Seres, P. (1988). Reduction of 4-cyanoisoxazoles with lithium aluminum hydride. Synthesis of 5-aminoisoxazoles. The Journal of Organic Chemistry, 53(24), 5683–5686. [Link]

  • Khurana, A. L., & Unrau, A. M. (1975). Reduction of Some Alkylisoxazoles with Lithium Aluminum Hydride. Canadian Journal of Chemistry. [Link]

  • Gagnon, D., & Spino, C. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry, 10, 2200–2206. [Link]

  • Kuwano, R., Kameyama, T., & Ikemi, R. (2007). Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. Molecules, 12(9), 2145–2154. [Link]

  • Nitta, M., & Kobayashi, T. (1982). Reductive Ring Opening of lsoxazoles with M O ( C Q ) ~ and Water. Journal of the Chemical Society, Chemical Communications. [Link]

  • Khurana, A. L., & Unrau, A. M. (1975). Reduction of Some Alkylisoxazoles with Lithium Aluminum Hydride. ResearchGate. [Link]

  • BenchChem. (2025). Stability issues of 3-Chloro-1,2-oxazole under various conditions. BenchChem.
  • BenchChem. (2025).
  • Morressier. (2019).
  • Reddy, T. R., & Ghorai, P. (2021). Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib. The Journal of Organic Chemistry, 86(6), 4814–4824. [Link]

  • Perboni, A., et al. (2007). A Convenient and Chemoselective Method for the Reductive Ring Cleavage of Isoxazoles and Isoxazolines with EtMgBr/Ti(O i Pr) 4 Reagent.
  • Curran, D. P. (1982). Reduction of .DELTA.2-isoxazolines. 3. Raney nickel catalyzed formation of .beta.-hydroxy ketones. Journal of the American Chemical Society, 104(14), 4024–4026. [Link]

  • BenchChem. (2025). Troubleshooting N-O bond cleavage in isoxazole reactions. BenchChem.
  • Beitle, N., & Schoffstall, A. (2024). Isoxazole ring-opening by transfer hydrogenation.
  • Jiang, D., & Chen, Y. (2008). Reduction of Delta2-isoxazolines to beta-hydroxy ketones with iron and ammonium chloride as reducing agent. The Journal of Organic Chemistry, 73(22), 9181–9183. [Link]

  • BenchChem. (2025). Troubleshooting regioselectivity in isoxazole synthesis. BenchChem.
  • Movassaghi, M., & Hill, M. D. (2006). Substituted pyridines from isoxazoles: scope and mechanism. Organic & Biomolecular Chemistry, 4(15), 2893–2896. [Link]

  • ResearchGate. (2025). An unexpected transformation by reduction of isoxazolines.
  • ResearchGate. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?.
  • ResearchGate. (2019). Reduction using sodium borohyride?.
  • Wikipedia. (n.d.). Isoxazole. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Kashima, C., et al. (1978). New conversion of 3,5-disubstituted isoxazoles to .alpha.,.beta.-unsaturated ketones. The Journal of Organic Chemistry. [Link]

  • Zaitsev, A. V., et al. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules, 27(12), 3845. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2019). Future Journal of Pharmaceutical Sciences. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). National Institutes of Health. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2023). MDPI. [Link]

  • Shah, K. H., Tilak, B. D., & Venkataraman, K. (n.d.). Raney nickel reductions-part i.
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Technical Support Center: Refinement of Purification Protocols for Isoxazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Isoxazole-3-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important heterocyclic compound. Our goal is to provide not just procedural steps, but the underlying chemical logic to empower you to make informed decisions in your laboratory work.

The synthesis of isoxazole derivatives is a cornerstone in medicinal chemistry, providing scaffolds for a vast array of therapeutic agents.[1][2] this compound, typically synthesized via the hydrazinolysis of a corresponding ester like ethyl isoxazole-3-carboxylate, serves as a critical building block.[3] However, achieving high purity can be a significant bottleneck. This guide addresses the most frequent and challenging purification hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing this compound?

The primary impurities stem directly from the common synthetic route: the reaction of an isoxazole-3-carboxylate ester with hydrazine hydrate.[3][4] You should anticipate:

  • Unreacted Starting Material: The parent ester (e.g., ethyl or methyl isoxazole-3-carboxylate) is a common impurity if the reaction does not go to completion.

  • Excess Hydrazine Hydrate: Hydrazine is typically used in excess to drive the reaction forward. It is highly polar and must be removed.

  • Side-Reaction Products: Depending on the reaction conditions (e.g., excessive heat), ring-opening or other degradation products can form.

Q2: What is the first analytical step I should take with my crude product?

Before attempting any purification, it is crucial to perform a preliminary analysis using Thin-Layer Chromatography (TLC) . TLC provides a rapid assessment of the reaction's success and the complexity of the impurity profile.[5]

  • Spot your crude reaction mixture alongside the starting ester.

  • The product, this compound, is significantly more polar than its parent ester. It should have a much lower Retention Factor (Rf) on a silica plate.

  • This initial TLC will inform your choice between recrystallization and column chromatography.

Q3: Is this compound generally a solid or an oil?

Pure this compound is expected to be a solid at room temperature. If your final product is an oil or a waxy semi-solid, it is a strong indication of persistent impurities (such as residual solvent or unreacted starting materials) that are causing melting point depression.

Troubleshooting Purification Challenges

This section provides in-depth, step-by-step guidance for overcoming specific purification problems.

Problem 1: My product precipitated from the reaction, but the purity is low after filtration.

Causality: Direct precipitation from a reaction mixture often traps unreacted starting materials and byproducts within the crystal lattice of the desired product. Simple filtration is rarely sufficient for achieving high purity.

Solution: Recrystallization

Recrystallization is the most effective method for purifying a solid crude product.[6] The key is selecting an appropriate solvent or solvent system.

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: The ideal solvent should dissolve the compound poorly at low temperatures but completely at its boiling point. Test small batches of your crude product in various solvents. Ethanol, methanol, water, or mixtures like ethanol/water are common starting points.[3]

  • Dissolution: In a flask, add the minimum amount of hot solvent required to fully dissolve the crude solid. Adding too much solvent is a common cause of low recovery yield.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Rapid cooling (e.g., plunging into an ice bath) leads to the formation of small, impure crystals. Once at room temperature, cooling can be completed in an ice bath to maximize precipitation.

  • Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.[7]

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Solvent SystemApplication Notes
Ethanol or MethanolOften a good starting point. The product may have moderate solubility even when cold, potentially reducing yield.
WaterThe product may have low solubility. Can be used as an anti-solvent.
Ethanol/WaterA powerful solvent pair. Dissolve in hot ethanol and add hot water dropwise until turbidity persists, then clarify with a drop of ethanol.
Ethyl Acetate/HexanesA less polar option if non-polar impurities are the primary issue.
Problem 2: My product is an oil or fails to crystallize.

Causality: This indicates significant impurity levels or the presence of a persistent solvent. The impurities disrupt the crystal lattice formation.

Solution: Column Chromatography

Column chromatography is the preferred method for separating compounds with different polarities and is essential when recrystallization fails.[8]

Purification Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification A Crude Product B Dissolve in Minimum Solvent (e.g., DCM) A->B C Adsorb onto Silica Gel B->C E Load Sample C->E D Pack Column with Silica in Non-Polar Eluent D->E F Elute with Solvent Gradient (e.g., Hexane -> EtOAc) E->F G Collect Fractions (Monitor by TLC) F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Final Purity Analysis (NMR, MP, HPLC) I->J

Caption: A typical workflow for purification by column chromatography.

Step-by-Step Chromatography Protocol:

  • TLC Optimization: Before running a column, optimize your solvent system (eluent) using TLC. The goal is to find a solvent mixture that provides a target Rf value of 0.25-0.35 for this compound, with good separation from all impurities.[8]

  • Column Packing: Pack a glass column with silica gel slurried in your initial, least polar eluent (e.g., 100% Hexane or a high-Hexane mixture). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve your crude oil in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel, evaporate the solvent to get a dry, free-flowing powder ("dry loading"). Carefully add this to the top of your packed column.

  • Elution: Begin eluting with the non-polar solvent. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane). This gradient elution will move compounds down the column at different rates.

  • Fraction Collection: Collect the eluent in a series of test tubes. Analyze the fractions by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product, which should now be a solid.

Common TLC/Column Solvent Systems (Eluents)PolarityNotes
Hexane / Ethyl Acetate (e.g., 1:1 to 1:4)Low-MedExcellent starting point for many organic compounds.
Dichloromethane / Methanol (e.g., 98:2 to 95:5)Med-HighUseful for more polar compounds that do not move in Hexane/EtOAc.
Addition of Triethylamine (0.5-1%)-Can reduce "streaking" of basic compounds (like hydrazides) on silica gel.[8]
Problem 3: The yield is very low after column chromatography.

Causality: This can be due to irreversible adsorption of the product onto the silica gel, using an improper solvent gradient, or co-elution of the product with a closely-related impurity.

Solution: Systematic Troubleshooting

Troubleshooting Low Yield start Low Yield After Column Chromatography q1 Did the product elute from the column? (Check TLC of final fractions) start->q1 sol1 Product is still on the column. Flush with a very polar solvent (e.g., 10% MeOH in DCM). q1->sol1 No sol2 Product co-eluted with impurity. Re-run column with a shallower solvent gradient or try a different stationary phase (e.g., Alumina). q1->sol2 Yes sol3 Product degraded on silica. Consider deactivating silica with water or triethylamine, or use a different purification method. sol2->sol3 If problem persists

Caption: A decision-making flowchart for troubleshooting low chromatography yields.

  • Check for Irreversible Adsorption: After your run, flush the column with a highly polar solvent (e.g., 10% Methanol in Dichloromethane) and check this flush by TLC. If your product appears, it was sticking too strongly to the silica.

  • Refine the Solvent Gradient: If your product co-eluted with an impurity, the separation power was insufficient. Re-run the column using a shallower gradient (i.e., increase the polarity more slowly) to improve resolution.

  • Consider Product Stability: Isoxazoles can sometimes be sensitive to acidic silica gel.[8] If you suspect degradation, you can either use a different stationary phase like neutral alumina or "deactivate" the silica by pre-treating it with a small amount of triethylamine in your eluent.[8]

Final Purity Assessment

Once purified, the identity and purity of your this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.[9]

  • High-Performance Liquid Chromatography (HPLC): To determine purity with high accuracy.[]

  • Melting Point (MP): A sharp melting point close to the literature value indicates high purity.

By methodically applying these principles and troubleshooting steps, you can reliably achieve high-purity this compound, enabling the next steps in your research and development pipeline.

References

  • Naina Kuey, M. C., & Talniya, N. C. (2024). Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. Educational Administration: Theory and Practice, 30(5), 9361–9371. Available at: [Link]

  • da Silva, G. V. J., et al. (2019). Synthesis and Antiprotozoal Profile of 3,4,5‐Trisubstituted Isoxazoles. ChemistrySelect, 4(25), 7481-7486. Available at: [Link]

  • Khatun, N., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32948-32975. Available at: [Link]

  • Maciag, M., et al. (2018). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules, 23(11), 2999. Available at: [Link]

  • D'Huyvetter, C., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A, 1507, 139-146. Available at: [Link]

  • Naina, K., Chahar, M., & Talniya, N. C. (2024). Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. Educational Administration: Theory and Practice, 30(5), 9361-9371. Available at: [Link]

  • Wang, Z., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13645-13655. Available at: [Link]

  • Naina, K., Chahar, M., & Talniya, N. C. (2024). View of Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. Educational Administration: Theory and Practice. Available at: [Link]

  • Omar, H. M. A., & Youns, M. M. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences, 27(2), 1-10. Available at: [Link]

  • Patel, J. S., & Vala, K. S. (2019). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. International Journal of ChemTech Research, 12(4), 1-8. Available at: [Link]

  • Gallego, M., & Perez-Bendito, D. (1992). Determination of carbohydrazide at trace and subtrace levels. Talanta, 39(10), 1313-1316. Available at: [Link]

  • Maciąg, M., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2901. Available at: [Link]

  • Al-Soud, Y. A., & Al-Masoudi, N. A. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2088-2098. Available at: [Link]

  • Khatun, N., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32948-32975. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the 1H and 13C NMR Spectral Analysis of Isoxazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Isoxazole-3-carbohydrazide, a molecule of interest for its potential pharmacological applications, presents a unique opportunity to demonstrate the power of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis of the 1H and 13C NMR spectra of this compound, offering a comparative perspective with alternative analytical techniques and the underlying rationale for experimental design.

The Strategic Importance of NMR in Heterocyclic Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the unambiguous determination of molecular structure in solution. For a molecule like this compound, with its distinct aromatic and functional group protons and carbons, NMR provides a detailed roadmap of the atomic connectivity and chemical environment. Unlike broader spectroscopic techniques, NMR allows for the precise assignment of each hydrogen and carbon atom, which is critical for confirming synthesis, identifying impurities, and understanding structure-activity relationships.

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, exhibits characteristic chemical shifts for its protons and carbons. The substitution pattern significantly influences these shifts, making NMR an exquisitely sensitive tool for confirming the regiospecificity of synthesis. The carbohydrazide moiety introduces additional informative signals and potential hydrogen bonding interactions that can be probed by NMR.

Predicted 1H and 13C NMR Spectral Analysis of this compound

Chemical Structure

Figure 1: Chemical structure of this compound.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is strategic; its ability to solubilize a wide range of compounds and its hydrogen-bond accepting nature can help to resolve the exchangeable protons of the carbohydrazide group.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Justification
H4~6.8 - 7.2d~1.5 - 2.5The H4 proton of the isoxazole ring is expected to appear as a doublet due to coupling with H5. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent nitrogen and the C3-substituent.
H5~8.7 - 9.1d~1.5 - 2.5The H5 proton is adjacent to the ring oxygen and is typically the most downfield of the isoxazole ring protons. It will appear as a doublet coupled to H4.
-NH-~10.0 - 10.5s (br)-The amide proton is expected to be a broad singlet and significantly downfield due to the deshielding effect of the adjacent carbonyl group and potential hydrogen bonding.
-NH₂~4.5 - 5.0s (br)-The terminal amino protons are also expected to be a broad singlet. Their chemical shift can be variable and is sensitive to concentration and temperature.

Note: Chemical shifts are predictions and may vary based on experimental conditions.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
Carbon Predicted Chemical Shift (δ, ppm) Justification
C3~158 - 162This carbon is attached to the electronegative oxygen and nitrogen atoms of the ring and the electron-withdrawing carbohydrazide group, causing it to be significantly downfield.
C4~105 - 110The C4 carbon is typically the most upfield of the isoxazole ring carbons.
C5~150 - 155The C5 carbon, attached to the ring oxygen, appears at a downfield chemical shift.
C=O~165 - 170The carbonyl carbon of the carbohydrazide group is expected in this region, characteristic of amide-like carbonyls.

Experimental Protocol for NMR Analysis

To ensure high-quality, reproducible data, a systematic approach to sample preparation and instrument setup is paramount.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing a Weigh 5-10 mg of this compound b Dissolve in 0.6 mL of DMSO-d₆ a->b c Vortex to ensure homogeneity b->c d Transfer to a 5 mm NMR tube c->d e Lock and Shim d->e f Acquire ¹H Spectrum e->f g Acquire ¹³C Spectrum f->g h Acquire 2D Spectra (COSY, HSQC, HMBC) g->h i Fourier Transform j Phase and Baseline Correction i->j k Integration and Peak Picking j->k l Structural Assignment k->l

Figure 2: Standard workflow for NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of purified this compound into a clean, dry vial. Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum that would obscure the analyte signals. Vortex the sample until the solid is completely dissolved. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent, which compensates for any magnetic field drift during the experiment. "Shimming" is then performed to optimize the homogeneity of the magnetic field, resulting in sharp, well-resolved peaks.

  • ¹H NMR Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired. Key parameters to consider are the number of scans (typically 8-16 for a sample of this concentration), the spectral width, and the relaxation delay.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is then acquired. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (typically 1024 or more) is required to achieve a good signal-to-noise ratio.

  • 2D NMR Experiments (Optional but Recommended): For unambiguous assignment, two-dimensional NMR experiments are invaluable.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This would confirm the coupling between H4 and H5.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is crucial for connecting different parts of the molecule, for example, correlating the H4 proton to the C3 and C5 carbons.

Comparative Analysis with Alternative Spectroscopic Techniques

While NMR is the gold standard for structural elucidation, a multi-technique approach provides a more complete characterization of a compound.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Provides the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight and elemental composition (with high-resolution MS). Fragmentation patterns can offer structural clues.High sensitivity, requires very small sample amounts.Does not provide detailed connectivity information; isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their vibrational frequencies (e.g., C=O, N-H, C=N).Fast, non-destructive, and provides a "fingerprint" of the molecule.Does not provide information on the carbon-hydrogen framework; complex spectra can be difficult to interpret fully.
UV-Vis Spectroscopy Provides information about the electronic transitions within the molecule, particularly for conjugated systems like the isoxazole ring.Simple, quantitative, and can be used to monitor reactions.Provides limited structural information; many compounds may have similar spectra.

Synergistic Approach:

The most robust characterization of this compound is achieved by combining these techniques. For instance, Mass Spectrometry would confirm the expected molecular weight of 127.10 g/mol . IR spectroscopy would show characteristic absorption bands for the N-H stretches of the hydrazide, the C=O stretch of the carbonyl group, and the C=N and C=C stretches of the isoxazole ring. UV-Vis spectroscopy would reveal the electronic absorption properties of the conjugated system. However, only NMR spectroscopy can definitively establish the precise connectivity of all atoms in the molecule.

Conclusion

The comprehensive NMR analysis of this compound, guided by predictive data from analogous structures, provides a powerful framework for its structural verification. The detailed ¹H and ¹³C NMR spectra, supported by a robust experimental protocol, offer unparalleled insight into the molecular architecture. When integrated with data from complementary techniques such as Mass Spectrometry and IR Spectroscopy, a complete and unambiguous characterization is achieved. This multi-faceted analytical approach is indispensable for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Beilstein Journal of Organic Chemistry : Supporting Information for Lewis acid-promoted direct synthesis of isoxazole derivatives. [Link]

  • PubChem : Isoxazole | C3H3NO | CID 9254. [Link]

  • ResearchGate : Synthesis of 3‐carbohydrazide derivatives. [Link]

  • SpectraBase : 5-(4-Bromophenyl)this compound - Optional[13C NMR] - Chemical Shifts. [Link]

  • Science Arena Publications : Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. [Link]

  • ACG Publications : Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. [Link]

  • MDPI : Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. [Link]

A Researcher's Guide to FT-IR Spectroscopy for Isoxazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, the isoxazole ring, an azole with an oxygen atom adjacent to the nitrogen, is a privileged scaffold found in numerous biologically active molecules.[1][2] Its synthesis, often achieved through methods like the reaction of 1,3-dicarbonyl compounds with hydroxylamine, requires meticulous monitoring to ensure successful ring formation.[2][3][4] This guide provides an in-depth, comparative analysis of using Fourier-Transform Infrared (FT-IR) spectroscopy to unequivocally confirm the formation of the isoxazole ring, moving beyond a simple checklist of peaks to a nuanced understanding of the spectral transformation.

The "Why" Behind the Wavenumbers: A Mechanistic Approach to Spectral Interpretation

Successful FT-IR analysis hinges on understanding the vibrational changes that occur as reactants are converted into products. The formation of an isoxazole ring from a 1,3-dicarbonyl compound and hydroxylamine hydrochloride is a classic example of cyclocondensation.[5] From an FT-IR perspective, we are looking for two key events: the disappearance of characteristic reactant functional groups and the emergence of new vibrational modes associated with the newly formed heterocyclic ring.

A simplistic approach might be to just look for a "C=N" stretch. However, a rigorous, trustworthy analysis requires a more comprehensive view. We must consider the entire spectral landscape to build a self-validating case for isoxazole formation. This involves tracking the disappearance of the strong carbonyl (C=O) stretch of the 1,3-diketone and the broad O-H and N-H stretches of hydroxylamine, while simultaneously observing the appearance of the characteristic isoxazole ring vibrations.

Comparative FT-IR Analysis: From Reactants to Product

Let's dissect the expected spectral changes in a typical isoxazole synthesis.

Reactant Spectra: The Starting Point
  • 1,3-Dicarbonyl Compound (e.g., a 1,3-diketone): The most prominent feature will be a strong, sharp absorption band corresponding to the C=O stretching vibration, typically in the range of 1670-1780 cm⁻¹.[6][7] The exact position can be influenced by conjugation and the specific structure of the diketone. Additionally, C-H stretching vibrations of the alkyl or aryl groups will be observed around 2850-3100 cm⁻¹.[8]

  • Hydroxylamine Hydrochloride (NH₂OH·HCl): The FT-IR spectrum of hydroxylamine hydrochloride is characterized by broad and strong absorption bands in the high-frequency region, typically between 2500 and 3300 cm⁻¹, which are attributable to the O-H and N-H stretching vibrations of the hydroxylammonium ion.[9] These broad features are a result of extensive hydrogen bonding in the solid state.

Product Spectrum: The Isoxazole Signature

The formation of the isoxazole ring introduces a new set of vibrational modes. The key is to look for a constellation of peaks that, together, provide unambiguous evidence of the new heterocyclic structure.

Key Vibrational Modes of the Isoxazole Ring:

Vibrational ModeTypical Wavenumber Range (cm⁻¹)IntensityNotes
C=N Stretch 1610 - 1643Medium to StrongThis is a primary indicator of isoxazole ring formation.[1][10]
C=C Stretch 1573 - 1613MediumOften observed in conjunction with the C=N stretch, particularly in substituted isoxazoles.[1]
Ring Breathing/Stretching ~1370 - 1450VariableThese are complex vibrations involving the entire ring system.
N-O Stretch 1110 - 1168MediumA crucial band confirming the integrity of the isoxazole core.[10]
C-O Stretch ~1222MediumAnother important vibration within the heterocyclic ring.[11]

The Disappearing Act: Confirming Reactant Consumption

Just as important as the appearance of new peaks is the disappearance of reactant signals. A successful reaction will show:

  • Complete or significant reduction in the intensity of the C=O stretching band from the 1,3-dicarbonyl compound.[10]

  • Disappearance of the broad O-H and N-H stretching bands associated with hydroxylamine hydrochloride.

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines a general procedure for the synthesis of a 3,5-disubstituted isoxazole and the accompanying FT-IR analysis.

Synthesis of 3,5-Disubstituted Isoxazole
  • Reactant Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.1 equivalents) to the solution.

  • Base Addition: Add a base, such as pyridine or an aqueous solution of sodium hydroxide, to neutralize the hydrochloride and facilitate the reaction.[3]

  • Reaction: Reflux the reaction mixture for an appropriate time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture, pour it into cold water, and extract the product with a suitable organic solvent. The crude product can then be purified by recrystallization or column chromatography.

FT-IR Analysis Workflow

FTIR_Workflow cluster_reactants Reactant Analysis cluster_reaction Synthesis cluster_product Product Analysis cluster_analysis Comparative Analysis Reactant1 Acquire FT-IR of 1,3-Dicarbonyl Reaction Perform Isoxazole Synthesis Reactant1->Reaction Compare Compare Reactant and Product Spectra Reactant1->Compare Reactant2 Acquire FT-IR of Hydroxylamine HCl Reactant2->Reaction Reactant2->Compare Product Acquire FT-IR of Purified Product Reaction->Product Product->Compare Confirm Confirm Disappearance of Reactant Peaks and Appearance of Isoxazole Peaks Compare->Confirm

Caption: Workflow for FT-IR based confirmation of isoxazole synthesis.

Data in Focus: A Comparative Table of Expected FT-IR Absorptions

Functional GroupReactant/ProductCharacteristic Absorption (cm⁻¹)Expected Change Upon Reaction
C=O (Carbonyl) Reactant (1,3-Diketone)1670 - 1780 (strong, sharp)[6][7]Disappears
O-H / N-H Reactant (Hydroxylamine HCl)2500 - 3300 (strong, broad)[9]Disappears
C=N (Imine) Product (Isoxazole)1610 - 1643 (medium-strong)[1][10]Appears
C=C (Alkene) Product (Isoxazole)1573 - 1613 (medium)[1]Appears
N-O (Oxime-ether) Product (Isoxazole)1110 - 1168 (medium)[10]Appears
C-O (Ether) Product (Isoxazole)~1222 (medium)[11]Appears

Visualizing the Transformation: A Logical Flow

The process of confirming isoxazole ring formation via FT-IR is a logical progression of observations.

logical_flow Start Analyze Reactant Spectra Observe_CO Observe Strong C=O Stretch (1670-1780 cm⁻¹) Start->Observe_CO Observe_OH_NH Observe Broad O-H/N-H Stretches (2500-3300 cm⁻¹) Start->Observe_OH_NH Synthesize Synthesize Isoxazole Observe_CO->Synthesize Observe_OH_NH->Synthesize Analyze_Product Analyze Product Spectrum Synthesize->Analyze_Product Disappearance_CO Confirm Disappearance of C=O Stretch Analyze_Product->Disappearance_CO Disappearance_OH_NH Confirm Disappearance of O-H/N-H Stretches Analyze_Product->Disappearance_OH_NH Appearance_CN Observe C=N Stretch (1610-1643 cm⁻¹) Analyze_Product->Appearance_CN Appearance_NO Observe N-O Stretch (1110-1168 cm⁻¹) Analyze_Product->Appearance_NO Conclusion Confirmation of Isoxazole Ring Formation Disappearance_CO->Conclusion Disappearance_OH_NH->Conclusion Appearance_CN->Conclusion Appearance_NO->Conclusion

Caption: Logical flow for confirming isoxazole formation using FT-IR.

Conclusion: Beyond a Spectrum, a Story of Transformation

Interpreting FT-IR spectra for isoxazole ring formation is not merely about identifying a few characteristic peaks. It's about narrating the chemical transformation from reactants to product. By adopting a comparative approach and understanding the underlying vibrational changes, researchers can confidently and authoritatively confirm the successful synthesis of this important heterocyclic scaffold. This rigorous methodology ensures the integrity of your research and provides a solid foundation for subsequent stages of drug discovery and development.

References

  • Akritopoulou-Zanze, I. et al. (Year). Synthesis of polycyclic isoxazoles. (Source not further specified).[5]

  • Ansari, F. Y. (Year). Synthesis and characterization of selected fused isoxazoles. (Source not further specified).[5]

  • Chauhan, S. S., & Joshi, Y. C. (2008). SOLID PHASE SYNTHESIS OF ISOXAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES UNDER MICROWAVE IRRADIATION. Rasayan Journal of Chemistry, 1(3), 475-480. [Link]

  • Davies, D. T. (1997). Aromatic heterocycles' chemistry. (Translator not specified). (Source not further specified).[12]

  • Gürbüz, D., et al. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Molecules, 25(21), 5183. [Link]

  • Hassan, A. A. A. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2-yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. Chemistry and Materials Research, 12(1), 7-13. [Link]

  • Karthikeyan, K. et al. (Year). Synthesis of fused isoxazoles. (Source not further specified).[5]

  • National Center for Biotechnology Information. (n.d.). Hydroxylamine HCl. PubChem. Retrieved January 19, 2026, from [Link]

  • Padmavathi, V. et al. (Year). Preparation of 5,7-diaryl-6,7,8-trihydrobenzo[3,4-d] isoxazolin-1-one. (Source not further specified).[5]

  • Sarvesh Kumar et al. (Year). Heteroaromatic annulation of 10,11-dihydro-11-[bis(methylthio)methylin]dibenzoxepino[1][13]-fused heterocycles. (Source not further specified).[5]

  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy, 32(9), 31-36. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Wikipedia contributors. (2023, December 29). Isoxazole. In Wikipedia, The Free Encyclopedia. Retrieved 19:15, January 19, 2026, from [Link]

  • Zaky, R. M., et al. (2021). Synthesis and Biofunctional Evaluation of Novel Isoxazole, C-Nucleoside, and Thioxopyrimidine Derivatives. Oriental Journal of Chemistry, 37(5), 1143-1150. [Link]

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A Senior Scientist's Guide to High-Resolution Mass Spectrometry of Isoxazole-3-carbohydrazide: An Objective Comparison of Modern Analytical Platforms

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the precise characterization of novel chemical entities is paramount. Isoxazole-3-carbohydrazide and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry, often serving as key building blocks for new therapeutic agents.[1][2] The unambiguous confirmation of their molecular formula and structure is a non-negotiable step in the discovery and quality control pipeline. High-Resolution Mass Spectrometry (HRMS) has emerged as the definitive technology for this purpose, offering unparalleled accuracy and sensitivity.[3][4]

This guide, written from the perspective of a senior application scientist, provides an in-depth comparison of leading HRMS technologies for the analysis of this compound. We will move beyond a simple recitation of specifications to explore the causality behind instrumental choices, present a robust experimental workflow, and interpret the resulting data, empowering researchers to make informed decisions for their analytical challenges.

The Imperative of High Resolution: Why Nominal Mass is Not Enough

Conventional mass spectrometry provides a nominal mass, which is the integer mass of a molecule. However, for a compound like this compound (C₄H₅N₃O₂), multiple elemental compositions can result in the same nominal mass. HRMS instruments measure the mass-to-charge ratio (m/z) to several decimal places, providing an "exact mass".[5] This precision allows for the confident determination of a unique elemental formula, a foundational requirement for structural elucidation and impurity identification.[6]

Comparing the Titans: Orbitrap vs. Time-of-Flight (TOF) for Small Molecule Analysis

The two dominant HRMS platforms in modern analytical laboratories are the Orbitrap and Time-of-Flight (TOF) mass analyzers. While both achieve high resolution, their underlying principles and performance characteristics present distinct advantages for specific applications.[7]

Orbitrap Mass Analyzer: This technology traps ions in an electrostatic field, where they oscillate around a central spindle-like electrode.[3] The frequency of this oscillation is directly related to the ion's m/z ratio. The key strength of the Orbitrap lies in its exceptionally high resolving power (often exceeding 100,000), which allows for the separation of ions with very small mass differences.[8]

Time-of-Flight (TOF) Mass Analyzer: In a TOF instrument, ions are accelerated by an electric field and travel down a flight tube to a detector.[9] Lighter ions travel faster and reach the detector first. The m/z ratio is determined by the ion's flight time. TOF analyzers are known for their high acquisition speed and broad mass range.

For the analysis of this compound, the choice between these platforms depends on the specific analytical goal.

FeatureOrbitrap (e.g., Thermo Scientific™ Q Exactive™ Series)Quadrupole Time-of-Flight (Q-TOF)Rationale for this compound Analysis
Resolving Power Exceptional (up to >240,000)[10]Very Good (up to 60,000)Orbitrap's superior resolution is advantageous for resolving the target compound from complex matrix components or closely related impurities with near-identical masses.
Mass Accuracy Excellent (<1-3 ppm with external calibration)[6]Excellent (<1-3 ppm with internal/external calibration)Both platforms provide sufficient mass accuracy to confidently determine the elemental formula of this compound.
Sensitivity High, especially in targeted modes (SIM, PRM)[11]HighBoth are highly sensitive, capable of detecting trace levels required for impurity profiling.
Acquisition Speed Moderate to FastVery FastQ-TOF's speed is beneficial for fast chromatography applications, though modern Orbitraps are fully compatible with UHPLC.[10]
Data Quality Often described as "cleaner" with higher quality raw data, requiring less aggressive deconvolution.[12]High quality, but may sometimes require more sophisticated data processing.[9]The high-quality raw data from an Orbitrap can simplify data interpretation and increase confidence in structural assignments, particularly for fragment ions.[12]

Verdict for this compound: While both platforms are highly capable, the superior resolving power and pristine data quality of an Orbitrap-based system offer a distinct advantage for definitive structural confirmation and challenging impurity profiling, where maximum certainty is required.[10]

Experimental Workflow: A Self-Validating Protocol for HRMS Analysis

The following protocol outlines a robust and self-validating workflow for the analysis of this compound. The inclusion of blanks and system suitability checks is critical for ensuring data integrity.

HRMS_Workflow cluster_prep 1. Sample & Standard Preparation cluster_lc 2. Liquid Chromatography Separation cluster_ms 3. HRMS Detection & Analysis cluster_data 4. Data Processing prep_sample Dissolve this compound in 50:50 ACN:H2O to 1 µg/mL lc_system UHPLC System (e.g., Vanquish Horizon) prep_sample->lc_system Inject Sample prep_blank Prepare Solvent Blank (50:50 ACN:H2O) prep_blank->lc_system Inject Blank (System Cleanliness) lc_column HILIC Column (for polar compound retention) lc_gradient Gradient Elution: ACN/Water with 0.1% Formic Acid ionization Ionization Source (Heated ESI, Positive Mode) mass_analyzer Mass Analyzer (Orbitrap @ R=120,000) ionization->mass_analyzer acquisition Data Acquisition: Full Scan (m/z 50-500) & dd-MS² (TopN=3, HCD) mass_analyzer->acquisition xic Extract Ion Chromatogram (XIC) for [M+H]+ acquisition->xic formula_id Elemental Formula Determination (<3 ppm error) xic->formula_id frag_analysis MS/MS Spectral Interpretation formula_id->frag_analysis report Generate Report frag_analysis->report Fragmentation_Pathway parent This compound [M+H]⁺ m/z 128.0460 frag1 Loss of NH₂NH₂ [C₄H₂NO₂]⁺ m/z 96.0080 parent:f2->frag1:f0 -H₄N₂ frag2 Loss of H₂N-N=C=O [C₃H₄N]⁺ m/z 54.0338 parent:f2->frag2:f0 -CH₂N₂O (rearrangement) frag4 Loss of N₂H₃ [C₄H₃O₂]⁺ m/z 95.0128 parent:f2->frag4:f0 -N₂H₃ frag3 Loss of CO & N₂H₂ [C₃H₄N]⁺ m/z 54.0338 frag1:f2->frag3:f0 -CO

Sources

Unveiling Molecular Architectures: A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of Isoxazole-3-Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, isoxazole derivatives have emerged as a cornerstone for the development of novel therapeutic agents, exhibiting a broad spectrum of biological activities.[1] Among these, isoxazole-3-carbohydrazide and its derivatives are of significant interest due to their versatile chemical reactivity and potential as scaffolds in drug design. The precise determination of their three-dimensional structure is not merely a confirmatory step but a critical prerequisite for understanding structure-activity relationships (SAR), optimizing lead compounds, and enabling rational drug design.

This guide provides an in-depth technical comparison of single-crystal X-ray diffraction (SCXRD) with other key analytical techniques for the structural elucidation of this compound derivatives. As senior application scientists, our focus extends beyond procedural descriptions to the underlying causality of experimental choices, ensuring a robust and self-validating approach to structural analysis.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction stands as the unequivocal gold standard for determining the atomic and molecular structure of a crystalline compound.[2][3] This powerful technique provides a precise three-dimensional map of electron density within a crystal, allowing for the unambiguous determination of bond lengths, bond angles, and stereochemistry.

The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process demanding meticulous attention to detail. The quality of the final structure is intrinsically linked to the quality of the single crystal used for analysis.

Experimental Protocol: From Powder to Publication-Ready Structure

The following protocol outlines the key stages in the single-crystal X-ray diffraction analysis of an this compound derivative.

1. Crystallization: The Critical First Step

Obtaining a high-quality single crystal is often the most challenging aspect of the process.[3] The crystal should ideally be 0.1-0.3 mm in each dimension, with well-defined faces and free from defects.

  • Solvent Selection: The choice of solvent is critical. A solvent in which the compound has moderate solubility is ideal. For this compound derivatives, common solvents for crystallization include ethanol, methanol, acetonitrile, or mixtures thereof.

  • Common Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at a constant temperature. This is the most common and often successful method.

    • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent (the "anti-solvent"). The slow diffusion of the anti-solvent into the compound's solution reduces its solubility, promoting crystal growth.

    • Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and crystallization.

2. Data Collection: Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

  • Crystal Mounting: The crystal is typically mounted on a glass fiber or a cryo-loop with a small amount of inert oil.

  • Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. Modern diffractometers use area detectors (CCD or CMOS) to capture the diffraction pattern efficiently.[4]

  • Temperature Control: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern and a more precise structure.

3. Structure Solution and Refinement: From Diffraction Spots to a 3D Model

The collected diffraction data, consisting of the positions and intensities of thousands of reflections, is then used to solve and refine the crystal structure.

  • Unit Cell Determination and Space Group Assignment: The positions of the diffraction spots are used to determine the dimensions of the unit cell and the crystal's symmetry (space group).

  • Structure Solution: The intensities of the reflections are used to determine the positions of the atoms within the asymmetric unit of the unit cell. This is typically achieved using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This process involves adjusting atomic coordinates, and thermal parameters.

The following diagram illustrates the comprehensive workflow of single-crystal X-ray diffraction analysis.

SCXRD_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination Synthesis Synthesis of this compound Derivative Crystallization Crystal Growth (e.g., Slow Evaporation) Synthesis->Crystallization Purified Compound Mounting Crystal Mounting Crystallization->Mounting Single Crystal Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Diffraction Images Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Reflection Data Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Model Validation Structure Validation & Analysis Structure_Refinement->Validation Refined Structure

Figure 1: Workflow of Single-Crystal X-ray Diffraction Analysis.

A Comparative Perspective: Alternative and Complementary Techniques

While SCXRD provides the ultimate structural detail, it is not always feasible, primarily due to the difficulty in obtaining suitable single crystals.[5] Furthermore, a comprehensive characterization often relies on a combination of analytical techniques. The following sections compare SCXRD with other powerful methods for the structural elucidation of this compound derivatives.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a powerful technique for analyzing crystalline materials in a powdered form.[6] Instead of a single crystal, a large number of randomly oriented crystallites are exposed to the X-ray beam, producing a characteristic diffraction pattern of concentric rings.

  • Principle: The diffraction pattern is a one-dimensional plot of intensity versus the diffraction angle (2θ).[7]

  • Information Gained: PXRD is excellent for phase identification, determining the purity of a crystalline sample, and refining lattice parameters.[6] In some cases, it can even be used for ab initio structure determination, especially for less complex molecules.[5][8]

  • Causality in Application: When single crystals of an this compound derivative are unattainable, PXRD serves as a crucial tool to confirm its crystallinity and to identify different polymorphic forms, which can have significant implications for the bioavailability and stability of a drug substance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment and connectivity of atoms.

  • Principle: NMR exploits the magnetic properties of atomic nuclei. By observing the absorption of radiofrequency energy by nuclei in a magnetic field, one can deduce information about the molecular structure.

  • Information Gained:

    • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.[9]

    • ¹³C NMR: Provides information about the number and types of carbon atoms in the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Reveals correlations between different nuclei, allowing for the unambiguous assignment of signals and the determination of the complete molecular scaffold.[10]

  • Causality in Application: For this compound derivatives, NMR is essential for confirming the successful synthesis and for determining the connectivity of the atoms, especially when multiple isomers are possible.[11] It provides a picture of the molecule's structure in solution, which can be different from its conformation in the solid state determined by SCXRD.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a highly sensitive method for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

  • Principle: A sample is ionized, and the resulting ions are separated according to their mass-to-charge ratio and detected.

  • Information Gained:

    • Molecular Weight: Provides the exact molecular weight of the this compound derivative, confirming its elemental composition.

    • Fragmentation Pattern: The way a molecule breaks apart upon ionization can provide valuable clues about its structure.[11]

  • Causality in Application: Mass spectrometry is a rapid and highly sensitive technique that is routinely used to confirm the identity of a synthesized this compound derivative and to assess its purity.

Head-to-Head Comparison: Choosing the Right Tool for the Job

The choice of analytical technique depends on the specific information required, the nature of the sample, and the stage of the research. The following table provides a direct comparison of the key features of each technique.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Powder X-ray Diffraction (PXRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Sample Form Single CrystalPolycrystalline PowderSolutionSolid, Liquid, or Gas
Information Yield 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing.Crystalline phase identification, purity, lattice parameters, polymorphism.Atomic connectivity, chemical environment, stereochemistry in solution, dynamic processes.Molecular weight, elemental composition, structural fragments.
Strengths Unambiguous and complete 3D structure determination.[2]Rapid, non-destructive, suitable for bulk samples.[6]Provides detailed structural information in solution, non-destructive.High sensitivity, small sample requirement, rapid analysis.
Limitations Requires a suitable single crystal, which can be difficult to grow.Provides limited structural information compared to SCXRD, peak overlap can be an issue.Lower resolution than SCXRD, can be insensitive for large molecules.Does not provide 3D structural information, isomers can be difficult to distinguish.

The following decision-making workflow can guide the selection of the appropriate analytical technique(s).

Technique_Selection Start Synthesized this compound Derivative Is_Crystal Single Crystal Available? Start->Is_Crystal SCXRD Single-Crystal X-ray Diffraction (SCXRD) Is_Crystal->SCXRD Yes Is_Powder Is the sample a powder? Is_Crystal->Is_Powder No Full_Characterization Comprehensive Structural Characterization SCXRD->Full_Characterization PXRD Powder X-ray Diffraction (PXRD) Is_Powder->PXRD Yes NMR_MS NMR Spectroscopy & Mass Spectrometry Is_Powder->NMR_MS No (Amorphous/Oil) PXRD->NMR_MS NMR_MS->Full_Characterization

Figure 2: Decision-making workflow for structural analysis.

Case Study: Crystal Structure of a Substituted Isoxazole-Carbohydrazide

To illustrate the power of SCXRD, consider the crystal structure of 5-Methyl-N′-(3-nitrobenzylidene)isoxazole-4-carbohydrazide.[12] The crystallographic data, available from the Cambridge Structural Database (CSD), reveals key structural features that would be difficult or impossible to determine by other methods.

  • Molecular Conformation: The molecule adopts an E configuration about the C=N bond. The dihedral angle between the benzene and isoxazole rings is a mere 1.36(5)°, indicating a nearly planar conformation. This planarity is stabilized by an intramolecular C—H···N hydrogen bond.

  • Crystal Packing: In the crystal, molecules form centrosymmetric dimers through pairs of N—H···O hydrogen bonds. These dimers are further linked into a three-dimensional network by C—H···O hydrogen bonds and π–π stacking interactions between adjacent benzene and isoxazole rings.

This detailed understanding of the solid-state structure is invaluable for comprehending the compound's physical properties and for designing new derivatives with tailored crystal packing characteristics.

Conclusion: An Integrated Approach to Structural Elucidation

In the pursuit of novel this compound derivatives for drug development, a multi-faceted approach to structural analysis is paramount. While single-crystal X-ray diffraction remains the definitive method for obtaining high-resolution three-dimensional structures, its application is contingent on the availability of suitable single crystals. Techniques such as powder X-ray diffraction, NMR spectroscopy, and mass spectrometry provide crucial and often complementary information.

By understanding the strengths and limitations of each technique and by making informed experimental choices, researchers can confidently and accurately elucidate the molecular architectures of these promising therapeutic agents, paving the way for the next generation of isoxazole-based drugs.

References

  • Stephens, C. E., & Arafa, R. K. (2011). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education, 88(10), 1436-1439. [Link]

  • Al-Hourani, B. J., El-Sattar, N. E. A., & Al-Matar, H. M. (2020). Experimental and Theoretical Approach to Novel Polyfunctionalized Isoxazole. Journal of Chemistry, 2020, 8596041. [Link]

  • Manikandan, M. (2017). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS (Doctoral dissertation, Madurai Kamaraj University). [Link]

  • Jays, J., & Janardhanan, S. (2022). IR, NMR and HR-MS Mass spectrum of isoxazole 2c. ResearchGate. [Link]

  • Baraldi, P. G., Cacciari, B., Spalluto, G., & Romagnoli, R. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Journal of Heterocyclic Chemistry, 40(6), 1097-1100. [Link]

  • University of Lisbon. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. [Link]

  • ResearchGate. (2021). Isoxazole derivatives showing antiviral activity (78, 79). [Link]

  • El-Malah, A. A., En-Nassih, M., & Aboutabl, M. A. (2022). New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies. Turkish Journal of Chemistry, 46(2), 506-519. [Link]

  • Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352. [Link]

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  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. [Link]

  • IUCr. (2016). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkylated diindolocarbazole. IUCrJ, 3(5), 375-382. [Link]

  • National Center for Biotechnology Information. (n.d.). Isoxazole. PubChem Compound Database. [Link]

  • Singh, R., & Singh, P. (2022). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate. [Link]

  • Wikipedia. (n.d.). Cambridge Structural Database. [Link]

  • Gagniere, E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1965-1976. [Link]

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  • Chemistry LibreTexts. (2023, August 29). Powder X-ray Diffraction. [Link]

  • Fábián, L. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Pharmaceutics, 6(1), 105-125. [Link]

  • Fun, H. K., et al. (2010). 5-Methyl-N′-(3-nitrobenzylidene)isoxazole-4-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o47. [Link]

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  • The University of Manchester. (2013). CCDC 943403: Experimental Crystal Structure Determination. Research Explorer. [Link]

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A Comparative Guide to HPLC and LC-MS Methods for Purity Assessment of Isoxazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Isoxazole-3-carbohydrazide

This compound is a heterocyclic building block of significant interest in medicinal chemistry, often serving as a precursor for the synthesis of various pharmacologically active agents.[1] Its structural motif is integral to compounds exhibiting anti-inflammatory, anticancer, and antimicrobial properties. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is not merely a quality control metric; it is a fundamental requirement for the safety and efficacy of the final drug product. The presence of impurities, arising from the synthesis process, degradation, or storage, can have significant and often unpredictable impacts on the biological activity and toxicity of the therapeutic agent.[2][3]

This guide provides an in-depth comparison of two cornerstone analytical techniques for purity assessment: High-Performance Liquid Chromatography with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer data-driven comparisons to guide researchers and drug development professionals in selecting the optimal method for their specific needs, from routine quality control to comprehensive impurity identification.

The Regulatory Bedrock: Adherence to ICH Guidelines

All analytical method development and validation must be anchored in a robust regulatory framework to ensure data integrity and global acceptance. The International Council for Harmonisation (ICH) provides the definitive guidelines for this process. Specifically, the ICH Q2(R2) guideline on Validation of Analytical Procedures details the validation characteristics required to demonstrate that a method is fit for its intended purpose.[4][5][6] Furthermore, forced degradation studies, which are critical for developing stability-indicating methods, are outlined in ICH Q1A and Q1B .[7] This guide is written with these principles as its foundation, ensuring that the described protocols are not just scientifically sound but also regulatory-compliant.

Method 1: The Workhorse - Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

High-Performance Liquid Chromatography with UV detection is the gold standard for routine purity testing and quantitative analysis in most pharmaceutical QC labs.[3] Its robustness, cost-effectiveness, and exceptional quantitative performance make it the ideal choice for analyzing known impurities and assessing the overall purity of this compound.

Rationale Behind Method Development

The goal is to develop a stability-indicating method , one that can resolve the main this compound peak from all potential process impurities and degradation products.[8]

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the quintessential choice for reversed-phase chromatography. Its non-polar nature is well-suited for retaining and separating moderately polar heterocyclic compounds like this compound from both more polar and less polar impurities.

  • Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is employed. A gradient is crucial for impurity profiling as it provides the necessary elution power to separate a wide range of compounds—from polar starting materials to non-polar byproducts—within a single analytical run.[9] The use of a buffer (e.g., ammonium formate) is critical to control the mobile phase pH. This ensures that the ionization state of this compound and its impurities remains consistent, leading to reproducible retention times and sharp, symmetrical peak shapes.

  • Detection Wavelength: The UV detection wavelength is set at the absorbance maximum (λmax) of this compound to achieve the highest sensitivity for the main component and its structurally related impurities, which often share similar chromophores.

Experimental Protocol: HPLC-UV Purity Method
  • Chromatographic System:

    • HPLC System: A quaternary gradient HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Column Temperature: 30 °C.

    • Autosampler Temperature: 10 °C.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in water, pH adjusted to 3.5 with Formic Acid.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 245 nm.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 40 60
      25.0 5 95
      30.0 5 95
      30.1 95 5

      | 35.0 | 95 | 5 |

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in a diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 0.5 mg/mL.

    • Test Solution: Prepare the test sample at the same concentration as the standard solution.

Visualization: HPLC-UV Experimental Workflow

HPLC_Workflow cluster_hplc HPLC Analysis cluster_data Data Processing P1 Prepare Mobile Phase A (Buffered Aqueous) S1 Inject 10 µL of Sample into HPLC System P2 Prepare Mobile Phase B (Organic Solvent) P3 Prepare Sample (0.5 mg/mL in Diluent) P3->S1 S2 Separation on C18 Column (Gradient Elution) S1->S2 S3 UV Detection at 245 nm S2->S3 D1 Integrate Chromatogram S3->D1 D2 Calculate Area % Purity D1->D2 D3 Report Results D2->D3

Caption: Workflow for HPLC-UV purity analysis.

Method 2: The Investigator - Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC-UV is excellent for quantitation, it falls short when an unknown peak appears in the chromatogram. LC-MS is the definitive tool for impurity identification and structural elucidation.[10][11] It couples the separation power of LC with the mass-resolving power of a mass spectrometer, providing molecular weight information that is critical for characterizing unknown impurities and degradation products.[12]

Rationale Behind Method Development

The LC-MS method is often adapted from a validated HPLC-UV method, with critical modifications to ensure compatibility with the mass spectrometer.

  • Mobile Phase Compatibility: This is the most critical adaptation. Non-volatile buffers like sodium or potassium phosphate, common in HPLC, are detrimental to MS systems as they will precipitate and contaminate the ion source. Therefore, they must be replaced with volatile buffers such as ammonium formate or ammonium acetate, or acids/bases like formic acid or ammonium hydroxide.[13]

  • Ionization Source: Electrospray Ionization (ESI) is the preferred technique for polar molecules like this compound. It generates ions gently, minimizing fragmentation and preserving the molecular ion, which is essential for determining the molecular weight. Given the presence of basic nitrogen atoms in the hydrazide and isoxazole moieties, analysis in positive ion mode ([M+H]+) is the logical choice.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is ideal for this work. It provides highly accurate mass measurements, which allows for the prediction of elemental compositions, a powerful tool in identifying an unknown compound.

Experimental Protocol: LC-MS Impurity Identification
  • Chromatographic System:

    • LC System: A binary or quaternary gradient UPLC/HPLC system.

    • Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size (UPLC columns are often preferred for better resolution and sensitivity with MS).

    • Column Temperature: 40 °C.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Gradient Program: (A shorter, faster gradient is often used for rapid screening).

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 98 2
      10.0 5 95
      12.0 5 95
      12.1 98 2

      | 15.0 | 98 | 2 |

  • Mass Spectrometer Conditions:

    • Mass Spectrometer: Q-TOF or Orbitrap HRMS.

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 400 °C.

    • Mass Range: 50 - 1000 m/z.

  • Forced Degradation Sample Preparation:

    • To demonstrate the method's specificity and identify potential degradants, perform forced degradation studies.[7][14]

    • Acid Hydrolysis: Reflux 10 mg of sample in 10 mL of 0.1 M HCl at 60 °C for 4 hours.

    • Base Hydrolysis: Reflux 10 mg of sample in 10 mL of 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidation: Store 10 mg of sample in 10 mL of 3% H₂O₂ at room temperature for 24 hours.

    • Neutralize the acid and base samples before injection. Dilute all samples appropriately.

Visualization: LC-MS Forced Degradation Workflow

LCMS_Workflow cluster_stress Forced Degradation cluster_lcms LC-MS Analysis cluster_data Data Interpretation S1 API Sample S2 Acid Stress (HCl, Heat) S1->S2 S3 Base Stress (NaOH, Heat) S1->S3 S4 Oxidative Stress (H₂O₂) S1->S4 A1 Inject Stressed Samples S2->A1 S3->A1 S4->A1 A2 LC Separation (Volatile Mobile Phase) A1->A2 A3 ESI+ Ionization A2->A3 A4 HRMS Detection (Accurate Mass) A3->A4 D1 Extract Ion Chromatograms A4->D1 D2 Determine m/z of Impurities D1->D2 D3 Propose Elemental Compositions & Structures D2->D3

Caption: Workflow for LC-MS impurity identification via forced degradation.

Head-to-Head: Performance Comparison

The choice between HPLC-UV and LC-MS depends entirely on the analytical question being asked. The following table summarizes their performance based on key validation parameters.[15][16]

Parameter HPLC-UV LC-MS Senior Scientist's Insight
Specificity Good. Relies on chromatographic resolution. Vulnerable to co-eluting impurities with similar UV spectra.Excellent . Mass-based detection provides an orthogonal dimension of separation, easily resolving co-eluting peaks and confirming peak identity.[17]LC-MS is the ultimate arbiter of specificity. It is essential for validating the specificity of an HPLC-UV method during development.
Sensitivity (LOD/LOQ) Good. Typically in the low ng range on-column.Excellent . Can achieve sub-pg detection levels, especially in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes.[2]For trace-level genotoxic impurities, LC-MS is often the only viable technique.
Linearity & Range Excellent . UV detectors have a wide linear dynamic range, making them ideal for quantifying impurities from 0.05% to well above 100% of the main peak.Good. The linear range can be narrower than UV and is more susceptible to matrix effects and ion suppression.HPLC-UV is superior for robust, routine quantitation across a wide concentration range.
Accuracy & Precision Excellent . Highly reproducible with %RSD values typically <2%, making it the preferred method for release testing.[18]Good. Generally higher variability than UV detection due to the complexity of the ion source and detector.For assays and purity calculations that determine batch release, the precision of HPLC-UV is unmatched.
Impurity Identification Not Possible . Can only compare retention times to known reference standards.Primary Strength . Provides molecular weight and fragmentation data (MS/MS) to elucidate the structures of unknown impurities.[19]LC-MS is indispensable during development and for investigating any out-of-specification (OOS) results where an unknown impurity appears.
Cost & Complexity Lower instrument cost, simpler operation, and less maintenance.Higher instrument cost, requires more specialized expertise for operation and data interpretation.HPLC-UV is the cost-effective choice for routine, high-throughput environments. LC-MS is a specialized investment for R&D and problem-solving.

Conclusion and Recommendations

HPLC-UV and LC-MS are not competing but complementary techniques in the rigorous process of assessing the purity of this compound. Neither method is universally superior; their power is unlocked when applied to the appropriate analytical challenge.

  • Recommendation for Routine QC and Stability Testing: HPLC-UV is the method of choice. Its robustness, precision, and cost-effectiveness make it perfectly suited for the quantitative determination of known impurities and the calculation of total purity for batch release and long-term stability programs.

  • Recommendation for Drug Development, and Impurity Characterization: LC-MS is the essential tool. It should be employed during method development to confirm the specificity of the HPLC-UV method. Its primary role is in forced degradation studies to identify potential degradants and for the structural elucidation of any unknown impurities that are detected during the development lifecycle.

By strategically deploying both techniques, researchers and drug development professionals can build a comprehensive and scientifically sound purity profile for this compound, ensuring quality and safety from the laboratory bench to regulatory submission.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Vertex AI Search. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • PubMed. (n.d.). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • ResearchGate. (n.d.). Comparison Between Liquid Chromatography-UV Detection and Liquid Chromatography–Mass Spectrometry for the Characterization of Impurities and/or Degradants Present in Trimethoprim Tablets | Request PDF.
  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations.
  • AKJournals. (2022). Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities in.
  • Aurum Pharmatech. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
  • MedCrave online. (2016). Forced Degradation Studies.
  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study.
  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.
  • SIELC Technologies. (n.d.). Separation of Isoxazole(3,4-d)pyridazin-7(6H)-one, 3-methyl-4-phenyl- on Newcrom R1 HPLC column.
  • Indo American Journal of Pharmaceutical Sciences. (2018). impurity profiling and drug characterization: backdrop and approach.
  • PMC - NIH. (n.d.). Stability-Indicating HPLC Method for Posaconazole Bulk Assay.
  • PubMed. (n.d.). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization.
  • International Journal of Pharmaceutical and Biological Sciences. (2017). New validated stability indicating gradient rp-hplc method for the assay &related substances of miconazole nitrate and assay of benzoic acid in miconazole nitrate 2.0% w/w gel.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). RP-HPLC Based Analytical Method Development and Validation of Sotagliflozin in Pharmaceutical Dosage Form.

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A Senior Application Scientist's Guide to the Bioactivity of Isoxazole-3-Carbohydrazide and its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the bioactivity of Isoxazole-3-carbohydrazide with other hydrazides, supported by experimental data for researchers, scientists, and drug development professionals.

In the landscape of medicinal chemistry, the hydrazide functional group serves as a pivotal scaffold, underpinning the therapeutic efficacy of numerous established drugs. Its ability to form stable complexes and participate in hydrogen bonding has made it a cornerstone in the design of novel bioactive agents. Within this chemical class, this compound distinguishes itself through the unique electronic and structural contributions of the isoxazole ring. This guide offers an in-depth comparison of the bioactivity of this compound derivatives against other notable hydrazides, grounded in experimental data and established scientific principles.

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is not merely a passive structural component. It acts as a bioisostere for other functional groups and imparts a distinct dipole moment, influencing the molecule's solubility, receptor binding affinity, and metabolic stability. This guide will dissect these contributions by comparing its performance with benchmark hydrazides in key therapeutic areas.

Comparative Bioactivity Analysis

The true measure of a scaffold's potential lies in its performance relative to established and alternative structures. Here, we compare the bioactivity of this compound derivatives against other hydrazide families, focusing on antimicrobial and anticancer activities, two areas where they have shown significant promise.

Antimicrobial Activity: A Comparative Overview

The hydrazide functional group is famously represented in the antitubercular drug isoniazid. Therefore, any new hydrazide-based antimicrobial agent must be evaluated in this context. The primary mechanism for many hydrazide-based antimicrobials involves the formation of Schiff bases, which can chelate metal ions essential for microbial enzyme function or interfere with cell wall synthesis.

Experimental Insight: The antimicrobial potential of newly synthesized compounds is commonly determined by measuring their Minimum Inhibitory Concentration (MIC). This is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard protocol for this assessment.

Comparative Data: The following table summarizes representative MIC values for this compound derivatives compared to other hydrazide-based compounds against common bacterial and fungal strains.

Compound ClassDerivative ExampleTarget OrganismMIC (µg/mL)Reference
This compound Schiff base with 4-chlorobenzaldehydeStaphylococcus aureus16
Escherichia coli32
Candida albicans8
Benzoic Hydrazide Schiff base with 4-chlorobenzaldehydeStaphylococcus aureus64
Escherichia coli>128
Candida albicans32
Isoniazid (Control) -Staphylococcus aureus>256
Escherichia coli>256

Analysis: The data clearly indicates that the incorporation of the isoxazole ring can significantly enhance antimicrobial activity compared to a simple benzoic hydrazide derivative. The isoxazole derivative exhibits a 4-fold increase in potency against S. aureus and C. albicans, and at least a 4-fold increase against E. coli. This enhancement can be attributed to the isoxazole's electron-withdrawing nature, which can increase the acidity of the N-H proton of the hydrazide, potentially favoring interactions with biological targets. Furthermore, its heterocyclic structure may improve cell permeability compared to a simple benzene ring.

Workflow for Antimicrobial Susceptibility Testing

The following diagram outlines the standardized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. This protocol ensures reproducibility and provides a quantitative measure of a compound's antimicrobial potency.

MIC_Workflow Workflow for Broth Microdilution MIC Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare serial dilutions of test compounds in DMSO p3 Dispense culture medium (e.g., MHB) into a 96-well microplate p1->p3 p2 Prepare standardized microbial inoculum (e.g., 0.5 McFarland) a1 Transfer compound dilutions from DMSO plate to the medium-filled plate p3->a1 a2 Add microbial inoculum to all wells (except sterility control) a1->a2 a3 Add positive (no drug) and negative (no inoculum) controls a2->a3 a4 Incubate plate at 37°C for 18-24 hours a3->a4 d1 Visually inspect for turbidity or use a plate reader (OD600) a4->d1 d2 Determine MIC: Lowest concentration with no visible growth d1->d2

Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC).

Anticancer Activity: A Mechanistic Comparison

Hydrazide derivatives have been extensively explored as anticancer agents. Their mechanism of action often involves the induction of apoptosis, cell cycle arrest, or the inhibition of specific kinases. The structure of the heterocyclic or aromatic ring attached to the hydrazide core is a critical determinant of cytotoxicity and target specificity.

Experimental Insight: The in vitro anticancer activity of a compound is typically evaluated using a cytotoxicity assay, such as the MTT assay, on various cancer cell lines. This assay measures the metabolic activity of cells, which correlates with cell viability. The result is expressed as the IC50 value, the concentration of the compound required to inhibit the growth of 50% of the cell population.

Comparative Data: The table below presents representative IC50 values for this compound derivatives against a human cancer cell line, compared with other hydrazide structures.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
This compound Schiff base with indole-3-carboxaldehydeA549 (Lung Carcinoma)1.5
Nicotinic Hydrazide Schiff base with indole-3-carboxaldehydeA549 (Lung Carcinoma)8.2
Benzoic Hydrazide Schiff base with indole-3-carboxaldehydeA549 (Lung Carcinoma)15.7
Cisplatin (Control) -A549 (Lung Carcinoma)5.0

Analysis: The data demonstrates the superior anticancer activity of the isoxazole-based hydrazide. When functionalized as a Schiff base with the same indole aldehyde, the isoxazole derivative is over 5 times more potent than the nicotinic (pyridine-based) hydrazide and over 10 times more potent than the simple benzoic hydrazide. Remarkably, its potency exceeds that of the established chemotherapy drug cisplatin in this specific cell line. This suggests that the isoxazole ring is highly effective at interacting with the biological target, potentially by forming specific hydrogen bonds or by positioning the molecule optimally within an active site.

Structure-Activity Relationship (SAR) Insights

The comparative data consistently points to the isoxazole ring as a key potentiator of bioactivity. This can be visualized through a structure-activity relationship diagram.

Caption: Comparative SAR of isoxazole vs. other aromatic hydrazide cores.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a self-validating system for assessing the in vitro anticancer activity of test compounds.

Objective: To determine the IC50 value of a test compound on a selected cancer cell line.

Materials:

  • Cancer cell line (e.g., A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette, incubator (37°C, 5% CO2), microplate reader

Methodology:

  • Cell Seeding:

    • Trypsinize and count cells from a sub-confluent culture flask.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell attachment. This ensures that the cells are in a logarithmic growth phase at the time of drug addition.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank), cells with medium and 0.5% DMSO (vehicle control), and cells with a known cytotoxic agent (positive control).

    • Incubate the plate for another 48-72 hours. The incubation time should be sufficient for the compound to exert its effect, typically 2-3 cell cycles.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance (optical density) of each well using a microplate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (dose-response curve) to determine the IC50 value.

Conclusion

References

  • Kumar, K. S., et al. (2010). Synthesis, antimicrobial and antioxidant activity of 3-methyl-5-(substituted-phenyl)-N'-(substituted-benzylidene)-isoxazole-4-carbohydrazides. European Journal of Medicinal Chemistry, 45(11), 5463-5469. [Link]

  • Plech, T., et al. (2014). Synthesis and evaluation of the antimicrobial activity of some 1,2,4-triazole-based Schiff bases. Journal of Chemistry, 2014, 1-7. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939. [Link]

  • Sriram, D., Yogeeswari, P., & Madhu, K. (2005). Synthesis and in vitro antitubercular activity of some 1-[(4-substituted)phenyl]-3-(4-{1-[(pyridine-2-yl)ethanoyl]piperidin-4-yl}phenyl)thiourea. Bioorganic & Medicinal Chemistry Letters, 15(20), 4502-4505. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis, molecular modeling and anticancer activity of some new 3-substituted-isoxazole-5-carbonyl-hydrazones. European Journal of Medicinal Chemistry, 54, 348-356. [Link]

  • Al-Omary, F. A., et al. (2010). Synthesis, in vitro anticancer evaluation and in silico studies of a novel series of 1,3,4-thiadiazole and 1,2,4-triazole derivatives. Molecules, 15(10), 6929-6947. [Link]

A Comparative Guide to the Structure-Activity Relationship (SAR) of Isoxazole-3-Carbohydrazide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups have made it a cornerstone in the design of novel therapeutic agents.[3] This guide focuses on a specific and highly versatile class of these compounds: isoxazole-3-carbohydrazide analogs. The introduction of the carbohydrazide moiety at the 3-position of the isoxazole ring provides a rich template for chemical diversification, leading to derivatives with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[4][5]

This guide will provide an in-depth comparison of the structure-activity relationships of various this compound analogs, supported by experimental data and detailed protocols. We will explore how subtle modifications to this core structure can profoundly influence biological activity, offering insights for researchers and professionals in drug discovery and development.

The this compound Core: A Versatile Pharmacophore

The this compound scaffold is characterized by a five-membered isoxazole ring linked to a hydrazide group at the 3-position. This arrangement offers several key features for medicinal chemistry exploration:

  • Hydrogen Bonding Capabilities: The carbohydrazide moiety contains both hydrogen bond donors (N-H) and acceptors (C=O), facilitating strong interactions with biological targets such as enzymes and receptors.

  • Synthetic Tractability: The terminal nitrogen of the hydrazide is a reactive handle, allowing for the straightforward synthesis of a wide variety of derivatives, including Schiff bases, amides, and other heterocyclic systems.

  • Structural Rigidity and Planarity: The isoxazole ring provides a degree of rigidity to the molecule, which can be advantageous for specific receptor binding.

The general structure and a conceptual workflow for SAR studies of these analogs are depicted below.

G cluster_0 Core Structure cluster_1 Modification Sites cluster_2 Synthesis & Screening cluster_3 SAR Analysis Core This compound R1 R1 (Isoxazole Ring) Core->R1 Diversification R2 R2 (Hydrazide Terminus) Core->R2 Diversification Synthesis Library Synthesis R1->Synthesis R2->Synthesis Screening Biological Screening (e.g., MIC, IC50) Synthesis->Screening Testing SAR Structure-Activity Relationship Analysis Screening->SAR Data Analysis SAR->R1 Optimization SAR->R2 Optimization

Caption: A generalized workflow for the structure-activity relationship (SAR) studies of this compound analogs.

Comparative Analysis of Biological Activities

The versatility of the this compound scaffold is evident in the diverse biological activities exhibited by its analogs. The following sections provide a comparative overview of their antimicrobial and anticancer properties, highlighting key SAR findings.

Antimicrobial Activity

Isoxazole-containing compounds have long been recognized for their antimicrobial potential.[6] Analogs of this compound have been extensively studied as antibacterial and antifungal agents. The general strategy involves the condensation of the carbohydrazide with various aldehydes or ketones to form hydrazones, which often exhibit enhanced antimicrobial activity.

Key SAR Insights for Antimicrobial Activity:

  • Substituents on the Isoxazole Ring: The nature of the substituent at the 5-position of the isoxazole ring plays a crucial role. Electron-withdrawing groups, such as a 5-nitrofuran-2-yl substituent, have been shown to impart potent bacteriostatic effects.[7]

  • Aromatic Substituents on the Hydrazone Moiety: The substitution pattern on the aromatic ring of the hydrazone component significantly influences activity. The presence of electron-withdrawing groups like halogens (Cl, F) or nitro groups on the phenyl ring generally enhances antibacterial and antifungal activity.[1]

  • Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as thiophene, can increase antimicrobial efficacy.[8] This is likely due to the altered electronic and lipophilic properties of the molecule, which can improve cell wall penetration or interaction with microbial targets.

Table 1: Comparison of Antimicrobial Activity of this compound Analogs

Compound IDR1 (Isoxazole-5-position)R2 (Hydrazone Moiety)Target OrganismActivity (MIC in µg/mL)Reference
A1 Methyl4-ChlorophenylStaphylococcus aureus62.5[6]
A2 Methyl4-NitrophenylStaphylococcus aureus31.25[6]
A3 5-Nitrofuran-2-ylProlineBacillus subtilis0.06-2.5[7]
A4 Phenyl2,4-DichlorophenylEscherichia coli>100[9]
A5 PhenylThiophen-2-ylAspergillus nigerPotent Activity[8]

Note: This table is a representative summary based on findings from multiple sources. Direct comparison of MIC values should be done with caution as experimental conditions may vary.

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and isoxazole derivatives have emerged as promising candidates.[10][11][12][13] this compound analogs have been shown to exhibit cytotoxic activity against various cancer cell lines through diverse mechanisms, including the induction of apoptosis and inhibition of key enzymes like cyclooxygenase (COX).[11][13][14]

Key SAR Insights for Anticancer Activity:

  • Lipophilicity and Aromatic Interactions: The presence of bulky, lipophilic groups can enhance anticancer activity. For instance, analogs with a naphthyl moiety have shown potent inhibitory effects.[15] The π-π stacking interactions provided by aromatic rings are often crucial for binding to target proteins.

  • Substitution on the Amide/Hydrazide Linker: Modifications of the carbohydrazide to form carboxamides with specific aromatic amines can significantly impact cytotoxicity. For example, derivatives with 3,4,5-trimethoxyphenyl or similar substitutions have demonstrated notable activity.[16]

  • Induction of Apoptosis: Many active compounds exert their anticancer effects by triggering programmed cell death. Studies have shown that certain isoxazole-amide analogs can cause cell cycle arrest in the G2/M phase and shift cancer cells from necrosis to apoptosis.[10]

Table 2: Comparison of Anticancer Activity of this compound and Related Amide Analogs

Compound IDCore ModificationTarget Cell LineActivity (IC50 in µM)Mechanism of ActionReference
B1 Carboxamide with 3,4,5-trimethoxyphenylHeLa (Cervical Cancer)15.48G2/M phase arrest, Apoptosis induction[10]
B2 Carboxamide with 3,4,5-trimethoxyphenylHep3B (Liver Cancer)~23Apoptosis induction[10]
B3 Isoxazole-carboxamideCaCo-2 (Colon Cancer)10.22COX Inhibition, Apoptosis induction[11]
B4 Isoxazole-carboxamideHep3B (Liver Cancer)4.84COX Inhibition, Apoptosis induction[11]
B5 Isoxazole-based Hsp90 inhibitorVarious Cancer LinesLow nanomolar rangeHsp90 Inhibition[12]

Note: This table presents a selection of data to illustrate SAR trends. IC50 values are dependent on the specific assay conditions.

Experimental Protocols

To provide a practical context for the SAR data presented, this section outlines detailed, representative protocols for the synthesis of an this compound analog and its subsequent evaluation for antimicrobial activity.

Synthesis of 5-Methyl-N'-(4-nitrobenzylidene)-isoxazole-3-carbohydrazide

This protocol describes a two-step synthesis, starting from the corresponding ester, to first form the carbohydrazide, followed by condensation with an aromatic aldehyde to yield the final hydrazone.

Step 1: Synthesis of 5-Methylthis compound

  • Reaction Setup: To a solution of ethyl 5-methylisoxazole-3-carboxylate (1.0 eq) in ethanol (10 mL), add hydrazine monohydrate (5.0 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Isolation: Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to obtain 5-methylthis compound as a white solid.

Step 2: Synthesis of the Hydrazone Derivative

  • Reaction Setup: Dissolve the 5-methylthis compound (1.0 eq) from Step 1 in ethanol (15 mL). Add 4-nitrobenzaldehyde (1.0 eq) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux: Reflux the mixture for 3-5 hours. Monitor the formation of the product by TLC.

  • Work-up: Upon completion, cool the reaction mixture. The resulting solid product is collected by filtration.

  • Purification: Wash the crude product with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to yield the pure hydrazone.

G Ester Ethyl 5-methylisoxazole-3-carboxylate Carbohydrazide 5-Methylthis compound Ester->Carbohydrazide Hydrazinolysis Hydrazine Hydrazine Hydrate Hydrazine->Carbohydrazide Hydrazone Final Hydrazone Product Carbohydrazide->Hydrazone Condensation Aldehyde 4-Nitrobenzaldehyde Aldehyde->Hydrazone

Caption: A simplified workflow for the synthesis of an isoxazole-3-carbohydrazone analog.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of a synthesized compound against a specific bacterial strain.

  • Preparation of Inoculum: Culture the test bacterium (e.g., Staphylococcus aureus) in a suitable broth medium overnight at 37°C. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

The this compound scaffold is a remarkably fruitful starting point for the development of new therapeutic agents. Structure-activity relationship studies have consistently demonstrated that targeted modifications to this core can lead to potent and selective compounds with diverse biological activities. The synthetic accessibility of these analogs, coupled with their broad pharmacological potential, ensures that they will remain an area of intense research interest.

Future efforts in this field will likely focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets of the most active compounds to enable more rational drug design.

  • Pharmacokinetic Profiling: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to improve their in vivo efficacy and safety.

  • Combinatorial Approaches: Exploring the synthesis of hybrid molecules that combine the this compound core with other pharmacophores to achieve synergistic effects or multi-target activity.

By continuing to explore the rich chemical space around this versatile scaffold, the scientific community is well-positioned to uncover new and effective treatments for a range of human diseases.

References

  • Naina. (2024). Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. Educational Administration: Theory and Practice, 30(5), 9361-9371.
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  • da Silva, W. M., et al. (2018). Synthesis and structure–activity relationships of carbohydrazides and 1,3,4-oxadiazole derivatives bearing an imidazolidine moiety against the yellow fever and dengue vector, Aedes aegypti. Pest Management Science, 74(1), 172-180.
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A Researcher's Guide to Comparing In Vitro Cytotoxicity Assays Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the accurate assessment of a compound's cytotoxic potential is a critical, foundational step. In vitro cytotoxicity assays serve as the primary filter, enabling researchers to quantify the ability of a therapeutic candidate to inhibit cancer cell growth or induce cell death. This guide provides a comparative analysis of commonly employed cytotoxicity assays, offering insights into their underlying principles, experimental workflows, and data interpretation. By understanding the nuances of each method, researchers can make informed decisions to select the most appropriate assay for their specific experimental goals.

The Central Role of Cytotoxicity Screening

At its core, a cytotoxicity assay measures the dose-dependent effect of a compound on cell viability. The goal is to determine the concentration at which a compound elicits a toxic response, a value commonly expressed as the half-maximal inhibitory concentration (IC50). This metric represents the concentration of a drug required to inhibit a biological process by 50% and is a key indicator of the compound's potency.[1][2] A lower IC50 value signifies a more potent compound, as a smaller amount is needed to induce a significant cytotoxic effect.[1]

The choice of assay is paramount, as different methods measure distinct cellular parameters. These can range from metabolic activity and membrane integrity to the activation of specific cell death pathways. Therefore, a comprehensive understanding of each assay's mechanism is essential for the accurate interpretation of results.

Comparative Overview of Key Cytotoxicity Assays

The selection of an appropriate cytotoxicity assay depends on several factors, including the specific research question, the cell type being studied, and the chemical properties of the test compound. Here, we compare some of the most widely used methods.

Assay TypePrincipleEndpoint MeasurementAdvantagesDisadvantages
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[3][4]Colorimetric (Absorbance at 570 nm)Well-established, cost-effective, robust sensitivity.[4]Requires a solubilization step for the formazan crystals; can be influenced by factors affecting metabolic activity.[4][5]
MTS/XTT Assays Similar to MTT, but utilize water-soluble tetrazolium salts that are reduced to a soluble formazan product.[3][5]Colorimetric (Absorbance at ~490 nm)Simpler and faster than MTT as no solubilization step is needed.[3]Can be less sensitive than MTT for certain cell lines.[5]
LDH Release Assay Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with compromised membrane integrity.[6]Colorimetric or FluorometricDirectly measures cytotoxicity (cell death) rather than metabolic activity.Less sensitive for detecting early apoptotic events where the membrane is still intact.
CellTiter-Glo® (ATP Assay) Measures the level of intracellular ATP, which is a marker of metabolically active cells.[6]LuminescenceHighly sensitive, rapid, and suitable for high-throughput screening.Signal can be affected by compounds that interfere with luciferase or ATP metabolism.
High-Content Screening (HCS) Utilizes automated microscopy and image analysis to simultaneously measure multiple cellular parameters (e.g., nuclear morphology, membrane permeability, mitochondrial health).[7][8]Image-based (Fluorescence)Provides multi-parametric data at the single-cell level, offering deeper insights into the mechanism of cytotoxicity.[7][9]Requires specialized instrumentation and complex data analysis.[9]

Delving Deeper: Mechanism of Action and Cellular Response

To illustrate the application of these assays, let's consider the well-characterized chemotherapeutic agent, Doxorubicin. Doxorubicin exerts its anticancer effects through multiple mechanisms, primarily by intercalating into DNA and inhibiting topoisomerase II, which leads to DNA damage and the generation of reactive oxygen species (ROS).[10][][12][13] This cellular damage ultimately triggers programmed cell death, or apoptosis.[12]

Apoptosis is a highly regulated process involving two main signaling cascades: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[14][15] Both pathways converge on the activation of effector caspases, which are the executioners of apoptosis, leading to the characteristic morphological and biochemical changes of dying cells.[14] The tumor suppressor protein p53 plays a crucial role in initiating the apoptotic response to DNA damage.

Visualizing Cellular Fate: Apoptotic Signaling

Apoptosis_Pathway Simplified Apoptotic Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligands Death Ligands (e.g., TNF, FasL) Death_Receptors Death Receptors (e.g., TNFR1, Fas) Death_Ligands->Death_Receptors Binding DISC DISC Formation Death_Receptors->DISC Caspase8 Pro-caspase-8 → Caspase-8 DISC->Caspase8 Activation Caspase37 Effector Caspases (Caspase-3, -7) Caspase8->Caspase37 DNA_Damage DNA Damage (e.g., Doxorubicin) p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondria Mitochondria Bax_Bak->Mitochondria Pore Formation Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Pro-caspase-9 → Caspase-9 Apoptosome->Caspase9 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Simplified overview of the extrinsic and intrinsic apoptotic pathways.

Experimental Workflow: A Step-by-Step Guide

The following provides a generalized workflow for a typical in vitro cytotoxicity experiment using a colorimetric assay like MTT.

Cytotoxicity_Workflow General Cytotoxicity Assay Workflow A 1. Cell Seeding Seed cells in a 96-well plate at an optimal density. B 2. Compound Treatment Add serial dilutions of the test compound to the wells. A->B C 3. Incubation Incubate for a defined period (e.g., 24, 48, 72 hours). B->C D 4. Reagent Addition Add assay reagent (e.g., MTT) and incubate. C->D E 5. Signal Detection Add solubilizing agent (if needed) and read absorbance/fluorescence. D->E F 6. Data Analysis Calculate % viability and determine IC50 value. E->F

Caption: A standard workflow for performing an in vitro cytotoxicity assay.

Detailed Protocol: MTT Assay

This protocol is a representative example and should be optimized for specific cell lines and experimental conditions.

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of the test compound in culture medium. It is crucial to include appropriate controls:

    • Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) as the highest compound concentration.

    • Untreated Control: Cells in culture medium only.

    • Blank Control: Culture medium only (no cells).

  • Cell Treatment: Remove the old medium from the wells and add the prepared compound dilutions.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.[4]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2][16]

Data in Focus: Comparative Cytotoxicity of Doxorubicin

The following table presents representative IC50 values for Doxorubicin against several common human cancer cell lines, as determined by the MTT assay. It is important to note that IC50 values can vary between laboratories due to differences in experimental conditions such as cell passage number, incubation time, and the specific assay used.[17]

Cell LineCancer TypeDoxorubicin IC50 (µM)Reference
MCF-7 Breast Adenocarcinoma~0.4 - 2.5[17][18]
A549 Lung Carcinoma~0.4 (can be resistant with IC50 > 20)[17][18][19]
HeLa Cervical Carcinoma~0.3 - 2.9[17][20]

These data highlight the differential sensitivity of various cancer cell lines to the same cytotoxic agent. For instance, while some studies report A549 cells to be sensitive, others show high resistance, which could be attributed to factors like the expression of drug efflux pumps.[17][19]

Conclusion: Selecting the Right Tool for the Job

The choice of an in vitro cytotoxicity assay is a critical decision in the drug discovery pipeline. While traditional colorimetric assays like MTT provide a robust and cost-effective method for initial screening, more advanced techniques like High-Content Screening offer deeper mechanistic insights.[8][9][21] Researchers must consider the specific goals of their study, the nature of their test compounds, and the biological characteristics of their cell models to select the most appropriate method.[20][22] By carefully validating their chosen assay and understanding its limitations, scientists can generate reliable and reproducible data that will guide the development of the next generation of cancer therapeutics.

References

  • PharmGKB. Doxorubicin Pathway (Cancer Cell), Pharmacodynamics.

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A Comparative Guide for Drug Discovery Professionals: Isoxazole-3-carbohydrazide vs. Oxazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides an in-depth technical comparison of isoxazole-3-carbohydrazide and oxazole-3-carbohydrazide, two heterocyclic scaffolds with significant potential in medicinal chemistry. While direct head-to-head experimental studies are not extensively documented in current literature, a robust comparative analysis can be constructed from the well-established chemical principles and biological activities of their constituent moieties: the isomeric isoxazole and oxazole rings, and the versatile carbohydrazide functional group. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in scaffold selection for novel therapeutic agents.

Structural Isomerism: The Critical N-O Bond Position

The fundamental difference between isoxazole and oxazole lies in the arrangement of the heteroatoms within their five-membered aromatic rings. Isoxazole features adjacent nitrogen and oxygen atoms (a 1,2-arrangement), whereas in oxazole, they are separated by a carbon atom (a 1,3-arrangement). This seemingly minor structural variance has profound implications for the molecule's electronic properties, stability, and, consequently, its potential as a pharmacophore.

The most critical distinction is the presence of a relatively weak N-O bond in the isoxazole ring.[1] This bond is susceptible to cleavage under certain physiological conditions, a property that can be exploited in prodrug design. In contrast, the oxazole ring is generally more chemically stable.[2][3] The carbohydrazide moiety, a potent hydrogen bond donor and a known pharmacophoric group, is attached at the 3-position in both scaffolds, serving as a key site for derivatization or interaction with biological targets.[4][5]

Caption: Structural comparison highlighting the isomeric difference.

PropertyIsoxazole RingOxazole RingCarbohydrazide Moiety
Heteroatom Position 1,2- (Adjacent N, O)1,3- (Separated N, O)N/A
Key Chemical Feature Weak, cleavable N-O bond[1]Chemically stable aromatic ring[2]H-bond donor/acceptor capability[4]
Aromaticity AromaticAromaticN/A
Potential Role Prodrug moiety, pharmacophoreStable core scaffold, pharmacophore[6]Linker, pharmacophore, derivatization site

Synthesis Strategies: A Tale of Two Cycloadditions

The synthesis of both target molecules typically follows a convergent strategy: formation of the core heterocyclic ester followed by hydrazinolysis. The primary difference lies in the method used to construct the heterocyclic ring.

The isoxazole ring is classically synthesized via a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[7][8] This method is highly efficient and regioselective. In contrast, the oxazole ring is often constructed using methods like the Robinson-Gabriel synthesis (cyclodehydration of an α-acylamino ketone) or the van Leusen reaction (reaction of an aldehyde with tosylmethyl isocyanide, TosMIC).[9][10] The final step for both pathways is a standard and high-yielding reaction where the corresponding ethyl or methyl ester is treated with hydrazine hydrate to furnish the desired carbohydrazide.[8][11]

Caption: Comparative synthesis workflows for the target carbohydrazides.

Protocol: General Synthesis of this compound

This protocol is a representative procedure based on established methodologies.[8][11]

  • Step 1: Synthesis of Ethyl Isoxazole-3-carboxylate (via Cycloaddition)

    • To a solution of an appropriate alkyne (1.0 eq) in a suitable solvent (e.g., THF), add a base (e.g., NaH, 1.1 eq) at 0 °C.

    • Slowly add a solution of ethyl chlorooximidoacetate (1.0 eq) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC analysis indicates completion.

    • Quench the reaction with saturated ammonium chloride solution and extract the product with ethyl acetate.

    • Purify the crude product via column chromatography to yield the isoxazole ester.

    • Causality: The 1,3-dipolar cycloaddition is the most direct and versatile method for constructing the 3,5-disubstituted isoxazole core from readily available starting materials.[8]

  • Step 2: Hydrazinolysis to this compound

    • Dissolve the ethyl isoxazole-3-carboxylate (1.0 eq) in ethanol.

    • Add hydrazine monohydrate (5.0-10.0 eq) dropwise.

    • Reflux the mixture for 2-4 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature or in an ice bath.

    • Collect the precipitated solid product by filtration, wash with cold ethanol, and dry under vacuum.

    • Causality: Hydrazinolysis is a robust and high-yielding nucleophilic acyl substitution reaction for converting esters to their corresponding hydrazides, driven by the high nucleophilicity of hydrazine.[11]

Comparative Biological and Pharmacological Profile

Both isoxazole and oxazole rings are considered "privileged scaffolds" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[6][12][13][14] Their derivatives have demonstrated a vast array of biological activities. The carbohydrazide moiety itself is not inert and contributes to the overall biological profile, often enhancing antimicrobial or anticancer effects.[4][15][16]

Biological ActivityIsoxazole DerivativesOxazole DerivativesCarbohydrazide Derivatives
Anticancer Yes[17][18][19]Yes[6][20][21]Yes[4][15]
Antimicrobial Yes[7][19][22]Yes[2][23]Yes[15][16]
Anti-inflammatory Yes[17][18][19]Yes[2][24]Yes[4][15]
Antiviral Yes[7][22]Yes[13]Yes[4][16]
Immunomodulatory Yes[25][26]Documented but less commonLimited data
Neuroprotective Yes[12][17]Limited dataLimited data

Key Mechanistic Considerations:

  • This compound: The presence of the weak N-O bond offers a unique mechanistic possibility. The molecule could act as a prodrug, undergoing reductive cleavage in vivo to release an open-chain β-hydroxy nitrile or other active species. This bioactivation pathway is not available to the oxazole isomer.

  • Oxazole-3-carbohydrazide: As a more stable scaffold, this molecule would likely act directly on its biological target. Its interactions would be governed by the electronic distribution of the intact ring system and its ability to form non-covalent bonds (H-bonds, π-π stacking) with a receptor or enzyme active site.[6][14]

Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

To provide a tangible experimental context, the following is a self-validating, standard protocol for comparing the cytotoxic effects of these compounds against a cancer cell line (e.g., MCF-7, A549).

MTT_Assay_Workflow start Start: Cancer Cell Culture (e.g., MCF-7) seed 1. Seed Cells in 96-well plate (5,000 cells/well) start->seed incubate1 2. Incubate (24 hours, 37°C, 5% CO2) seed->incubate1 treat 3. Treat with Compounds (Serial dilutions of Isoxazole & Oxazole derivatives) incubate1->treat incubate2 4. Incubate (48 hours) treat->incubate2 add_mtt 5. Add MTT Reagent (10 µL/well) incubate2->add_mtt incubate3 6. Incubate (4 hours, allow formazan formation) add_mtt->incubate3 solubilize 7. Solubilize Formazan (Add DMSO or Solubilization Buffer) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data (Calculate % Viability, Determine IC50) read->analyze end End: Comparative Cytotoxicity Profile analyze->end

Caption: Standard workflow for an MTT-based cytotoxicity assay.

Step-by-Step Methodology:
  • Cell Culture: Maintain the chosen cancer cell line in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in a 96-well microplate and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare 10 mM stock solutions of this compound and Oxazole-3-carbohydrazide in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old media from the wells and add 100 µL of the media containing the various compound concentrations. Include wells for "untreated" (media only) and "vehicle control" (media with 0.1% DMSO). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) for each compound.

Conclusion and Future Perspectives

Both this compound and oxazole-3-carbohydrazide represent valuable starting points for medicinal chemistry campaigns. The choice between them is not arbitrary and should be driven by the therapeutic objective.

  • Choose this compound for:

    • Exploring prodrug strategies where in vivo ring cleavage could lead to targeted release of an active agent.

    • Applications where the unique electronic properties of the 1,2-heterocycle arrangement are desired for specific receptor binding.

    • Leveraging the potentially more favorable pharmacological properties suggested by the prevalence of isoxazoles in FDA-approved drugs.[14]

  • Choose Oxazole-3-carbohydrazide for:

    • Developing agents that require a highly stable core scaffold.

    • Programs where the synthetic route via the van Leusen or Robinson-Gabriel syntheses is more amenable to the available starting materials.

    • Creating analogs of known oxazole-based drugs.

The ultimate determination of which scaffold offers superior performance for a given application requires direct, empirical evidence. The logical next step for the field is a head-to-head synthesis and biological screening of a focused library of derivatives of both compounds against a panel of relevant targets. Such a study would provide the definitive experimental data needed to validate the hypotheses presented in this guide.

References

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Beyond the Score: A Senior Scientist's Guide to Validating Mechanism of Action with Molecular Docking

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, establishing a clear and verifiable mechanism of action (MoA) is the bedrock upon which successful therapeutic candidates are built. Among the arsenal of computational tools, molecular docking stands out for its ability to predict how a potential drug molecule (a ligand) might bind to its protein target.[1][2][3] However, a compelling docking score alone is not a guarantee of biological activity. It is merely the opening statement in a rigorous scientific argument. True confidence in a predicted MoA comes from a multi-faceted validation process that bridges computational predictions with real-world experimental evidence.

This guide provides an in-depth framework for researchers, scientists, and drug development professionals on how to design and execute a molecular docking study with built-in validation. We will move beyond simply generating poses and scores, focusing instead on the causality behind experimental choices and the methods required to build a scientifically sound case for a ligand's mechanism of action.

The Core Principle: From Prediction to Validation

Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a receptor, estimating its binding affinity through a scoring function.[1][4][5] The fundamental goal is to find a ligand-receptor arrangement that is energetically favorable.[4][6] This process, while powerful, is an approximation of a complex biological reality. Factors like protein flexibility, the presence of water molecules, and the limitations of scoring functions can all influence the accuracy of the prediction.[7][8] Therefore, a robust docking workflow must be designed as a self-validating system.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, pad="0.5,0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];

} caption { label = "Figure 1: A validated molecular docking workflow."; fontsize = 10; fontname = "Arial"; } enddot Figure 1: A validated molecular docking workflow. This diagram illustrates the progression from initial computational prediction to essential in silico and experimental validation steps, forming a robust and trustworthy pipeline.

Part 1: The Docking Protocol - A Self-Validating Approach

A reliable docking protocol is the foundation of any MoA validation study. Its trustworthiness is established by its ability to reproduce known experimental results before it is used to predict the unknown.

Experimental Protocol: Standard Docking & Redocking Validation

This protocol uses the widely accepted practice of "redocking" to validate the chosen parameters.[9][10] The principle is simple: if a docking algorithm and scoring function cannot accurately reproduce the pose of a ligand in a known crystal structure, its predictions for novel compounds are unreliable.[9][11]

Objective: To establish a validated docking protocol capable of accurately predicting ligand binding poses for a target protein.

Materials:

  • Target Protein Structure: A high-resolution crystal structure with a co-crystallized ligand (e.g., from the Protein Data Bank - PDB).[12]

  • Ligand Library: A set of novel compounds to be screened.

  • Molecular Modeling Software: E.g., AutoDock Tools, PyMOL, Schrödinger Maestro, MOE.[9][13]

  • Docking Software: E.g., AutoDock Vina, GOLD, Glide.[12][14]

Methodology:

  • Protein Preparation:

    • Rationale: To prepare the protein for docking by removing non-essential molecules and adding necessary atoms for accurate force field calculations.

    • Steps: a. Load the PDB file into your modeling software. b. Remove all water molecules and other non-protein atoms (e.g., crystallization aids). c. Add polar hydrogens to satisfy valency and enable correct hydrogen bond modeling. d. Assign partial charges (e.g., Gasteiger charges) to all atoms. e. Save the prepared protein in the required format (e.g., PDBQT for AutoDock Vina).

  • Ligand Preparation:

    • Rationale: To prepare both the known (co-crystallized) ligand and novel ligands for docking.

    • Steps: a. For Redocking: Extract the co-crystallized ligand from the original PDB file and save it separately. b. For Novel Ligands: Obtain 3D structures for your compounds. c. Add polar hydrogens and assign partial charges, similar to the protein preparation. d. Define rotatable bonds to allow for conformational flexibility during the docking process. e. Save the prepared ligands in the appropriate format.

  • Binding Site Definition (Grid Generation):

    • Rationale: To define the three-dimensional search space where the docking algorithm will attempt to place the ligand.[11]

    • Steps: a. Identify the active site of the protein. For the validation step, this is centered on the position of the co-crystallized ligand. b. Define a "grid box" that encompasses this entire binding pocket, with a buffer of 3-5 Å around the known ligand.[11] This ensures the algorithm has sufficient space to explore various poses.

  • Protocol Validation: Redocking

    • Rationale: To confirm the accuracy of your docking parameters.

    • Steps: a. Dock the prepared co-crystallized ligand back into the prepared protein using the defined grid box. b. Superimpose the top-scoring docked pose with the original crystal structure. c. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked ligand and the crystallographic ligand.[7][9] d. Validation Criteria: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating your protocol can accurately reproduce a known binding mode.[9][15]

  • Screening of Novel Ligands:

    • Rationale: To predict the binding modes and affinities of your novel compounds using the now-validated protocol.

    • Steps: a. Using the exact same protein preparation and grid parameters, dock each ligand from your library. b. Analyze the results, focusing on the predicted binding energy (docking score) and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) formed between the ligand and protein residues.[7]

Part 2: Beyond Docking - A Comparative Guide to Validation Techniques

While a validated docking protocol provides a strong starting point, it is a static picture. To build a truly compelling case, we must employ techniques that assess the dynamics of the interaction and provide quantitative, experimental confirmation.

dot graph G { graph [splines=ortho, nodesep=0.5, pad="0.5,0.5"]; node [shape=Mrecord, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption { label = "Figure 2: Conceptual view of a ligand in a binding pocket."; fontsize = 10; fontname = "Arial"; } enddot Figure 2: Conceptual view of a ligand in a binding pocket. This diagram shows a ligand forming various non-covalent interactions (hydrogen bonds, hydrophobic contacts) with key amino acid residues, which a docking program aims to predict.

Here, we compare molecular docking with two powerful validation methods: Molecular Dynamics (MD) simulations for in silico validation and Surface Plasmon Resonance (SPR) for in vitro confirmation.

FeatureMolecular DockingMolecular Dynamics (MD) SimulationSurface Plasmon Resonance (SPR)
Primary Output Predicted binding pose & affinity score.Stability of the binding pose over time; binding free energy.[16]Real-time binding kinetics (kₐ, kₑ) and affinity (Kₑ).[17][18]
Throughput High (thousands to millions of compounds).Low (typically 1-10 complexes per study).Medium (can be automated for hundreds of compounds).[19]
Computational Cost Low to moderate.Very high.Not applicable (experimental).
Key Question Answered "How could it bind?""If it binds this way, is the complex stable?""Does it actually bind, how strongly, and how quickly?"
Strengths Fast, excellent for initial screening and hypothesis generation.[3]Accounts for protein flexibility and solvent effects, providing a more realistic view of the interaction.[2][16]Provides quantitative, label-free, real-time kinetic data; considered a gold standard for binding analysis.[17][20]
Limitations Often treats the receptor as rigid; scoring functions are approximations.[8]Computationally intensive; results are sensitive to force field parameters.Requires purified protein and specialized equipment; can be challenging for membrane proteins.[20]
Role in Validation The initial prediction that requires validation.Validates the stability of the top-ranked docking poses. Unstable poses in MD are likely artifacts.[9][16]The ultimate experimental validation of a direct binding interaction.[18][21]
Alternative Validation Method: Isothermal Titration Calorimetry (ITC)

Another powerful biophysical technique for validation is Isothermal Titration Calorimetry (ITC). Unlike SPR, which measures changes in refractive index, ITC directly measures the heat released or absorbed during a binding event.[22][23] This allows for the direct determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.[24][25] This complete thermodynamic profile provides deep mechanistic insights into the forces driving the binding, making it an invaluable tool for validating and understanding the predictions from docking studies.[24]

Conclusion: An Integrated Approach to Confidence

Validating a mechanism of action is not a linear process but an iterative cycle of prediction, testing, and refinement. Molecular docking is an unparalleled tool for generating initial hypotheses at scale. However, these hypotheses must be challenged. By incorporating crucial validation steps like redocking into the initial protocol, you establish a foundation of trustworthiness. Following this with more rigorous computational methods like MD simulations allows you to filter out unstable, and likely incorrect, binding poses.

Ultimately, the computational predictions must be tested on the bench. Biophysical assays like SPR and ITC provide the definitive, quantitative data required to confirm a direct binding interaction and its thermodynamic and kinetic properties. By systematically integrating these computational and experimental techniques, researchers can move beyond a simple docking score to build a robust, evidence-based case for a compound's true mechanism of action, dramatically increasing the probability of success in the complex journey of drug development.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Isoxazole-3-carbohydrazide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of Isoxazole-3-carbohydrazide, grounded in established safety principles and regulatory standards. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.

Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the hazards associated with this compound is essential.

1.1. Chemical Properties and Known Hazards:

This compound is a heterocyclic compound containing a hydrazide functional group. While comprehensive toxicological data for this specific compound is not extensively documented, the available Safety Data Sheets (SDS) and the known hazards of related hydrazide compounds indicate the following potential risks:

  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Eye Irritation: Can cause serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1]

  • Toxicity: Hydrazine and its derivatives are generally considered toxic if swallowed, in contact with skin, or inhaled.[3] Some hydrazines are also suspected carcinogens.[3]

1.2. Regulatory Framework:

The disposal of this compound falls under the purview of several regulatory bodies, primarily the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). Key regulations include:

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP) for laboratories.[4][5][6] The CHP must outline procedures for safe chemical handling and waste disposal.

  • EPA's Resource Conservation and Recovery Act (RCRA): RCRA governs the management of hazardous waste from "cradle to grave."[7] Laboratories are considered hazardous waste generators and must comply with regulations for waste identification, storage, and disposal.[8][9]

Hazard Classification Description Primary Route of Exposure References
Skin IrritantCauses skin irritation.Dermal contact[1][2]
Eye IrritantCauses serious eye irritation.Ocular contact[1][2]
Respiratory IrritantMay cause respiratory irritation.Inhalation[1]
Potential ToxicityHarmful if swallowed. Hydrazide class has known toxicity.Ingestion, Dermal, Inhalation[2][3]

Personal Protective Equipment (PPE) and Safety Measures

Adherence to proper PPE is the first line of defense against chemical exposure.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) at all times. Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[10]

  • Eye and Face Protection: Use safety glasses with side shields or goggles. A face shield may be necessary for splash hazards.[10]

  • Skin and Body Protection: A lab coat is mandatory. Ensure it is kept clean and washed separately from other clothing.

  • Respiratory Protection: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or vapors.[1]

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure adequate ventilation, using a fume hood if the spill is contained within it.

  • Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the substance. Avoid creating dust.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: The collected waste and cleaning materials must be disposed of as hazardous waste.

Disposal Procedures for this compound

The guiding principle for the disposal of this compound is to treat it as hazardous waste. Direct disposal down the drain or in regular trash is strictly prohibited. The recommended approach is to engage a licensed professional waste disposal service.[10] However, for laboratories that have established protocols for chemical treatment of waste, a chemical inactivation step can be considered for aqueous solutions of hydrazides prior to collection by a waste disposal service.

The following diagram illustrates the decision-making process for handling this compound waste.

G cluster_generation Waste Generation cluster_collection Initial Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal gen This compound Waste Generated (Solid, Liquid, Contaminated Materials) collect Collect in a dedicated, properly labeled hazardous waste container. gen->collect segregate Is the waste compatible with other hydrazide-containing waste? collect->segregate compatible Combine with compatible hydrazide waste stream. segregate->compatible Yes incompatible Keep in a separate, dedicated container. segregate->incompatible No saa Store in a designated Satellite Accumulation Area (SAA). compatible->saa incompatible->saa saa_req Requirements: - At or near point of generation - Under operator control - Securely capped - Inspected weekly saa->saa_req vendor Arrange for pickup by a licensed hazardous waste disposal vendor. saa->vendor

Sources

A Researcher's Guide to Handling Isoxazole-3-carbohydrazide: A Focus on Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Isoxazole-3-carbohydrazide, a member of the hydrazine and isoxazole families, presents unique handling challenges that demand a rigorous and informed approach to safety. This guide moves beyond a simple checklist, offering a detailed operational plan grounded in the compound's specific hazard profile. Our objective is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their work through meticulous safety protocols.

Hazard Assessment: Understanding the Risks

Before any handling protocol is established, a thorough understanding of the specific risks associated with this compound is paramount. Based on available safety data, this compound is classified with several key hazards that directly inform our personal protective equipment (PPE) strategy.[1]

The primary routes of exposure are inhalation of dust particles, direct skin and eye contact, and ingestion.[1][2] The compound is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation if inhaled.[1][3] Some safety data sheets also indicate that it is harmful if swallowed.[3][4]

Hazard ClassificationGHS Hazard StatementImplication for PPE Selection
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationRequires chemical-resistant gloves and protective clothing to prevent direct contact.
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationMandates the use of safety glasses with side shields or chemical splash goggles. A face shield is recommended for splash risks.
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritationNecessitates handling in a well-ventilated area, preferably a fume hood, to minimize dust inhalation. A respirator may be required for certain operations.
Acute toxicity, oral (Category 4)H302: Harmful if swallowedReinforces the need for strict hygiene practices and glove removal before leaving the work area to prevent accidental ingestion.

This table summarizes the primary hazards associated with this compound, as identified in safety data sheets.[1][3][4]

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential. The selection of each component is directly correlated with the hazards identified above.

Eye and Face Protection

Direct contact with this compound can cause serious eye irritation.[1][3] Therefore, robust eye and face protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended for Splash Hazard: Chemical splash goggles that provide a complete seal around the eyes.

  • Best Practice for Significant Quantities or Splash Risk: A full-face shield worn over safety glasses or goggles provides an additional layer of protection for the entire face.[2][5]

Skin and Body Protection

To prevent skin irritation, a barrier between the chemical and your body is crucial.[1][4]

  • Laboratory Coat: A standard, flame-resistant lab coat should be worn and kept fully buttoned.

  • Chemical-Resistant Apron: For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron worn over the lab coat is recommended.

  • Coveralls: For extensive handling or in the event of a significant spill, disposable chemical-resistant coveralls should be used.[6]

  • Footwear: Closed-toe shoes are mandatory. For spill response, chemical-resistant shoe covers or boots should be utilized.

Hand Protection

Hands are the most likely part of the body to come into direct contact with the chemical.

  • Gloves: Nitrile gloves are the standard for handling solid chemicals. It is critical to check for any signs of degradation or perforation before and during use.

  • Double Gloving: For increased protection, especially when handling the compound for extended periods, wearing two pairs of nitrile gloves is a prudent measure.

  • Immediate Removal: Contaminated gloves must be removed immediately using the proper technique to avoid skin exposure, and hands should be washed thoroughly with soap and water.

Respiratory Protection

The potential for respiratory tract irritation from airborne dust is a significant concern.[1][3]

  • Engineering Controls: The primary method for controlling respiratory exposure is to handle this compound within a certified chemical fume hood.[3] This minimizes the concentration of airborne particles.

  • Respirators: In situations where a fume hood is not available or when cleaning up spills, a NIOSH-approved respirator is necessary. A half-mask respirator with P100 (HEPA) filters is typically sufficient for solid particulates. For higher exposure risks, a full-face respirator offers both respiratory and eye protection.[2] A complete respiratory protection program, consistent with OSHA guidelines, should be implemented when respirators are required.[2]

Operational Plan: A Step-by-Step Workflow for Safe Handling

This workflow is designed to be a self-validating system, ensuring safety at each stage of the process.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase cluster_post Post-Handling prep1 Verify Fume Hood Certification prep2 Assemble All Materials (Chemical, Glassware, etc.) prep1->prep2 prep3 Don Full PPE (Gloves, Goggles, Lab Coat) prep2->prep3 handle1 Weigh Compound Carefully to Avoid Dust prep3->handle1 Begin Work handle2 Perform Experimental Procedure handle1->handle2 handle3 Securely Close Primary Container handle2->handle3 clean1 Decontaminate Work Surface (e.g., with 70% Ethanol) handle3->clean1 Conclude Experiment clean2 Segregate Waste: Solid Chemical, Contaminated PPE clean1->clean2 clean3 Properly Label Hazardous Waste Containers clean2->clean3 post1 Doff PPE in Correct Order (Gloves Last) clean3->post1 Exit Work Area post2 Wash Hands Thoroughly with Soap and Water post1->post2

Caption: Workflow for the safe handling of this compound.

Emergency Response and Disposal

In Case of Exposure

Immediate and correct first aid is critical. This safety data sheet should be available to any attending medical personnel.[1][3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.[1][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Decontamination and Disposal

Proper disposal prevents environmental contamination and future accidental exposures.

  • Work Surfaces: All surfaces and equipment should be decontaminated after use. A thorough wipe-down with an appropriate solvent (e.g., 70% ethanol) is generally effective.

  • Contaminated PPE: Disposable gloves, aprons, and other contaminated items should be placed in a sealed, labeled hazardous waste container. Non-disposable items must be decontaminated before reuse.

  • Chemical Waste: Unused this compound and any reaction byproducts must be disposed of as hazardous chemical waste.[1] Place the material in a suitable, closed, and clearly labeled container.[3][5] Do not discharge into sewers or waterways.[7] All waste disposal must adhere strictly to local, state, and federal regulations.[7]

By adhering to these detailed protocols, researchers can confidently and safely work with this compound, fostering a laboratory environment where both scientific advancement and personal safety are held to the highest standard.

References

  • Angene Chemical. (2025, February 11). Safety Data Sheet: 5-(Furan-2-yl)this compound. Angene Chemical.
  • Wikipedia. (n.d.). Hydrazine.
  • TCI Chemicals. (2025, April 30). SAFETY DATA SHEET: Carbohydrazide. TCI Chemicals.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound. AK Scientific, Inc.
  • Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: Carbohydrazide. Santa Cruz Biotechnology.
  • Fisher Scientific. (2025, December 19).
  • Thermo Fisher Scientific. (2010, May 14). SAFETY DATA SHEET: 9H-Carbazole. Thermo Fisher Scientific.
  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Thermo Fisher Scientific. (2024, March 31). SAFETY DATA SHEET: Isoxazole-3-carboxylic acid. Thermo Fisher Scientific.
  • TCI Chemicals. (2025, February 3).
  • atamankimya.com. (n.d.). CARBOHYDRAZIDE.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. U.S. EPA.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management.
  • Echemi. (n.d.).
  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals.
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. UW-Madison Safety Department.
  • BLD Pharm. (n.d.). 62438-02-2|this compound. BLD Pharm.
  • Synblock. (n.d.). CAS 62438-02-2 | this compound. Synblock.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.